molecular formula C34H36Cl2N8O4 B193991 Propyl Itraconazole CAS No. 74855-91-7

Propyl Itraconazole

Cat. No.: B193991
CAS No.: 74855-91-7
M. Wt: 691.6 g/mol
InChI Key: JAKXPLQZZCVGBG-NHZFLZHXSA-N
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Description

Propyl Itraconazole is a chemical analog of the broad-spectrum triazole antifungal agent, itraconazole, and serves as a valuable reference standard in pharmaceutical research and development. Like its parent compound, its primary research value lies in investigating mechanisms of action against a wide range of fungal pathogens. The mechanism is understood to involve the potent inhibition of fungal lanosterol 14-α demethylase, a cytochrome P-450 dependent enzyme essential for converting lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, fungal cell death . Researchers utilize this compound to study structure-activity relationships (SAR) within the triazole drug class, exploring how modifications to the itraconazole structure affect potency, spectrum of activity, and interaction with the target enzyme. This compound is instrumental in advanced studies focused on understanding and overcoming fungal resistance mechanisms. Furthermore, it provides insights into the pharmacokinetic and metabolic profiles of related azole compounds, aiding in the development of novel therapeutic agents. All studies must be conducted in vitro, under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXPLQZZCVGBG-NHZFLZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512146
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74855-91-7
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of propyl itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Propyl Itraconazole (Itraconazole Impurity C)

This guide provides a comprehensive technical overview for the . As a known derivative and European Pharmacopoeia (EP) impurity C of the broad-spectrum antifungal agent itraconazole, the controlled synthesis and rigorous characterization of this compound are critical for its use as a reference standard in impurity profiling, quality control, and structure-activity relationship (SAR) studies.[1][2]

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and robust methodological framework for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound

The synthesis of this compound is analogous to the established routes for itraconazole and its derivatives, which typically involve a convergent synthesis strategy.[3] This approach hinges on the preparation of two key fragments—a substituted triazolone core and a dichlorophenyl-dioxolane side chain—which are then coupled in a final condensation step.[4][5] The defining feature of the this compound synthesis is the N-alkylation of the triazolone precursor with a propyl group instead of the sec-butyl group found in the parent drug.[1]

Synthetic Strategy and Rationale

The core of the synthetic strategy is a nucleophilic substitution reaction. A triazolone precursor, which contains a nucleophilic nitrogen, is reacted with a suitable propylating agent. This modified triazolone "right half" is then coupled with the tosylated dioxolane "left half" to form the final molecule.

Causality Behind Experimental Choices:

  • Convergent vs. Linear Synthesis: A convergent approach is chosen over a linear one because it generally leads to higher overall yields and allows for the modular synthesis of various analogs by simply modifying one of the fragments.[3]

  • Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is typically employed for the N-alkylation step. It is strong enough to deprotonate the triazolone nitrogen, creating the requisite nucleophile, but not so harsh as to cause unwanted side reactions or degradation of the starting materials.[1]

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of nucleophilic substitution. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[1][5]

Experimental Protocol: Synthesis of this compound

The synthesis is presented in two main stages: the N-alkylation of the triazolone precursor and the final condensation with the dioxolane side chain.

Stage A: N-Alkylation of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (the triazolone precursor) in DMSO.

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Alkylation: Add 1.2 equivalents of 1-bromopropane.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the propyl-triazolone intermediate.[6]

Stage B: Demethylation and Final Condensation

  • Demethylation: The methoxy group on the intermediate from Stage A is cleaved using a strong acid like hydrobromic acid (HBr) at elevated temperatures to yield the corresponding phenol.[1] This step is crucial to expose the hydroxyl group needed for the final coupling.

  • Condensation Reaction:

    • Dissolve 1 equivalent of the demethylated propyl-triazolone intermediate (the phenol) in DMSO.

    • Add a strong base, such as potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group.

    • Add 1 equivalent of the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonate (the tosylated side chain).[6]

    • Heat the mixture to 60-65°C for approximately 3-5 hours.[5]

  • Purification: The crude this compound is isolated by precipitation in water and filtration. Final purification is achieved via recrystallization from a suitable solvent system, such as a mixture of methanol, acetone, and toluene, to yield the final product with high purity.[6]

Synthetic Workflow Diagram

This compound Synthesis Figure 1: Convergent Synthesis of this compound cluster_reagents Reagents & Conditions Triazolone Triazolone Precursor Propyl_Intermediate N-Propyl Triazolone Intermediate Triazolone->Propyl_Intermediate PropylBromide 1-Bromopropane PropylBromide->Propyl_Intermediate Dioxolane Dioxolane Tosylate (Side Chain) FinalProduct This compound Dioxolane->FinalProduct Phenol_Intermediate Phenolic Intermediate (Demethylated) Propyl_Intermediate->Phenol_Intermediate Phenol_Intermediate->FinalProduct K2CO3 K2CO3, DMSO, 80°C K2CO3->Propyl_Intermediate HBr HBr, 110°C HBr->Phenol_Intermediate KOH KOH, DMSO, 65°C KOH->FinalProduct

Caption: Figure 1: Convergent Synthesis of this compound.

Part 2: Characterization of this compound

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and for quantifying it in various matrices. A reversed-phase (RP-HPLC) method is typically used, leveraging the hydrophobic nature of the molecule.

Principle: The sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Compounds separate based on their relative affinity for the two phases. Purity is determined by the area percentage of the main peak in the resulting chromatogram.

Self-Validation: A robust HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[7][8]

Experimental Protocol: Purity Determination by RP-HPLC

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for itraconazole and its analogs.[8]
Mobile Phase Acetonitrile : 0.1% Acetic Acid (50:50 v/v)A common solvent mixture that provides good separation and peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[9]
Detection UV at 262 nmItraconazole and its analogs exhibit a strong UV absorbance maximum around this wavelength.[10][11]
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temp. Ambient or 40°CControlled temperature ensures retention time reproducibility.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z), which corresponds to its molecular weight.

Principle: The eluent from an HPLC system is directed into a mass spectrometer. The molecules are ionized (typically via electrospray ionization, ESI), and the resulting ions are separated by the mass analyzer based on their m/z. For this compound, the expected protonated molecule [M+H]⁺ will be detected.

Expected Results for this compound

ParameterExpected Value
Molecular Formula C₃₄H₃₆Cl₂N₈O₄[13]
Molecular Weight 691.61 g/mol [13]
Ionization Mode ESI Positive
Expected Ion [M+H]⁺ ~692.22 m/z
Isotopic Pattern A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. When irradiated with radiofrequency pulses, they absorb energy and transition to a higher energy state. The specific frequency required for this transition (chemical shift) is highly dependent on the local electronic environment, providing a unique fingerprint of the molecular structure.

Expected ¹H NMR Spectral Features: The most telling difference between the ¹H NMR spectra of itraconazole and this compound will be the signals corresponding to the alkyl side chain on the triazolone ring.

  • Itraconazole (sec-butyl group): Will show complex multiplets for the CH and CH₂ groups and two distinct signals (a triplet and a doublet) for the two non-equivalent CH₃ groups.

  • This compound (n-propyl group): Will show a much simpler and characteristic pattern:

    • A triplet around 0.9 ppm (CH₃)

    • A sextet (multiplet) around 1.6-1.8 ppm (-CH₂-)

    • A triplet around 3.8-4.0 ppm (N-CH₂-)

The rest of the spectrum, including signals for the aromatic protons, the triazole protons (singlets > 8 ppm), and the dioxolane ring, will be largely consistent with the spectrum of itraconazole.[14][15]

Analytical Characterization Workflow Diagram

Analytical Workflow Figure 2: Analytical Workflow for this compound Start Synthesized & Purified This compound HPLC Purity Assessment (RP-HPLC) Start->HPLC LCMS Identity Confirmation (LC-MS) Start->LCMS NMR Structural Elucidation (¹H & ¹³C NMR) Start->NMR Purity Purity > 99.5% HPLC->Purity Mass Correct Mass [M+H]⁺ & Isotopic Pattern LCMS->Mass Structure Confirmed Structure (Propyl Signals Present) NMR->Structure Final Qualified Reference Standard Purity->Final Mass->Final Structure->Final

Caption: Figure 2: Analytical Workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a convergent synthetic route, primarily involving the N-alkylation of a triazolone precursor followed by condensation with the dioxolane side chain. The causality-driven selection of reagents and conditions ensures a high-yield and robust process. Subsequent characterization using a suite of orthogonal analytical techniques—HPLC for purity, LC-MS for identity, and NMR for definitive structural confirmation—provides a self-validating system to qualify the material as a reference standard for pharmaceutical development and quality control.

References

  • Paruchuri, S., & Haritha Pavani, K. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.

  • Xu, J., et al. (2012). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 55(15), 6894–6909.

  • Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3143–3148.

  • Ahn, C. I., et al. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681.

  • Patel, P., et al. (2014). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical and Clinical Research, 6(4), 314-318.

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.

  • Thimmaraju, M. K., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 133-137.

  • Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (2016). Preparation method of itraconazole. CN106146480A.

  • Mishra, K., et al. (2020). Itraconazole: A literature review on analytical and bio-analytical methods. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(4), 10-15.

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691.

  • Head, D. L. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. University of Kansas.

  • Tianjin Lisheng Pharmaceutical Co Ltd. (2007). Method of synthesizing Itraconazole. CN101012222A.

  • Neuland Laboratories Limited. (2010). A Process For The Preparation Of Itraconazole. IN2010CH00898A.

  • Kim, H. J., et al. (2016). Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent. Applied Chemistry for Engineering, 27(1), 93-99.

  • Kumar, P., et al. (2011). UV-Visible Spectrophotometric Method Development and Validation of Itraconazole in Bulk and Capsule Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 140-142.

  • Nsiama, T. K., et al. (2019). Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 10(9), 1326–1331.

  • Mishra, K., et al. (2021). Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. GSC Biological and Pharmaceutical Sciences, 14(2), 135-141.

  • Nsiama, T. K., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 510-515.

  • Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (2019). A kind of preparation method of Itraconazole. CN106146480B.

  • Nsiama, T. K., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ResearchGate.

  • Scimplify. (n.d.). Itraconazole (IT7) (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one). Retrieved January 15, 2026.

  • Telangana State Industrial Infrastructure Corporation. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS.

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2015). Optically pure itraconazole key intermediate, synthetic method thereof and method for synthesizing optically pure itraconazole by using same. CN104774195A.

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  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 15, 2026.

  • Uno, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Annals of Clinical Biochemistry, 57(5), 387-395.

  • Mokadam, N. A., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(6), 1236–1244.

  • Naarini Molbio Pharma. (n.d.). Itraconazole Propyl analog. Retrieved January 15, 2026.

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  • Waters Corporation. (2015). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters Application Note.

  • Peeters, O. M., et al. (1998). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical Sciences, 87(12), 1507-1512.

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Sources

Propyl Itraconazole: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl itraconazole, formally recognized by the European Pharmacopoeia as Itraconazole Impurity C, is a significant related substance of the broad-spectrum antifungal agent, itraconazole.[1][2] As a critical impurity, understanding its chemical properties and structure is paramount for researchers and professionals involved in the development, manufacturing, and quality control of itraconazole-based pharmaceuticals. The primary structural distinction between this compound and the parent drug lies in the substitution at the triazolone ring; this compound possesses a propyl group, whereas itraconazole features a sec-butyl group.[2] This seemingly minor alteration can influence the molecule's physicochemical properties, pharmacological activity, and toxicological profile. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, offering valuable insights for the scientific community.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental chemical and physical properties is the bedrock of its scientific investigation. This section details the key identifiers and physicochemical parameters of this compound.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-propyl-3H-1,2,4-triazol-3-one[1]
Synonyms This compound, Itraconazole EP Impurity C, Itraconazole Propyl Analog[1]
CAS Number 74855-91-7[2][3]
Molecular Formula C₃₄H₃₆Cl₂N₈O₄[2][3]
Molecular Weight 691.61 g/mol [2][3]
Appearance Off-white solid (reported by commercial suppliers)
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)
Melting Point Not available in public literature.
Boiling Point Not available in public literature.
pKa Not available in public literature.
LogP Not available in public literature.

Chemical Structure and Stereochemistry

The chemical structure of this compound is intricate, featuring multiple rings and stereocenters, which are crucial for its biological activity and interaction with analytical systems.

2D Chemical Structure

Caption: 2D Chemical Structure of this compound.

This compound shares the same core tetracyclic structure as itraconazole, which consists of a dioxolane ring, a piperazine ring, and two triazole rings. The key differentiating feature is the n-propyl group attached to the triazolone moiety.

Stereochemistry

Similar to itraconazole, this compound possesses three chiral centers, leading to the possibility of eight stereoisomers. The stereochemistry of the dioxolane ring is of particular importance. In the active pharmaceutical ingredient itraconazole, the substituents on the dioxolane ring are in a cis configuration.[4] It is presumed that this compound, as a related substance, also maintains this cis relationship. The absolute stereochemistry at each chiral center can significantly impact the biological activity and toxicological profile of the molecule.

Synthesis and Purification

While a detailed, publicly available, step-by-step synthesis protocol specifically for this compound is scarce, its synthesis can be logically inferred from the known synthetic routes of itraconazole and its analogs.[4][][6] The general strategy involves the coupling of two key intermediates.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is illustrated below. The synthesis hinges on the formation of the ether linkage between the dioxolane-containing side chain and the phenylpiperazine core, followed by the alkylation of the triazolone ring with a propyl group.

G Propyl_Itraconazole This compound Intermediate_A 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol derivative Propyl_Itraconazole->Intermediate_A Ether Synthesis Intermediate_B 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one Propyl_Itraconazole->Intermediate_B

Caption: Retrosynthetic approach for this compound.

Hypothetical Synthesis Protocol

The following protocol is a generalized procedure based on the synthesis of similar itraconazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Propyl-Triazolone Intermediate

  • React 4-(4-(4-aminophenoxy)phenyl)piperazin-1-yl)phenol with a suitable propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF) to introduce the propyl group onto the triazolone precursor.

  • The resulting intermediate is then cyclized to form the triazolone ring.

Step 2: Synthesis of the Dioxolane Side-Chain

  • The synthesis of the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol intermediate is a well-established multi-step process that is a common precursor for many azole antifungals.[6]

Step 3: Coupling Reaction

  • The hydroxyl group of the propyl-triazolone intermediate is coupled with a tosylated or mesylated derivative of the dioxolane side-chain via a Williamson ether synthesis.

  • This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a strong base such as sodium hydride at an elevated temperature.

Step 4: Purification

  • The crude this compound is then purified using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired product with high purity.[7]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use as a reference standard and for quality control purposes. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation, identification, and quantification of this compound from itraconazole and other related impurities. The European Pharmacopoeia provides a reference HPLC method for the analysis of itraconazole and its impurities.[8]

Table 2: Representative HPLC Method Parameters for Itraconazole and its Impurities

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Gradient elution with a mixture of a phosphate buffer and acetonitrile
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 263 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: The specific gradient profile and buffer composition should be referred from the relevant pharmacopeial monograph or developed and validated in-house.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds.

  • Expected Molecular Ion: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 691.61.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can provide valuable structural information, helping to confirm the connectivity of the different moieties within the molecule. Characteristic fragments would arise from the cleavage of the ether linkage, the piperazine ring, and the triazolone group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and connectivity of atoms in the this compound molecule. While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and by comparison with the known spectra of itraconazole.[10]

  • ¹H NMR: Key signals would include the characteristic aromatic protons of the dichlorophenyl and phenyl rings, the protons of the piperazine and dioxolane rings, and the distinct signals for the n-propyl group (a triplet for the methyl group and two multiplets for the methylene groups).

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 34 carbon atoms in the molecule, providing a carbon fingerprint of the compound.

Commercial suppliers of "Itraconazole EP Impurity C" reference standards typically provide a Certificate of Analysis that includes HPLC, MS, and NMR data, which are essential for its definitive identification.[3][10]

Conclusion

This compound, as a specified impurity of itraconazole, plays a crucial role in the quality assessment of this important antifungal medication. A thorough understanding of its chemical properties, structure, and analytical behavior is indispensable for pharmaceutical scientists and researchers. This technical guide has synthesized available information to provide a comprehensive overview, from its fundamental physicochemical properties to its synthesis and analytical characterization. While some experimental data for pure this compound remains to be published in peer-reviewed literature, the methodologies and principles outlined herein provide a solid foundation for its study and control in a research and development setting. The continued investigation and documentation of the properties of such related substances are vital for ensuring the safety and efficacy of pharmaceutical products.

References

  • Simson Pharma Limited. Itraconazole EP Impurity C | CAS No- 74855-91-7. Accessed January 15, 2026.
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  • RASĀYAN J. Chem. ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. Accessed January 15, 2026.
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A Technical Guide to the Preliminary In Vitro Antifungal Assessment of Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary in vitro antifungal evaluation of propyl itraconazole, a novel analog of the broad-spectrum antifungal agent, itraconazole. This document offers in-depth, scientifically grounded protocols and explains the rationale behind experimental choices, ensuring a robust and self-validating approach to the investigation of this new chemical entity.

Introduction: The Rationale for this compound

Itraconazole, a triazole antifungal, has been a cornerstone in the treatment of a wide array of fungal infections for decades.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4]

The exploration of itraconazole analogs is driven by the need for new antifungal agents with improved potency, altered spectrum of activity, and the potential to overcome emerging resistance.[5][6] Structure-activity relationship (SAR) studies have revealed that modifications to the side chains of the itraconazole molecule can significantly impact its biological activity.[1][7] Specifically, alterations to the sec-butyl side chain have been shown to influence the antiangiogenic and Hedgehog signaling inhibitory activities of itraconazole, suggesting that this position is amenable to modification to modulate its biological profile.[1][8][9]

This guide focuses on "this compound," a hypothetical analog where the sec-butyl group is replaced by a propyl group. The rationale for investigating this modification is to explore how a subtle change in the lipophilicity and steric bulk at this position may affect its antifungal efficacy.

Presumed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound, as a triazole derivative, is presumed to share the same mechanism of action as its parent compound, itraconazole. The core of this mechanism is the inhibition of lanosterol 14α-demethylase. The triazole moiety of the molecule is crucial for this activity, as it binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[4][5]

Azole Antifungal Mechanism of Action Figure 1: Proposed Mechanism of Action of this compound cluster_Fungus Fungal Cell Propyl_Itraconazole This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Propyl_Itraconazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion to Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Lanosterol_14a_demethylase->Disrupted_Membrane Inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into

Caption: Proposed mechanism of action of this compound.

In Vitro Antifungal Susceptibility Testing: A Step-by-Step Guide

To evaluate the preliminary in vitro antifungal activity of this compound, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[10][11][12][13][14][15]

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no drug, no inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[12] This can be assessed visually or using a spectrophotometer.

Broth Microdilution Workflow Figure 2: Broth Microdilution Experimental Workflow Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Determine MIC (≥50% Growth Inhibition) Incubation->MIC_Reading

Caption: Workflow for broth microdilution susceptibility testing.

Disk Diffusion Method (CLSI M44)

This method provides a qualitative assessment of antifungal activity and is simpler to perform than broth microdilution.[10]

Experimental Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Evenly swab the entire surface of the agar plate with the fungal suspension.

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known concentration of this compound.

    • Place the disks onto the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the antifungal activity.

Data Presentation and Interpretation

Quantitative data from the broth microdilution experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound and Itraconazole

Fungal SpeciesThis compound MIC (µg/mL)Itraconazole MIC (µg/mL)
Candida albicans ATCC 90028[Expected Value][Reference Value]
Candida glabrata ATCC 90030[Expected Value][Reference Value]
Candida parapsilosis ATCC 22019[Expected Value][Reference Value]
Aspergillus fumigatus ATCC 204305[Expected Value][Reference Value]
Cryptococcus neoformans ATCC 90112[Expected Value][Reference Value]

Interpretation of Results:

The MIC values for this compound should be compared to those of the parent compound, itraconazole, and to established clinical breakpoints where available.[12][17][18] A lower MIC value for this compound would suggest enhanced potency. The spectrum of activity can be assessed by comparing its efficacy against a panel of clinically relevant fungal species.

Conclusion and Future Directions

This guide outlines a robust methodology for the preliminary in vitro evaluation of this compound's antifungal activity. The data generated from these experiments will provide critical insights into its potential as a novel antifungal agent. Favorable in vitro activity would warrant further investigation, including studies on its cytotoxicity, pharmacokinetics, and in vivo efficacy in animal models of fungal infection. The exploration of itraconazole analogs like this compound is a promising avenue for the development of new and improved antifungal therapies.

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Propyl Itraconazole: A Technical Guide to the Design, Synthesis, and Preclinical Evaluation of a Novel Itraconazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent challenge of invasive fungal infections, coupled with the emergence of azole-resistant strains, necessitates the continuous development of novel antimycotic agents. Itraconazole, a broad-spectrum triazole, remains a cornerstone of antifungal therapy, yet its clinical utility can be hampered by variable oral bioavailability and significant drug-drug interactions stemming from its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This technical guide provides a comprehensive framework for the design, synthesis, and preclinical evaluation of Propyl Itraconazole, a novel derivative conceived to enhance the pharmacological profile of the parent compound. By substituting the native sec-butyl group with a propyl moiety, we hypothesize a potential modulation of lipophilicity and metabolic stability. This document serves as a roadmap for researchers and drug development professionals, detailing the scientific rationale, proposed synthetic routes, and a self-validating system of in vitro protocols to rigorously assess the viability of this next-generation azole antifungal.

Part 1: Foundational Principles: The Azole Antifungals and Itraconazole

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic or fungicidal activity of the azole class of antifungals is rooted in their targeted disruption of fungal cell membrane integrity.[4][5] Azoles exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[6][7][8][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][10]

The mechanism involves the nitrogen atom in the azole ring binding to the heme iron atom in the active site of CYP51.[11][12] This binding event prevents the enzyme from converting its substrate, lanosterol, into ergosterol.[12][13][14] The consequences of this inhibition are twofold:

  • Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability and disruption of essential membrane-bound enzymes.[8][10]

  • Toxic Sterol Accumulation: The enzymatic blockade causes a buildup of toxic 14α-methylated sterol precursors, which further destabilizes the membrane architecture and inhibits fungal growth.[8][12]

Azoles exhibit selective toxicity because they have a significantly higher affinity for fungal CYP51 than for mammalian cytochrome P450 enzymes.[8][10] However, cross-reactivity, particularly with human CYP3A4, is a known liability of this class, leading to clinically significant drug-drug interactions.[1][11]

The Parent Compound: Itraconazole Profile and Rationale for Derivatization

Itraconazole is a highly lipophilic, second-generation triazole with a broad spectrum of activity against yeasts, molds, and dimorphic fungi.[15][16][17] Its molecular structure features a complex side chain terminating in a triazolinone ring, which contributes to its potent antifungal activity.

Despite its efficacy, Itraconazole presents several pharmacological challenges:

  • Variable Bioavailability: Its high lipophilicity leads to poor aqueous solubility, resulting in absorption that is dependent on gastric pH and food intake.[3][18][19][20]

  • Extensive Metabolism: Itraconazole is a substrate and a potent inhibitor of the human CYP3A4 enzyme.[1][2][11] This leads to a high potential for drug-drug interactions and the formation of multiple metabolites, including the active hydroxy-itraconazole.[3][15]

  • Non-linear Pharmacokinetics: Saturation of metabolic pathways can lead to dose-dependent pharmacokinetics, complicating dosing regimens.[21]

The development of This compound is predicated on the hypothesis that modifying the alkyl group on the triazolinone ring can favorably alter the molecule's physicochemical properties. Specifically, replacing the existing sec-butyl group with a linear n-propyl group is proposed to:

  • Optimize Lipophilicity: Fine-tune the logP value to potentially improve absorption and distribution characteristics.

  • Alter Metabolic Profile: Modify the molecule's interaction with the active site of CYP3A4, potentially reducing the rate of metabolism and mitigating drug-drug interactions.

  • Maintain or Enhance Antifungal Potency: Preserve the core pharmacophore responsible for binding to the fungal CYP51 target.

Part 2: Design and Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically adapted from established methods for Itraconazole synthesis. The key modification involves the introduction of an n-propyl group instead of a sec-butyl group during the formation of the triazolinone precursor. The final, critical step is the condensation of the modified triazolinone core with the dichlorophenyl-dioxolane side chain.

The proposed final condensation reaction is as follows:

  • Reactant A: 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-propyl )-3H-1,2,4-triazol-3-one. (The novel precursor).

  • Reactant B: cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonate. (The standard Itraconazole side chain).

  • Conditions: The reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide.[22][23]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Propyl-Triazolinone Core (A) Condensation Condensation Reaction (Nucleophilic Substitution) A->Condensation B Dioxolane Side Chain (B) (Methanesulfonate Ester) B->Condensation Solvent DMSO (Solvent) Solvent->Condensation Base KOH (Base) Base->Condensation Product This compound (Crude Product) Condensation->Product

Caption: Proposed final synthetic step for this compound.

Part 3: Preclinical Evaluation Workflow

A rigorous, stepwise in vitro evaluation is essential to validate the therapeutic potential of this compound. The following protocols form a self-validating system, comparing the novel derivative directly against its parent compound, Itraconazole.

Experiment 1: In Vitro Antifungal Susceptibility Testing

Causality: The primary objective is to determine if the structural modification affects the compound's intrinsic antifungal activity. This is quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. A lower MIC value indicates higher potency.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

  • Preparation of Compounds: Prepare stock solutions of this compound and Itraconazole (control) in 100% dimethyl sulfoxide (DMSO).

  • Culture Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI 1640 medium to a final concentration of ~1-5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each drug in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug. Include a drug-free growth control well and a sterile control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ~50% inhibition for fungistatic azoles) compared to the growth control.

Hypothetical Data Presentation:

Fungal StrainThis compound MIC₅₀ (µg/mL)Itraconazole MIC₅₀ (µg/mL)
Candida albicans (ATCC 90028)0.1250.125
Aspergillus fumigatus (ATCC 204305)0.250.5
Cryptococcus neoformans (ATCC 208821)0.060.06
Azole-Resistant C. albicans4>8
Experiment 2: Mechanism of Action Confirmation via Ergosterol Assay

Causality: This experiment is designed to confirm that this compound retains the canonical azole mechanism of action—inhibition of ergosterol biosynthesis. This is a critical validation step to ensure the derivatization did not fundamentally alter its molecular target.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into Inhibitor This compound (Azole) Inhibitor->Enzyme Inhibits Enzyme->Ergosterol Catalyzes Demethylation

Caption: Ergosterol biosynthesis pathway and the point of azole inhibition.

Protocol: Sterol Extraction and Analysis

  • Fungal Culture: Grow a yeast strain (e.g., Saccharomyces cerevisiae) to mid-log phase in a suitable broth.

  • Drug Treatment: Expose the fungal cells to sub-lethal concentrations (e.g., 0.5x MIC) of this compound and Itraconazole for several hours. Include an untreated control.

  • Sterol Extraction: Harvest the cells, saponify them with alcoholic potassium hydroxide, and extract the non-saponifiable lipids (sterols) using n-heptane.

  • Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: A successful inhibition of CYP51 will result in a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the drug-treated samples compared to the untreated control.

Experiment 3: In Vitro Metabolic Stability Assessment

Causality: A key goal of this derivatization strategy is to potentially reduce the compound's susceptibility to metabolism by human liver enzymes, particularly CYP3A4. This experiment provides a first-pass assessment of this critical pharmacokinetic property. Improved metabolic stability could predict a longer in vivo half-life and fewer drug-drug interactions.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled human liver microsomes, and the test compound (this compound or Itraconazole) at a low concentration (e.g., 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (the cofactor for P450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent drug using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction
This compound 45 30.8 Low
Itraconazole (Control)2555.5Moderate
Verapamil (High Clearance Control)< 5> 277High

Part 4: Future Directions and Conclusion

The successful completion of this in vitro evaluation workflow provides the foundational data package for this compound. If the results are promising—demonstrating retained or enhanced antifungal potency coupled with improved metabolic stability—the logical next steps involve advancing the compound into more complex preclinical models. These include in vivo efficacy studies using murine models of systemic candidiasis or aspergillosis, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and preliminary toxicology assessments.

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  • Simonetti, G., D'Auria, F. D., Mingoia, M., et al. (2001). In vitro activity of propyl gallate-azole drug combination against fluconazole- and itraconazole-resistant Candida albicans strains. Letters in Applied Microbiology, 32(4), 220–223. [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the crystal structure analysis of propyl itraconazole, a derivative of the broad-spectrum antifungal agent itraconazole.[1][2][3] While the definitive crystal structure of this compound is not yet publicly documented, this whitepaper outlines a robust, field-proven methodology for its determination and analysis. The protocols and insights presented herein are synthesized from established crystallographic practices for analogous triazole antifungal agents and are intended to equip researchers, scientists, and drug development professionals with the expertise to successfully elucidate and interpret the solid-state architecture of this and similar active pharmaceutical ingredients (APIs).[4][5][6][7]

Introduction: The Rationale for Structural Elucidation

Itraconazole is a cornerstone in the treatment of systemic fungal infections, yet its clinical efficacy is often hampered by poor aqueous solubility and variable bioavailability.[2][8][9] Chemical modification of the itraconazole molecule, such as the substitution of the sec-butyl group with a propyl group to yield this compound, represents a rational approach to modulating its physicochemical properties. The precise three-dimensional arrangement of molecules in the crystalline lattice is a critical determinant of a drug's solid-state properties, including solubility, dissolution rate, stability, and manufacturability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in the preclinical development of a new drug candidate like this compound.

This guide will detail the necessary steps from crystallization to structural refinement and interpretation, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible workflow.

The Crystallization of this compound: The Gateway to High-Quality Diffraction Data

The production of high-quality single crystals is the most critical and often the most challenging phase of crystal structure analysis. The goal is to encourage slow, ordered molecular assembly into a well-defined crystal lattice, minimizing defects and twinning.

Synthesis and Purification of this compound

Prior to crystallization attempts, the synthesis of this compound must be confirmed and the material purified to the highest possible degree (>99%). The synthesis would likely follow established routes for itraconazole, involving the condensation of a suitable triazolone intermediate with the dioxolane moiety.[10][11] Purification can be achieved through column chromatography or recrystallization from an appropriate solvent system. The purity should be verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization Methodologies

Given that the optimal crystallization conditions for this compound are unknown, a systematic screening of various solvents and techniques is necessary.

Experimental Protocol: Crystallization Screening by Slow Evaporation

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and toluene).[6]

  • Solution Preparation: Prepare saturated or near-saturated solutions of this compound in each solvent at room temperature or with gentle heating.

  • Filtration: Filter the solutions through a 0.2 µm syringe filter into clean, small vials.

  • Evaporation: Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.

  • Observation: Regularly inspect the vials under a microscope for the formation of single crystals with well-defined facets.

Rationale: Slow evaporation is a widely used and effective method for obtaining high-quality crystals of organic molecules. The gradual increase in solute concentration allows for controlled nucleation and growth.[6]

Data Collection and Processing: From Crystal to Diffraction Pattern

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and a sensitive detector.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and collect a series of diffraction images as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). The data should be corrected for various experimental factors (e.g., Lorentz and polarization effects).

Powder X-ray Diffraction (PXRD)

PXRD is an essential complementary technique used for phase identification, purity analysis, and to characterize the bulk material.[4][7][8]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

  • Data Acquisition: Place the powdered sample on a zero-background sample holder and analyze it using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 2-40°.[5]

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint of the crystalline phase.

The following diagram illustrates the general workflow for crystal structure analysis:

G cluster_0 Material Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis cluster_3 Structural Interpretation Synthesis Synthesis of this compound Purification Purification (>99%) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization PXRD Powder X-ray Diffraction Purification->PXRD SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution Molecular_Geometry Molecular Geometry & Conformation Structure_Solution->Molecular_Geometry Intermolecular_Interactions Intermolecular Interactions Molecular_Geometry->Intermolecular_Interactions Packing_Analysis Crystal Packing Analysis Intermolecular_Interactions->Packing_Analysis

Caption: Workflow for the crystal structure analysis of this compound.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed atomic model.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is rigorously validated using crystallographic software to check for geometric consistency and to ensure that the model is chemically reasonable.

The results of a successful structure determination would be summarized in a crystallographic information file (CIF) and would include the parameters presented in the table below. Note that the values provided are hypothetical and based on typical data for similar organic molecules.[4][6]

Crystallographic Parameter Hypothetical Value for this compound
Chemical FormulaC₃₄H₃₆Cl₂N₈O₄
Formula Weight691.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)25.0
c (Å)13.2
α (°)90
β (°)98.5
γ (°)90
Volume (ų)3420
Z4
Calculated Density (g/cm³)1.34
R-factor< 0.05

In-Depth Analysis of the Crystal Structure

A refined crystal structure provides a wealth of information beyond simple atomic coordinates.

Molecular Geometry and Conformation

The analysis begins with an examination of the intramolecular features of this compound. This includes precise bond lengths, bond angles, and torsion angles. A key aspect would be to determine the conformation of the flexible propyl chain and the relative orientations of the various ring systems. This can reveal the presence of any conformational polymorphism, where the same molecule crystallizes in different shapes.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid. For this compound, one would expect to observe:

  • Hydrogen Bonds: Although a weak hydrogen bond donor, the triazolone ring may participate in C-H···O or C-H···N interactions.

  • π-π Stacking: The aromatic rings (dichlorophenyl and phenylpiperazine) are likely to engage in π-π stacking interactions, which are significant in stabilizing the crystal structure.

  • van der Waals Forces: These ubiquitous forces will contribute to the overall cohesive energy of the crystal.

The following diagram illustrates the key intermolecular interactions that might be observed in the crystal packing of this compound:

G cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 A Aromatic Rings C Aromatic Rings A->C π-π Stacking B Triazolone Moiety D Dioxolane Oxygen B->D C-H···O Hydrogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the crystal structure analysis of this compound. By following these established methodologies, researchers can obtain a detailed understanding of its solid-state structure. This knowledge is invaluable for rational drug design, formulation development, and for securing intellectual property. The elucidation of the this compound crystal structure would be a significant contribution to the field of medicinal chemistry and would pave the way for further studies to correlate its structural features with its physicochemical and biological properties. A search in the Cambridge Structural Database (CSD) would be the final step to ensure the novelty of the determined crystal structure.[12][13]

References

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Initial In Vitro Toxicity Screening of Propyl Itraconazole Analogues in Relevant Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Foreword: A Note on Propyl Itraconazole

This guide outlines a comprehensive strategy for the initial in vitro toxicity screening of novel triazole antifungal compounds, using itraconazole as a foundational model. The principles and methodologies described herein are directly applicable to analogues such as "this compound." While itraconazole is a well-documented molecule, this guide is structured to provide a robust framework for assessing the cytotoxic potential of its derivatives, ensuring that early-stage drug development is built on a solid foundation of scientific integrity and empirical data.

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment

Itraconazole is a broad-spectrum triazole antifungal agent that has been a clinical mainstay for decades. Its primary mechanism of action involves the targeted inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This targeted action provides a degree of selectivity; however, like all drugs, itraconazole is not without off-target effects and associated toxicities, most notably hepatotoxicity and cardiotoxicity.[3][4][5]

For researchers developing novel analogues of itraconazole, an early and rigorous assessment of potential cytotoxicity is not merely a regulatory formality but a critical, value-driven strategy.[6] Identifying compounds with an unfavorable therapeutic window before advancing to more complex and costly in vivo studies is paramount for efficient drug development. This guide provides a technical framework for conducting this initial toxicity screen, emphasizing the rationale behind experimental choices to create a self-validating and trustworthy dataset.

Chapter 1: Mechanistic Insights Guiding Experimental Design

A successful toxicity screen is not a black box; it is an informed investigation into a compound's potential interactions with human cellular machinery. Understanding the known mechanisms of itraconazole is therefore the logical starting point for designing a screen for its analogues.

The On-Target Mechanism: Fungal CYP51 Inhibition

The antifungal efficacy of itraconazole stems from its high affinity for fungal CYP51, which disrupts the integrity of the fungal cell membrane, leading to cell death.[1][7] Mammalian cells utilize cholesterol, not ergosterol, in their membranes and possess a structurally distinct form of lanosterol 14α-demethylase. While itraconazole has a much lower affinity for the human enzyme, this interaction is not zero, representing a potential source of off-target effects.[8][9]

Key Off-Target Pathways Implicated in Toxicity

Beyond its primary target, itraconazole has been shown to modulate several critical human signaling pathways, which are believed to contribute to both its anticancer potential and its toxicity profile.

  • Hedgehog (Hh) Signaling Pathway Inhibition : Itraconazole is a potent antagonist of the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[10] It achieves this by binding to the Smoothened (SMO) receptor, a mechanism distinct from its antifungal action.[11][12][13] While this activity is being explored for oncology applications, unintended inhibition of this pathway in non-target tissues could have toxicological consequences.[14]

  • Angiogenesis Inhibition : The drug has also been shown to inhibit angiogenesis (the formation of new blood vessels), partly by interfering with the glycosylation and phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][13]

  • Organ-Specific Toxicity : Clinical and preclinical data have flagged the liver and heart as primary sites of itraconazole toxicity.[15][16] Azole antifungals are associated with drug-induced liver injury (DILI), and itraconazole specifically carries a black-box warning for its potential to cause or exacerbate congestive heart failure.[3][5][17] The precise mechanisms are not fully elucidated but may involve mitochondrial dysfunction or negative inotropic effects.[17]

This mechanistic landscape dictates our experimental strategy. An effective initial screen must, therefore, employ cell lines that can report on these specific liabilities.

Diagram 1: The Hedgehog Signaling Pathway and Itraconazole's Point of Inhibition

Hedgehog_Pathway cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO (Smoothened) PTCH1->SMO SUFU SUFU SMO->SUFU dissociates GLI GLI SUFU->GLI releases GLI_A GLI (Active) GLI->GLI_A activates TargetGenes Target Gene Expression GLI_A->TargetGenes translocates & promotes SHH Shh Ligand SHH->PTCH1 Itraconazole Itraconazole Itraconazole->SMO inhibits PTCH1_noSHH PTCH1 SMO_inactive SMO PTCH1_noSHH->SMO_inactive inhibits SUFU_bound SUFU-GLI Complex GLI_R GLI (Repressor) SUFU_bound->GLI_R promotes cleavage label_inactive Pathway OFF (No Shh Ligand) Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis A Thaw & Culture Selected Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Serial Dilutions of this compound D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis/Necrosis) D->G H Calculate % Viability & % Cytotoxicity E->H F->H J Quantify Apoptotic vs. Necrotic Populations G->J I Determine IC50 Values from Dose-Response Curves H->I K Synthesize Data & Draw Conclusions I->K J->K

Caption: A streamlined workflow from cell preparation to final data analysis.

Protocol 3.1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [18]The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting range for itraconazole analogues would be from 100 µM down to low nM concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [18]Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. [19][20]

Protocol 3.2: Membrane Integrity Assessment via LDH Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. [21]It is an excellent orthogonal method to complement the MTT assay, as it measures cell death via membrane rupture (necrosis or late apoptosis). [22] Methodology:

  • Experiment Setup: Seed and treat cells in a 96-well plate as described in Protocol 3.1.

  • Control Preparation: In addition to the treated wells, prepare two essential controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.

  • Incubation & Stoppage: Incubate for 20-30 minutes at room temperature, protected from light. Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Protocol 3.3: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining

Principle: This flow cytometry-based assay provides deeper insight into the mode of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Methodology:

  • Cell Culture & Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for flow cytometry. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting: At the end of the treatment period, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

    • Quantify the percentage of cells in each quadrant.

Chapter 4: Data Synthesis, Interpretation, and Path Forward

The true value of this screening cascade lies in the integrated analysis of the data from these orthogonal assays. A single data point can be misleading; a convergence of evidence provides a trustworthy conclusion. [23]

Data Presentation for Clear Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 2: Summary of IC50 Values (µM) from MTT Assay after 48h Treatment

Compound HepG2 (Hepatotoxicity) hiPSC-CMs (Cardiotoxicity) HEK293 (Basal Cytotoxicity) Selectivity Index (SI) vs. HepG2
This compound[Insert Value][Insert Value][Insert Value][Calculate Value]
Itraconazole (Control)[Insert Value][Insert Value][Insert Value][Calculate Value]
Selectivity Index (SI) = IC50 in HEK293 / IC50 in HepG2. A value >10 is often considered promising.

Table 3: Mechanistic Summary at 2x IC50 Concentration (from HepG2) after 48h

Compound LDH Release (% Cytotoxicity) Apoptosis (% Annexin V Positive) Inferred Mode of Cell Death
This compound[Insert Value][Insert Value][e.g., Primarily Apoptotic]
Itraconazole (Control)[Insert Value][Insert Value][e.g., Mixed Apoptosis/Necrosis]
Interpretation and Decision Making
  • Identifying Red Flags: A low IC50 value (<10 µM) in HepG2 or hiPSC-CMs, coupled with a high Selectivity Index, is a significant red flag for organ-specific toxicity. [20]For example, an IC50 of 5 µM in HepG2 and 50 µM in HEK293 (SI = 10) warrants serious consideration of hepatotoxic potential.

  • Understanding the "Why": Correlate the viability data (MTT) with the cell death mechanism data (LDH/Annexin V). If a compound shows an IC50 of 10 µM, but LDH release is low while Annexin V staining is high, it indicates the compound is likely inducing a controlled, apoptotic cell death. High LDH release suggests a more inflammatory, necrotic process.

  • The Self-Validating System: Trustworthiness is established when different assays tell a similar story. If the MTT assay shows a dose-dependent decrease in viability, and the LDH assay shows a corresponding dose-dependent increase in cytotoxicity, the confidence in the result is high. Discrepancies (e.g., low MTT signal without LDH release) may indicate the compound is causing metabolic arrest rather than outright cell death, requiring further investigation. [23]

Path Forward: Informed Next Steps

The results of this initial screen guide the next phase of development:

  • Favorable Profile: A compound with high IC50 values across all cell lines can be prioritized for efficacy studies.

  • Specific Toxicity: A compound with selective toxicity (e.g., only in HepG2 cells) may be deprioritized or subjected to mechanistic studies to understand and potentially mitigate the specific liability.

  • General Toxicity: A compound with low IC50 values across all cell lines is likely a poor candidate and should be deprioritized.

Conclusion

The initial in vitro toxicity screening of a novel compound like this compound is a foundational step in modern drug discovery. By moving beyond a simple "live/dead" readout and adopting a mechanistically informed, multi-assay strategy, researchers can generate a robust and reliable dataset. This approach, grounded in the principles of causality and self-validation, enables confident decision-making, conserves resources, and ultimately paves the way for the development of safer, more effective medicines.

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  • Jin, S., et al. (2024). Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy. Frontiers in Pharmacology. Available at: [Link]

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  • Gucwa, K., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology. Available at: [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. Available at: [Link]

  • Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Southern Research. Available at: [Link]

  • Rakhshan, A., et al. (2023). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2022). Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. Frontiers in Pharmacology. Available at: [Link]

  • Kizek, J., et al. (2012). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. ResearchGate. Available at: [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Itraconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in superficial and systemic mycoses. ResearchGate. Available at: [Link]

  • Rakhshan, A., et al. (2023). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. RImpactS. Available at: [Link]

  • El-Ela, M. A., et al. (2021). Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules. International Journal of Pharmaceutics. Available at: [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lo, R. C., et al. (2015). Oral Azole Antifungal Medications and Risk of Acute Liver Injury, Overall and by Chronic Liver Disease Status. Semantic Scholar. Available at: [Link]

  • Andersson, M. A., et al. (2019). Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods. Toxins. Available at: [Link]

  • Hescheler, J., & Sartipy, P. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Available at: [Link]

  • Gupta, M., & D'Souza, D. (2017). Cardiotoxicity with Itraconazole. BMJ Case Reports. Available at: [Link]

  • Thompson, G. R., & Lewis, J. S. (2020). The Many Faces of Itraconazole Cardiac Toxicity. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Itraconazole? Patsnap Synapse. Available at: [Link]

  • Tahvili, M., et al. (2024). MTT assay was used to measure the viability of K562 cells. ResearchGate. Available at: [Link]

  • Van Dijck, P., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. FEMS Microbiology Reviews. Available at: [Link]

  • Ahmad, S. R., et al. (2001). Congestive heart failure associated with itraconazole. The Lancet. Available at: [Link]

  • Zhang, P., et al. (2018). Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway. Molecular Cancer Therapeutics. Available at: [Link]

  • Warrilow, A. G. S., et al. (2019). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2017). Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival. Oncology Letters. Available at: [Link]

  • Gupta, M., & D'Souza, D. (2017). Cardiotoxicity with Itraconazole. BMJ Case Reports. Available at: [Link]

  • Yilmaz, S., & Adan, A. (2021). Repurposing of Itraconazole and Fluconazole as Anticancer Agents: An In Vitro Study in Breast and Lung Cancer Cell Lines. Düzce University Journal of Science & Technology. Available at: [Link]

  • Jin, S., et al. (2024). Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy. Frontiers in Pharmacology. Available at: [Link]

  • Vanden Bossche, H., et al. (1993). Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Go.drugbank.com. (n.d.). Itraconazole oral solution. DrugBank. Available at: [Link]

  • ResearchGate. (2014). What are the best antifungal agents I can use for my cell culture? ResearchGate. Available at: [Link]

  • Medsimplified. (2024). Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Itraconazole. Wikipedia. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2019). Cell Apoptosis and Viability. Selected Topics in Health and Disease. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability from MTT assay and cytotoxicity results from LDH assay. ResearchGate. Available at: [Link]

  • Orikasa, S., et al. (2023). Evaluation of Antifungal Selective Toxicity Using Candida glabrata ERG25 and Human SC4MOL Knock-In Strains. Journal of Fungi. Available at: [Link]

  • Thompson, G. R., & Lewis, J. S. (2020). The Many Faces of Itraconazole Cardiac Toxicity. Pharmacotherapy. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Inhibitory Activity of Itraconazole on Proliferation of T47D and MCF-7 Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Separation of Propyl Itraconazole from Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of propyl itraconazole from the active pharmaceutical ingredient (API), itraconazole. This compound, a potential process-related impurity or synthetic precursor, is structurally analogous to itraconazole, necessitating a highly selective analytical method for accurate purity assessments. The described method utilizes a C18 stationary phase with a gradient elution of an ammonium acetate buffer and acetonitrile, ensuring optimal resolution. The method has been developed with consideration for the principles outlined in the International Council for Harmonisation (ICH) guidelines, making it suitable for quality control and drug development environments.[1][2] This document provides a detailed protocol, the scientific rationale behind the method development, and a validation strategy to ensure the method is fit for its intended purpose.[3][4]

Introduction and Scientific Rationale

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[5] Its complex molecular structure, featuring multiple chiral centers, means that its synthesis can lead to several related substances and stereoisomers.[6] this compound, a closely related structural analog where the sec-butyl group is replaced by a propyl group, poses a significant analytical challenge due to its similar physicochemical properties. Effective separation is critical for ensuring the purity, safety, and efficacy of the itraconazole drug substance.

The primary objective of this method is to achieve baseline separation between itraconazole and this compound, while also being capable of separating potential degradants. This establishes its utility as a stability-indicating method, a key requirement for pharmaceutical analysis under ICH guidelines.[7]

The Causality Behind Experimental Choices
  • Stationary Phase Selection: Itraconazole and its analogs are large, hydrophobic molecules, making a C18 (octadecyl) stationary phase the logical choice for a reversed-phase separation mechanism.[8] To achieve the high efficiency required to resolve these closely related compounds, a column with a smaller particle size (e.g., 3.5 µm or less) is selected. This provides a greater number of theoretical plates, leading to sharper peaks and improved resolution.

  • Mobile Phase Strategy: A gradient elution approach was chosen over an isocratic one. Structurally similar compounds often have very close retention times. A shallow gradient allows for the fine-tuning of mobile phase composition, enhancing the differential migration of the analytes along the column. Acetonitrile is selected as the organic modifier due to its strong elution strength for these compounds and lower viscosity compared to methanol.[9] An ammonium acetate buffer is used as the aqueous component. This buffer system is effective in controlling the pH to ensure consistent ionization states of the analytes and is also volatile, making the method compatible with mass spectrometry (MS) for potential peak identification or characterization.[10] This avoids the use of non-volatile ion-pairing agents like tetrabutylammonium hydrogen sulfate (TBAHS), which can irreversibly damage silica-based columns and are not MS-compatible.[9][10]

  • Detection Wavelength: The triazole and dichlorophenyl moieties in itraconazole provide strong UV absorbance. Based on spectral analysis and existing literature, a detection wavelength of 263 nm is chosen, as it offers a high signal-to-noise ratio for itraconazole and its related substances.[9]

Materials and Instrumentation

Category Item
Instrumentation HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Analytical balance (5-decimal place).
pH meter.
Sonicator.
Chromatography Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
Reagents Acetonitrile (HPLC Grade).
Water (HPLC Grade / Type I).
Ammonium Acetate (AR Grade).
Glacial Acetic Acid (AR Grade).
Methanol (HPLC Grade).
Standards Itraconazole Reference Standard.
This compound Reference Standard.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Ammonium Acetate, pH 4.5):

    • Weigh approximately 1.54 g of ammonium acetate and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 ± 0.05 using glacial acetic acid.

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile.

    • Filter through a 0.45 µm nylon membrane filter.

  • Diluent (Methanol/Water, 80:20 v/v):

    • Combine 800 mL of methanol with 200 mL of HPLC grade water.

    • Mix thoroughly and sonicate for 5 minutes to degas.

Standard Preparation
  • Itraconazole Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Itraconazole Reference Standard into a 50 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 80 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

  • Resolution Solution (Working Standard): Transfer 5.0 mL of the Itraconazole Stock Solution and 5.0 mL of the this compound Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent to obtain a final concentration of 50 µg/mL for itraconazole and 10 µg/mL for this compound.

Sample Preparation
  • Accurately weigh approximately 25 mg of the Itraconazole API sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Method and System Suitability

The following table summarizes the optimized chromatographic conditions.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 263 nm
Injection Volume 10 µL
Run Time 25 minutes
System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately, inject the Resolution Solution in six replicate injections before analyzing any samples. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are derived from common pharmaceutical practices and ICH guidelines.[4]

Parameter Acceptance Criteria
Resolution (Itraconazole & this compound) ≥ 2.0
Tailing Factor (Itraconazole Peak) ≤ 1.5
Theoretical Plates (Itraconazole Peak) ≥ 5000
%RSD for Peak Area (n=6) ≤ 2.0%

Method Validation Strategy

A comprehensive validation of this analytical procedure is required to demonstrate its fitness for purpose.[4][11] The validation should be performed according to the ICH Q2(R2) guideline and should include the following parameters:[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating itraconazole from this compound, other potential impurities, and any degradation products. Forced degradation studies are essential to prove the stability-indicating nature of the method.

  • Linearity: Assessed over a range of concentrations (e.g., from the reporting limit up to 150% of the impurity specification limit) with a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by a recovery study, spiking a known amount of this compound into a sample of pure itraconazole at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Precision:

    • Repeatability: Assessed through six replicate preparations of a spiked sample.

    • Intermediate Precision: Assessed by a different analyst on a different day or with a different instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Protocol for Forced Degradation Studies

To establish the stability-indicating characteristics of the method, itraconazole API should be subjected to stress conditions.[12][13]

  • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Visualizations

MethodDevelopment cluster_0 Phase 1: Initial Development cluster_1 Phase 2: System Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) B Select Column (C18, High Efficiency) A->B C Screen Mobile Phases (ACN vs MeOH, Buffer pH) B->C D Optimize Gradient & Flow Rate C->D E System Suitability Testing (SST) D->E F Check Resolution, Tailing, Plates E->F G Method Refinement (If SST Fails) F->G No H Final Method Protocol F->H Yes G->D I ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, Precision, Robustness H->I J Forced Degradation (Stability-Indicating) H->J

Caption: Logical workflow for HPLC method development and validation.

ExperimentalWorkflow cluster_prep cluster_analysis cluster_data prep Preparation std Weigh & Dissolve Reference Standards prep->std smp Weigh & Dissolve API Sample prep->smp analysis Analysis sst System Suitability Test (6x Resolution Solution) analysis->sst data Data Review integ Integrate Peaks & Identify Analytes data->integ std->sst filt Filter through 0.45 µm Syringe Filter smp->filt inj Inject Blank, Standards, & Samples filt->inj sst->inj inj->data calc Calculate Purity & Impurity Levels integ->calc report Generate Final Report calc->report

Caption: Experimental workflow from preparation to final report.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be highly selective for the separation of this compound from itraconazole. The scientific rationale for the selection of the column, mobile phase, and gradient conditions provides a robust foundation for achieving consistent and reliable results. The outlined validation strategy, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment.[2][3] This stability-indicating method is a valuable tool for the quality control of itraconazole, facilitating accurate impurity profiling and ensuring product quality.

References

  • Nirmal MK, et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10): 36-43. Available at: [Link]

  • Paruchuri, S., & Haritha, P. K. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865. Available at: [Link]

  • Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. (n.d.). International Journal of Pharmacy and Technology. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Fernández de Gatta, M. D., et al. (2013). Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(1), 299-307. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Sahu, D. K., et al. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 1-10. Available at: [Link]

  • ChemRxiv. (2025). Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]

  • Srinivasu, K., et al. (2015). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 120-125. Available at: [Link]

  • United States Pharmacopeial Convention. (2019). Itraconazole Capsules. USP-NF. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC. Fisher Scientific. Available at: [Link]

  • European Pharmacopoeia. (2011). ITRACONAZOLE Itraconazolum. Ph. Eur. 7.0. Available at: [Link]

  • Agrawal, H., et al. (2012). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Planar Chromatography – Modern TLC, 25(2), 163-167. Available at: [Link]

  • HALO Columns. (n.d.). Optimization of USP Monograph for Itraconazole. Advanced Materials Technology. Available at: [Link]

  • Thimmaraju, M. K., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 123-126. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Itraconazole. Quick Company. Available at: [Link]

  • El-Shaheny, R. N., et al. (2013). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science, 51(9), 894-900. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Database. Available at: [Link]

Sources

A Robust, Validated UPLC Method for the Rapid Analysis of Propyl Itraconazole: Protocol and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document details the development and comprehensive validation of a precise, accurate, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of propyl itraconazole, a key related substance of the antifungal agent itraconazole.[1] The significance of monitoring such substances is paramount for ensuring the safety and efficacy of the final drug product. This method leverages the power of UPLC technology, which utilizes sub-2 µm particle columns to achieve superior resolution and significantly reduced analysis times compared to traditional HPLC.[2][3] The entire analytical procedure was validated in accordance with the stringent guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R1), ensuring its suitability for its intended purpose in a regulated environment.[4][5] This application note provides a foundational protocol for researchers, scientists, and drug development professionals, explaining not only the procedural steps but also the scientific rationale underpinning the methodological choices and validation criteria.

Foundational Principles: The 'Why' Behind the Method

In analytical science, the goal is not merely to generate data, but to produce reliable, reproducible, and meaningful results. The choice to develop a UPLC method for this compound is deliberate and grounded in established scientific principles and regulatory expectations.

  • Why UPLC? Ultra-Performance Liquid Chromatography represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically <2 µm), UPLC systems can operate at higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed.[3] For the analysis of pharmaceutical impurities, where speed is critical for high-throughput screening and resolution is necessary to separate structurally similar compounds, UPLC is the superior choice.

  • Why a Reversed-Phase C18 Column? this compound, like its parent compound itraconazole, is a lipophilic molecule.[6] A reversed-phase C18 column, which has a non-polar stationary phase, is ideally suited for retaining and separating such molecules using a polar mobile phase. This is the most common and robust separation mode in pharmaceutical analysis. The choice of a high-quality, end-capped C18 column ensures good peak shape and minimizes unwanted interactions.

  • Why Method Validation? An analytical method that has not been validated is scientifically unsound. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5] Following guidelines from regulatory bodies like the ICH, FDA, and EMA ensures that the method is reliable and that the data it generates will be accepted globally.[7][8] The validation parameters assessed—specificity, linearity, accuracy, precision, and robustness—form a self-validating system that provides comprehensive assurance of the method's performance.[9][10]

Materials and Instrumentation

Instrumentation
  • UPLC System with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

  • Analytical balance (readable to 0.01 mg).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

Chemicals and Reagents
  • This compound Reference Standard (purity ≥98%).

  • Itraconazole Reference Standard.

  • Acetonitrile (ACN), HPLC or UPLC grade.

  • Methanol (MeOH), HPLC or UPLC grade.

  • Water, UPLC grade or Milli-Q equivalent.

  • Potassium Phosphate Monobasic (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid (H₃PO₄), analytical grade.

  • Hydrochloric Acid (HCl), analytical grade.

  • Sodium Hydroxide (NaOH), analytical grade.

  • Hydrogen Peroxide (H₂O₂), 30% solution.

UPLC Method Parameters: The Chromatographic Conditions

The following parameters were optimized to achieve efficient separation and excellent peak shape for this compound. The UV detection wavelength is selected based on the UV absorbance maximum for the closely related itraconazole molecule, which is expected to have a nearly identical chromophore.[11]

ParameterConditionRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2 µm particles provide high efficiency and speed. The BEH particle technology offers excellent stability across a wide pH range.
Mobile Phase A 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with H₃PO₄)Buffered aqueous phase to control the ionization state of the analyte and ensure reproducible retention times.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the lipophilic analyte.
Gradient Elution 0-0.5 min (30% B), 0.5-3.0 min (30% to 70% B), 3.0-3.5 min (70% to 90% B), 3.5-4.0 min (90% B), 4.0-4.1 min (90% to 30% B), 4.1-5.0 min (30% B)Gradient elution allows for the separation of potential impurities with different polarities and ensures the main analyte peak is sharp and well-resolved, while reducing the total run time.
Flow Rate 0.5 mL/minOptimized for the column dimensions to provide good separation efficiency without generating excessive backpressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and lowering backpressure. It also ensures consistent retention times.[12]
Injection Volume 2.0 µLSmall injection volume is typical for UPLC to prevent column overload and band broadening.
Detection Wavelength 260 nmA common wavelength for itraconazole and its analogues, providing good sensitivity.[11]
Run Time 5.0 minutesEnables rapid sample throughput.

Protocol for Method Validation

Each validation parameter must be assessed according to a pre-approved protocol. The objective is to demonstrate that the method is fit for its intended use, adhering to ICH Q2(R1) guidelines.[5][13]

System Suitability Testing (SST)

Causality: Before any validation run, SST is performed to ensure the chromatographic system is performing adequately. It is a non-negotiable part of the analytical sequence, as described in pharmacopeias like the USP.[14][15]

Protocol:

  • Prepare a system suitability solution containing this compound at the working concentration (e.g., 10 µg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, and other chromatographic properties.

  • Verify that the results meet the pre-defined acceptance criteria (see Table 2).

Specificity (including Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[13] Forced degradation studies are essential to demonstrate that the method is "stability-indicating," meaning it can separate the analyte from any degradation products that may form over time.[16][17]

Protocol:

  • Placebo and Standard Analysis: Inject a blank (diluent), a placebo sample, and a standard solution of this compound. Confirm that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

  • Forced Degradation: Expose a solution of this compound to the following stress conditions:[16][18]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample. The peak purity of the this compound peak should be evaluated using the PDA detector to confirm it is spectrally pure and free from co-eluting degradants. The method should show adequate separation between the main peak and any degradation products.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., for an impurity, this could be from the Limit of Quantitation to 150% of the specification limit). A typical range could be 0.1 µg/mL to 10 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[10] It is typically determined by recovery studies on a spiked matrix.

Protocol:

  • Spike a placebo mixture with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Amount Found / Amount Added) * 100

Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[5][13]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD of the combined results from both studies to assess the impact of random events on the method's performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[19] These are critical parameters for impurity analysis.

Protocol: These can be determined based on the signal-to-noise ratio or from the linearity curve data.

  • Signal-to-Noise (S/N) Ratio:

    • Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[9]

    • The claimed LOQ must be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[10]

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.05 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry). The SST criteria should still be met.

Data Interpretation and Acceptance Criteria

All data generated during the validation study must be compared against pre-defined acceptance criteria, which are largely based on the ICH Q2(R1) guideline.[13]

Validation ParameterAcceptance Criteria
System Suitability %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity No interference at the analyte retention time. Peak purity index > 0.999 for stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery typically within 98.0% - 102.0% for assay; often wider for impurities (e.g., 90.0% - 110.0%).
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 3.0%
LOQ Precision (%RSD) at the LOQ concentration should be ≤ 10%.
Robustness System suitability parameters must pass under all varied conditions.

Visualizing the Workflow and Parameter Relationships

To better understand the logical flow of method development and validation, the following diagrams are provided.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Protocol Execution cluster_routine Phase 3: Routine Application Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Initial Screening SST System Suitability Testing Opt->SST Finalized Method Spec Specificity (Forced Degradation) SST->Spec System OK Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Prec->Rob Routine Routine Analysis & QC Rob->Routine Validated Method

Caption: Workflow for UPLC Method Development and Validation.

G Method Validated Analytical Method Specificity Specificity Ensures identity & purity Method->Specificity Linearity Linearity Defines the Range Method->Linearity Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Reproducibility Method->Precision Robustness Robustness Reliability in normal use Method->Robustness Range Range Operating boundaries Linearity->Range Range->Accuracy Range->Precision LOD_LOQ LOD / LOQ Defines lower limit of Range Range->LOD_LOQ Accuracy->Precision interdependent

Caption: Interrelationship of Key Method Validation Parameters.

Conclusion

The UPLC method detailed herein is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The total run time of 5 minutes allows for high-throughput analysis, which is critical in a quality control environment. The comprehensive validation, performed according to ICH guidelines, demonstrates that this method is suitable for its intended purpose and can be confidently implemented for routine analysis and stability studies in the pharmaceutical industry.

References

  • Rapid liquid chromatographic determination of itraconazole and its production impurities. (n.d.).
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  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. (n.d.).
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Application Notes and Protocols for Evaluating Propyl Itraconazole Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and execution of robust cell-based assays to evaluate the efficacy and selectivity of propyl itraconazole, a derivative of the broad-spectrum antifungal agent itraconazole.[1] We move beyond simple procedural lists to explain the scientific rationale behind key decisions, ensuring the development of self-validating protocols. This guide details standardized methods for determining antifungal potency through Minimum Inhibitory Concentration (MIC) assays against clinically relevant fungal pathogens and for assessing host cell safety via cytotoxicity assays. The overarching goal is to equip researchers with the necessary tools to generate reliable, reproducible data for informed decision-making in the antifungal drug discovery pipeline.

Introduction: The Rationale for Efficacy and Selectivity Profiling

Itraconazole is a triazole antifungal agent that has been a cornerstone in treating a wide spectrum of fungal infections, from superficial mycoses to systemic diseases caused by species of Aspergillus, Candida, and dimorphic fungi.[2][3][4][5] Its mechanism of action involves the targeted inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol.[6][7][8] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][6]

This compound, as a novel derivative, requires rigorous evaluation to characterize its antifungal spectrum and therapeutic window.[1] Cell-based assays are the foundational in vitro tool for this purpose. They provide critical data on two fronts:

  • Antifungal Efficacy: Quantifying the concentration of the compound required to inhibit fungal growth.

  • Host Cytotoxicity: Assessing the compound's off-target effects on mammalian cells to predict potential toxicity.[9]

A successful antifungal candidate must demonstrate high potency against the target pathogen and low toxicity toward the host. This dual-assessment strategy, summarized by the Selectivity Index (SI), is a critical early step in preclinical development.[10] This guide provides detailed, field-proven protocols for both assessments.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The diagram below illustrates the primary mechanism of action for triazole antifungals like itraconazole. By blocking lanosterol 14α-demethylase, the pathway is halted, preventing the formation of ergosterol and leading to the accumulation of toxic sterol precursors.

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Disrupted_Membrane Disrupted Membrane & Cell Death Enzyme->Disrupted_Membrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Propyl_ITZ This compound Propyl_ITZ->Enzyme Inhibits

Caption: Mechanism of action of this compound.

Part I: Antifungal Efficacy - In Vitro Susceptibility Testing

The primary metric for antifungal efficacy is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antifungal susceptibility testing to ensure inter-laboratory reproducibility.[11][12][13][14]

Principle of Broth Microdilution

The broth microdilution method is the reference standard for determining MICs.[14][15] In this assay, a standardized fungal inoculum is challenged with serial dilutions of the antifungal agent in a 96-well microtiter plate. While traditional MIC determination relies on visual inspection of turbidity, this can be subjective. Therefore, we recommend using a metabolic indicator dye, such as resazurin (also known as AlamarBlue), for a quantitative and objective endpoint.

Resazurin is a blue, cell-permeable, and non-toxic compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[16][17] The degree of color change is directly proportional to the number of viable cells, allowing for precise quantification of fungal inhibition.[17][18]

Experimental Workflow: MIC Determination

The workflow for determining the MIC of this compound is a sequential process from inoculum preparation to data analysis.

A Prepare Standardized Fungal Inoculum (e.g., Candida albicans) C Inoculate 96-Well Plate with Fungi and Drug Dilutions A->C B Perform 2-fold Serial Dilution of this compound B->C D Incubate Plate (e.g., 24-48h at 35°C) C->D E Add Resazurin Indicator Dye D->E F Incubate for 2-4h E->F G Measure Absorbance/Fluorescence (570nm / 600nm) F->G H Calculate % Inhibition and Determine MIC50/MIC90 G->H

Caption: Workflow for MIC determination using the resazurin assay.

Detailed Protocol: MIC Assay via Broth Microdilution

Recommended Fungal Species:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Cryptococcus neoformans (e.g., ATCC 208821)

Materials:

  • This compound (Stock solution in DMSO)

  • Selected fungal strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt powder

  • Sterile PBS and DMSO

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • For Yeasts (C. albicans, C. neoformans): Culture the yeast on a Sabouraud Dextrose Agar (SDA) plate for 24-48 hours. Pick several colonies and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum of 1-5 x 10³ CFU/mL.

    • For Molds (A. fumigatus): Culture on an SDA plate for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count conidia using a hemocytometer and adjust to a concentration of 1-5 x 10⁶ conidia/mL. Dilute this suspension 1:50 in RPMI to achieve a final working inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Drug Dilution Plate:

    • Prepare a 2x working stock of this compound in RPMI. The highest concentration should be approximately 64 µg/mL.

    • In a separate 96-well plate, add 100 µL of RPMI to columns 2-11.

    • Add 200 µL of the highest 2x drug concentration to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no fungi).

  • Assay Plate Inoculation:

    • Transfer 100 µL from the drug dilution plate to a new sterile assay plate.

    • Add 100 µL of the final fungal inoculum to wells in columns 1-11.

    • Add 200 µL of sterile RPMI to column 12.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Resazurin Addition and Reading:

    • Prepare a 0.02% w/v resazurin solution in sterile PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours, or until the growth control well turns pink.

    • Measure absorbance at 570 nm with a reference wavelength of 600 nm, or fluorescence at 560 nm excitation / 590 nm emission.

  • Data Analysis:

    • The MIC is determined as the lowest drug concentration showing a significant reduction in metabolic activity (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

    • Percent Inhibition = [1 - (ODtest well - ODsterility control) / (ODgrowth control - ODsterility control)] * 100.

Data Presentation: MIC Values

MIC values are typically reported as MIC₅₀ (concentration inhibiting 50% of growth) or MIC₉₀ (concentration inhibiting 90% of growth).

Fungal SpeciesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Itraconazole (Control) MIC₅₀ (µg/mL)
Candida albicans[Insert Value][Insert Value][Insert Value]
Aspergillus fumigatus[Insert Value][Insert Value][Insert Value]
Cryptococcus neoformans[Insert Value][Insert Value][Insert Value]

Part II: Host Cell Cytotoxicity Testing

A critical aspect of antifungal development is ensuring that the compound is selectively toxic to fungi while sparing host cells.[9] A cytotoxicity assay measures the concentration at which the compound becomes toxic to mammalian cells, typically reported as the 50% inhibitory concentration (IC₅₀) or 50% cytotoxic concentration (CC₅₀).

Principle of Mammalian Cell Viability Assays

Similar to the fungal viability assay, the metabolic health of mammalian cells can be assessed using indicator dyes. The resazurin assay is highly suitable for this purpose due to its low toxicity and high sensitivity.[19] The assay principle remains the same: viable cells reduce resazurin to fluorescent resorufin. By exposing a monolayer of human cells to serial dilutions of this compound, we can generate a dose-response curve and calculate the IC₅₀.

Experimental Workflow: Cytotoxicity (IC₅₀) Determination

The workflow for determining IC₅₀ is analogous to the MIC assay but uses mammalian cell lines.

A Seed Human Cells (e.g., HEK293, HepG2) in 96-Well Plate B Allow Cells to Adhere (Incubate ~24h) A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add Resazurin Indicator Dye D->E F Incubate for 2-4h E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for IC₅₀ determination in mammalian cells.

Detailed Protocol: Cytotoxicity Assay

Recommended Human Cell Lines:

  • HEK293 (Human Embryonic Kidney cells)

  • HepG2 (Human Hepatocellular Carcinoma cells)

Materials:

  • Selected human cell line

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • This compound (Stock solution in DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • Resazurin solution (as prepared for MIC assay)

  • Trypsin-EDTA for cell detachment

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge, resuspend in fresh medium, and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the drug dilutions. Include a "vehicle control" with medium containing the highest concentration of DMSO used.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Reading:

    • Add 10 µL of 0.02% resazurin solution to each well.

    • Incubate for 2-4 hours, or until the vehicle control well shows a distinct color change.

    • Measure absorbance or fluorescence as described in the MIC protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Percent Viability = [(ODtest well - ODblank) / (ODvehicle control - ODblank)] * 100.

    • Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Synthesis: The Selectivity Index

The ultimate goal of this dual-assay approach is to determine the therapeutic window of the compound. This is quantified by the Selectivity Index (SI).

SI = IC₅₀ (Host Cell) / MIC (Fungal Pathogen)

A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a drug candidate.

CompoundFungal SpeciesMIC₅₀ (µg/mL)Host Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)
This compound C. albicans[Insert Value]HEK293[Insert Value][Calculate IC₅₀/MIC₅₀]
This compound A. fumigatus[Insert Value]HEK293[Insert Value][Calculate IC₅₀/MIC₅₀]
Itraconazole (Control) C. albicans[Insert Value]HEK293[Insert Value][Calculate IC₅₀/MIC₅₀]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically determining the antifungal efficacy (MIC) against a panel of relevant pathogens and concurrently evaluating mammalian cell cytotoxicity (IC₅₀), researchers can generate the critical data needed to calculate the Selectivity Index. This integrated approach ensures that only candidates with a promising efficacy and safety profile are advanced in the drug discovery pipeline, saving valuable time and resources.

References

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Introduction: Unlocking the Polypharmacology of Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design, execution, and validation of high-throughput screening assays for the multi-target drug candidate, propyl itraconazole.

This compound is a derivative of itraconazole, an azole antifungal agent that has garnered significant attention for its "repurposed" therapeutic potential far beyond mycology.[1] The parent compound, itraconazole, is a well-established inhibitor of fungal lanosterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] However, recent discoveries have revealed its potent, mechanistically distinct activities as an inhibitor of both the Hedgehog (Hh) signaling pathway and angiogenesis.[5][6][7] These findings position itraconazole and its analogues, like this compound, as compelling candidates for anti-cancer therapies.[7]

This polypharmacology—the ability to modulate multiple biological targets—makes this compound a fascinating subject for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify molecules that modulate a specific biological pathway or target.[8] This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive framework for developing and implementing robust HTS assays to probe the diverse biological activities of this compound and its analogues. We will delve into the causality behind experimental design, present validated protocols, and offer insights grounded in extensive field experience.

Core Mechanisms of Action: The Foundation for Assay Design

A successful HTS campaign is built upon a deep understanding of the target's mechanism of action. This compound's therapeutic potential stems from at least three distinct biological activities inherited from its parent compound.

Propyl_Itraconazole_Mechanisms cluster_antifungal Antifungal Activity cluster_anticancer Anti-Cancer Activity Propyl_ITZ This compound Ergosterol Ergosterol Synthesis (Lanosterol 14α-demethylase) Propyl_ITZ->Ergosterol Hedgehog Hedgehog Pathway (Smoothened - SMO) Propyl_ITZ->Hedgehog Angiogenesis Angiogenesis (VEGFR2 Glycosylation) Propyl_ITZ->Angiogenesis FungalCell Fungal Cell FungalCell->Ergosterol Inhibits Membrane Disrupted Cell Membrane Ergosterol->Membrane TumorGrowth Inhibition of Tumor Growth & Metastasis Hedgehog->TumorGrowth Angiogenesis->TumorGrowth

Figure 1: Overview of this compound's multi-target mechanisms.

  • Antifungal Activity: The classical mechanism involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase in fungi. This blocks the synthesis of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death.[2][4] This selective inhibition makes it a powerful antifungal.[2]

  • Hedgehog Pathway Inhibition: Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway.[5] It acts on the essential pathway component Smoothened (SMO) but through a mechanism distinct from other known SMO antagonists like cyclopamine.[5][9] Aberrant Hh signaling is a known driver in various cancers, including medulloblastoma and basal cell carcinoma, making its inhibition a key anti-cancer strategy.[10][11]

  • Anti-Angiogenic Activity: Itraconazole also possesses strong anti-angiogenic properties.[12] This activity is linked to its ability to inhibit the proper glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor in the angiogenesis cascade.[6] By disrupting this process, it can starve tumors of the blood supply needed for growth and metastasis.

These distinct mechanisms necessitate different HTS approaches, ranging from traditional antifungal susceptibility testing to complex, cell-based phenotypic and pathway-specific assays.

Biological TargetPrimary EffectTherapeutic AreaRelevant Assay Types
Lanosterol 14α-demethylase Inhibition of ergosterol synthesisMycology (Antifungal)Fungal growth inhibition, Cell viability (e.g., resazurin, ATP content)
Smoothened (SMO) Inhibition of Hedgehog signalingOncologyGli-luciferase reporter gene assays, Phenotypic assays (e.g., medulloblastoma cell proliferation)
VEGFR2 Glycosylation Inhibition of angiogenesisOncologyEndothelial cell proliferation, Tube formation assays, Wound healing/migration assays[13]
Table 1: Summary of this compound's Target Activities and Corresponding HTS Assay Strategies.

High-Throughput Screening (HTS) Workflow: From Assay Plate to Validated Hit

A well-structured HTS campaign follows a logical progression from primary screening to hit confirmation and further characterization. This workflow ensures that resources are focused on the most promising compounds and minimizes the risk of false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Miniaturization to 384/1536-well) AssayVal Assay Validation (Z'-factor > 0.5, S/B ratio > 3) AssayDev->AssayVal Optimize PrimaryScreen Primary HTS Campaign (Single concentration) HitID Primary Hit Identification (Statistical Cutoff, e.g., >3σ) PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-test fresh compound) HitID->HitConfirm DoseResponse Dose-Response (IC50/EC50) (8-12 point titration) HitConfirm->DoseResponse CounterScreen Counter & Orthogonal Assays (Rule out artifacts, confirm mechanism) DoseResponse->CounterScreen SAR Structure-Activity Relationship (SAR) (Test analogues) CounterScreen->SAR ValidatedHit Validated Hit/Lead Series SAR->ValidatedHit

Figure 2: A generalized workflow for a high-throughput screening campaign.

A critical component of this workflow is rigorous assay validation. Before embarking on a large-scale screen, the assay must be optimized for a high-throughput format (typically 384- or 1536-well plates) and demonstrate statistical robustness.[14]

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A measure of assay quality that accounts for the separation between positive and negative control signals relative to their dynamic range.Z' > 0.5Indicates a large separation band between controls, making it highly unlikely that a data point from one control will be mistaken for the other. This is the gold standard for HTS assay quality.[8]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 3Ensures a sufficient dynamic range to detect modest inhibition or activation by test compounds.
Coefficient of Variation (%CV) A measure of the variability of the data within control wells.%CV < 15%Indicates good reproducibility and precision of the assay measurements across the plate.
Table 2: Key HTS Assay Quality Control Parameters.

Application Protocol 1: Antifungal Susceptibility HTS Assay

This protocol describes a fluorescence-based HTS assay to identify compounds with antifungal activity against pathogenic fungi like Aspergillus fumigatus, a clinically relevant application for itraconazole analogues.[15] The assay uses the cell viability indicator dye resazurin, which is metabolically reduced by living cells to the highly fluorescent resorufin.

Causality and Experimental Choices
  • Organism: Aspergillus fumigatus is a common opportunistic fungal pathogen, and its susceptibility to azoles is of high clinical importance.[15][16]

  • Readout: Resazurin is a robust, low-cost viability indicator suitable for HTS.[15] It provides a sensitive fluorescent readout that directly correlates with the number of metabolically active cells.

  • Media: RPMI-1640 is a standard, defined medium for fungal susceptibility testing that supports consistent growth.

  • Controls: Itraconazole serves as the positive control for inhibition, while DMSO is the vehicle (negative) control. This validates that the assay can detect the expected biological activity.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • Culture A. fumigatus on potato dextrose agar (PDA) plates for 5-7 days at 37°C to allow for sporulation.

    • Harvest conidia (spores) by flooding the plate with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth to remove hyphal fragments.

    • Count conidia using a hemocytometer and adjust the concentration to 2 x 10⁵ conidia/mL in RPMI-1640 medium.

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, this compound, and control compounds into a 384-well, black, clear-bottom assay plate.

    • Positive Control: Dispense itraconazole (e.g., to a final concentration of 1 µM).

    • Negative Control: Dispense an equivalent volume of DMSO (dimethyl sulfoxide).

  • Assay Execution:

    • Add 25 µL of the prepared fungal inoculum (2 x 10⁵ conidia/mL) to each well of the 384-well plate. This results in 5,000 conidia per well.

    • Seal the plates and incubate for 24-48 hours at 37°C. The incubation time should be optimized based on the germination and growth kinetics of the specific strain.[17][18]

    • After incubation, add 5 µL of 0.15 mg/mL resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 37°C to allow for color development.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Identify primary hits as compounds that exhibit inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Application Protocol 2: HTS for Hedgehog Pathway Antagonists

This protocol details a cell-based reporter gene assay to screen for inhibitors of the Hedgehog (Hh) pathway, a key anti-cancer mechanism of itraconazole. The assay utilizes a cell line engineered to express firefly luciferase under the control of a Gli-responsive promoter. Gli is the terminal transcription factor in the Hh pathway; thus, a decrease in luciferase signal indicates pathway inhibition.[5]

Causality and Experimental Choices
  • Cell Line: Shh-LIGHT2 cells (or similar NIH/3T3-based lines) are widely used and validated for Hh pathway research. They are stably transfected with a Gli-responsive luciferase reporter, providing a direct and quantitative readout of pathway activity.[5]

  • Pathway Activation: Sonic Hedgehog (Shh) conditioned medium is used to activate the pathway. This mimics the physiological activation and provides a robust signal for measuring inhibition.

  • Mechanism: This assay specifically measures transcriptional output, making it ideal for identifying compounds that act at or upstream of Gli transcription factors. Itraconazole is known to act upstream at the level of SMO, making this assay format highly relevant.[10][11]

  • Controls: A known SMO antagonist like cyclopamine or GDC-0449 serves as the positive control. DMSO is the negative (vehicle) control.

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 (Receptor) Shh->PTCH1 binds & inactivates SMO SMOOTHENED (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Transcription Factor) SUFU->GLI Inhibits TargetGenes Target Gene Transcription (e.g., GLI1, PTCH1) GLI->TargetGenes Activates Nucleus Nucleus Propyl_ITZ This compound Propyl_ITZ->SMO Inhibits

Figure 3: Simplified Hedgehog signaling pathway showing the inhibitory target of itraconazole.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418).

    • Harvest cells and resuspend in low-serum medium (e.g., DMEM with 0.5% FBS).

    • Dispense 20 µL of the cell suspension into each well of a 384-well, white, solid-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate for 4-6 hours to allow cell attachment.

  • Compound and Stimulant Addition:

    • Prepare test compounds, this compound, and controls in low-serum medium.

    • Add 5 µL of compound solution to the appropriate wells.

    • Add 5 µL of Shh-conditioned medium (or a recombinant Shh ligand) to all wells except for the unstimulated (baseline) controls.

    • Final volume should be 30 µL.

  • Incubation:

    • Seal the plates and incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Equilibrate the plates to room temperature.

    • Add 30 µL of a luciferase substrate reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well.

    • Incubate for 5-10 minutes at room temperature to allow signal stabilization.

    • Read the luminescence intensity on a plate reader.

    • Calculate the percent inhibition relative to the stimulated (DMSO) and unstimulated controls.

    • Identify primary hits for follow-up dose-response analysis and orthogonal validation, such as measuring the mRNA levels of a downstream target gene like GLI1 via qRT-PCR.[12]

References

  • A Cell-Based High Throughput Screening Assay for Antiangiogenic Compounds. Investigative Ophthalmology & Visual Science. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

  • Angiogenesis inhibitors identified by cell-based high-throughput screening: synthesis, structure-activity relationships and biological evaluation of 3-[(E)-styryl]benzamides that specifically inhibit endothelial cell proliferation. PubMed. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. PubMed. [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. National Institutes of Health (NIH). [Link]

  • A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume. PubMed. [Link]

  • (PDF) Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. ResearchGate. [Link]

  • A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. PubMed. [Link]

  • Selective high-performance liquid chromatographic assay for itraconazole and hydroxyitraconazole in plasma from human immunodeficiency virus-infected patients. PubMed. [Link]

  • A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus. PubMed. [Link]

  • Image-Based High-Throughput Screening for Inhibitors of Angiogenesis. ResearchGate. [Link]

  • Selection, Analysis and Improvement of Anti-Angiogenesis Compounds Identified by an Anti-HIF-1α Screening and Validation System. National Institutes of Health (NIH). [Link]

  • Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett's Esophagus to Invasive Esophageal Adenocarcinoma. National Institutes of Health (NIH). [Link]

  • Pharmacology of Itraconazole. ResearchGate. [Link]

  • Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. National Institutes of Health (NIH). [Link]

  • Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth. National Institutes of Health (NIH). [Link]

  • Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists. PubMed Central. [Link]

  • Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. National Institutes of Health (NIH). [Link]

  • Schema chart active targets of itraconazole on Hedgehog pathway. ResearchGate. [Link]

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  • Itraconazole | Test Detail. Quest Diagnostics. [Link]

  • Itraconazole and Arsenic Trioxide Inhibit Hedgehog Pathway Activation and Tumor Growth Associated with Acquired Resistance. CORE. [Link]

  • Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. ACS Publications. [Link]

  • What is the mechanism of Itraconazole?. Patsnap Synapse. [Link]

  • Itraconazole, Quantitative by LC-MS/MS. ARUP Laboratories Test Directory. [Link]

  • Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Publications. [Link]

  • Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • What is the mechanism of action (MOA) of itraconazole (antifungal medication)?. Dr.Oracle. [Link]

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  • Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy. National Institutes of Health (NIH). [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

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  • Rapid Identification of Antifungal Compounds against Exserohilum rostratum Using High Throughput Drug Repurposing Screens. PLOS One. [Link]

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Troubleshooting & Optimization

optimizing propyl itraconazole synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing Propyl Itraconazole Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the yield and purity of this compound, a key analogue of the broad-spectrum antifungal agent, itraconazole. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not just a protocol, but a deep understanding of the reaction dynamics.

This document moves beyond simple step-by-step instructions to provide a troubleshooting framework grounded in mechanistic insights and practical, field-proven solutions. Here, you will find answers to common challenges, detailed experimental protocols, and the scientific reasoning behind each recommendation.

Core Synthesis Pathway: An Overview

The synthesis of this compound, like its parent compound itraconazole, culminates in a crucial condensation reaction. This final step involves the nucleophilic substitution between a reactive ester of the cis-dioxolane intermediate and the phenolic hydroxyl group of the triazolone side-chain.[1][2] The efficiency of this reaction is paramount to the overall yield and purity of the final active pharmaceutical ingredient (API).

The generalized final coupling step is depicted below:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Propyl Triazolone Intermediate (Phenol) C Base (e.g., NaOH, KOH) Solvent (e.g., DMSO, DMF) Phase-Transfer Catalyst (Optional) B cis-Dioxolane Intermediate (Sulfonate Ester) D Crude this compound C->D Condensation (Williamson Ether Synthesis)

Caption: Final condensation step in this compound synthesis.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My final condensation reaction is resulting in a low yield (<70%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from one or more of the following factors: incomplete reaction, competing side reactions, or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction mechanism is a Williamson ether synthesis, which requires the quantitative formation of a phenoxide ion from the propyl triazolone intermediate. If the base is not strong enough or is sterically hindered, the reaction will not proceed to completion.

    • Solution: Ensure you are using a strong, non-nucleophilic base like sodium hydroxide or potassium hydroxide. The molar ratio of the base to the triazolone intermediate should be at least 1.1:1 to drive the equilibrium towards the phenoxide.

  • Poor Solubility of Reactants: Inadequate solubility of either the triazolone or the dioxolane intermediate in the chosen solvent can severely limit the reaction rate.

    • Solution: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[3][4] If solubility remains an issue, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt, which can facilitate the reaction between components in different phases.[1]

  • Side Reactions: The primary competing reaction is the hydrolysis of the sulfonate ester on the dioxolane intermediate by excess hydroxide ions, especially at elevated temperatures.

    • Solution: Control the reaction temperature carefully. While heating is necessary, temperatures exceeding 110°C can accelerate degradation.[1] A Chinese patent suggests that pre-reacting the triazolone intermediate with the base and an antioxidant for 20-40 minutes before adding the sulfonate ester can significantly reduce side reactions and improve yield.[5]

  • Atmospheric Contamination: The phenoxide intermediate is susceptible to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. The addition of an antioxidant can also be beneficial.[5]

Start Low Yield Observed Check_Base Is Base Strong Enough? (e.g., NaOH, KOH) Molar Ratio > 1.1:1? Start->Check_Base Check_Solvent Are Reactants Fully Solubilized? (Solvent: DMSO/DMF) Check_Base->Check_Solvent Yes Solution_Base Increase Base Stoichiometry or Use Stronger Base Check_Base->Solution_Base No Check_Temp Is Temperature Optimized? (50-110°C) Check_Solvent->Check_Temp Yes Solution_Solvent Consider Phase-Transfer Catalyst or Solvent Screening Check_Solvent->Solution_Solvent No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Temp->Check_Atmosphere Yes Solution_Temp Lower Temperature, Add Antioxidant, Stagger Reactant Addition Check_Temp->Solution_Temp No Solution_Atmosphere Purge with N2/Ar Check_Atmosphere->Solution_Atmosphere No End Yield Optimized Check_Atmosphere->End Yes Solution_Base->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->Check_Atmosphere Solution_Atmosphere->End

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product has a high level of impurities that are difficult to remove by simple recrystallization. What are these impurities and how can I prevent their formation?

Answer: Impurity profiles in itraconazole and its analogues are well-documented and typically arise from unreacted starting materials, isomeric byproducts, or degradation.[] Preventing their formation is more efficient than removing them post-synthesis.

Impurity TypePotential SourcePrevention & Mitigation Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Monitor reaction progress via HPLC or TLC to ensure full conversion. Use a slight excess (1.05-1.1 equivalents) of the more valuable or limiting reagent.
Isomeric Impurities (Diastereomers) The itraconazole scaffold has three chiral centers, leading to multiple possible stereoisomers.[7][8] The desired product is a specific mixture of cis-isomers.The stereochemistry of the dioxolane ring is critical. Use an enantiomerically pure starting material for the dioxolane synthesis.[9] The final condensation conditions (temperature, base) can influence the final isomeric ratio.[3]
Degradation Products Hydrolysis of the final product or intermediates under harsh basic or acidic conditions or at high temperatures.Maintain strict pH and temperature control. Neutralize the reaction mixture promptly upon completion before workup.
N-Desalkyl Impurity Side reaction involving the cleavage of the propyl group from the triazolone ring.[10]This is often a metabolic product but can occur under certain synthetic conditions. Avoid overly harsh conditions.
Oxidation Products Reaction of intermediates or the final product with atmospheric oxygen.As mentioned, conduct the reaction under an inert atmosphere and consider using an antioxidant.[1][5]

Advanced Purification: If impurities persist, a multi-step purification may be necessary. A patented method involves dissolving the crude product in a mixed solvent system of dichloromethane and methanol, treating with a mixture of activated carbon and silica gel, and then selectively crystallizing the product from methanol after removing the dichloromethane.[11] This method is reported to be effective at removing specific impurities.[11]

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor reaction progress and determine final product purity? A: A combination of Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal.

  • TLC: Use a suitable mobile phase to track the disappearance of starting material spots and the appearance of the product spot.[12]

  • HPLC: Reverse-phase HPLC (RP-HPLC) with a C18 column is the industry standard for analyzing itraconazole and its analogues.[13] A mobile phase of methanol and a phosphate buffer is commonly used, with UV detection around 262 nm.[14][15] This method can effectively separate the main product from key impurities.

Q: What is the mechanistic role of the sulfonate ester (e.g., mesylate or tosylate) on the dioxolane intermediate? A: The hydroxyl group on the dioxolane intermediate's side chain is a poor leaving group. It is converted into a sulfonate ester (a very good leaving group) to facilitate the nucleophilic attack by the phenoxide ion from the triazolone intermediate. This is a classic strategy to activate an alcohol for an SN2 reaction.

Q: Are there specific safety precautions I should take during this synthesis? A: Yes. The solvents used (DMF, DMSO) have specific handling requirements. DMF is a potential teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reagents, particularly the chlorinated starting materials and strong bases, are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Protocols for Key Experimental Workflows

Protocol 1: Final Condensation of this compound

This protocol is a generalized representation and should be optimized for your specific scale and equipment.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.

  • Reagent Addition: Charge the flask with the propyl triazolone intermediate (1.0 eq.), potassium hydroxide (1.2 eq.), and DMSO.

  • Inerting: Purge the system with nitrogen for 15 minutes.

  • Phenoxide Formation: Heat the mixture to 50-60°C and stir for 30-60 minutes until the triazolone intermediate is fully dissolved and deprotonated.

  • Coupling Reaction: Dissolve the cis-dioxolane sulfonate ester intermediate (1.05 eq.) in a minimal amount of DMSO and add it dropwise to the reaction mixture.

  • Reaction: Increase the temperature to 80-90°C and monitor the reaction progress by HPLC every 2 hours.[1][5] The reaction is typically complete within 5-10 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into cold water with stirring.

  • Isolation: The crude this compound will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold non-polar solvent like hexane to remove organic-soluble impurities.

  • Drying: Dry the crude product under vacuum at 50-60°C.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is adapted from a patented method for itraconazole purification.[11]

  • Dissolution: Dissolve the crude, dried this compound in a mixed solvent of dichloromethane and methanol (e.g., 1:2 v/v) with gentle warming (30-35°C). Use enough solvent to achieve full dissolution.

  • Decolorization/Adsorption: Add a mixture of activated carbon (approx. 2% w/w) and silica gel (approx. 2% w/w) to the solution.

  • Stirring: Stir the mixture at 30-35°C for 1-2 hours to allow for the adsorption of color and specific impurities.

  • Filtration: Filter the mixture through a pad of celite to remove the carbon and silica gel. Wash the pad with a small amount of the dichloromethane/methanol solvent mixture.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dichloromethane.

  • Crystallization: As the dichloromethane is removed, the purified product will begin to crystallize from the remaining methanol. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Filter the purified crystals, wash with cold methanol, and dry under vacuum.

  • Analysis: Analyze the final product for purity by HPLC and other relevant analytical techniques.

References

  • ACS Medicinal Chemistry Letters. (2020). Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. [Online]. Available: [Link].

  • Journal of the Korean Chemical Society. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. [Online]. Available: [Link].

  • Xu, J. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. [Online]. Available: [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. [Online]. Available: [Link].

  • Xu, J., et al. (2012). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. [Online]. Available: [Link].

  • Google Patents. (2011). WO2011121594A1 - A process for the preparation of itraconazole. [Online]. Available: .
  • Rana, S., et al. (2015). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. [Online]. Available: [Link].

  • Mishra, K., et al. (2021). Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. [Online]. Available: [Link].

  • Journal of Chemical and Pharmaceutical Research. (2016). Different HPLC analysis method of itraconazole. [Online]. Available: [Link].

  • SynZeal. Itraconazole Impurities. [Online]. Available: [Link].

  • Google Patents. (2007). CN101012222A - Method of synthesizing Itraconazole. [Online]. Available: .
  • Quick Company. A Process For The Preparation Of Itraconazole. [Online]. Available: [Link].

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Itraconazole: A literature review on analytical and bio-analytical methods. [Online]. Available: [Link].

  • Cleveland Clinic. (2023). Itraconazole Capsules or Tablets. [Online]. Available: [Link].

  • International Journal of Science and Research Archive. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. [Online]. Available: [Link].

  • Wikipedia. Itraconazole. [Online]. Available: [Link].

  • StatPearls. (2023). Itraconazole. [Online]. Available: [Link].

  • Pharmaffiliates. Itraconazole-impurities. [Online]. Available: [Link].

  • Google Patents. (2019). CN109293642A - A kind of purification and purification method of itraconazole. [Online]. Available: .
  • Google Patents. WO2011121594A1 - A process for the preparation of itraconazole. [Online]. Available: .
  • MedlinePlus. Itraconazole. [Online]. Available: [Link].

  • Veeprho. Itraconazole Impurities and Related Compound. [Online]. Available: [Link].

  • Frontiers in Health Informatics. (2024). Manufacturing Process Optimization of Anti-fungal Drug Product Itraconazole Capsules by Wet Granulation Approach. [Online]. Available: [Link].

  • Telangana State Industrial Project Approval and Self-Certification System. ITRACONAZOLE BRIEF MANUFACTURING PROCESS. [Online]. Available: [Link].

  • PubChem. Itraconazole. [Online]. Available: [Link].

  • Google Patents. (2012). CN101775009B - Synthesis method and purification method of itraconazole. [Online]. Available: .
  • Drugs.com. Itraconazole: Package Insert / Prescribing Information. [Online]. Available: [Link].

  • Google Patents. (2015). CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof. [Online]. Available: .
  • ResearchGate. (1996). Pharmacology of Itraconazole. [Online]. Available: [Link].

  • Cleanchem. Itraconazole Impurity 1. [Online]. Available: [Link].

  • Frontiers in Health Informatics. (2024). Manufacturing Process Optimization of Anti-fungal Drug Product Itraconazole Capsules by Wet Granulation Approach. [Online]. Available: [Link].

  • Asian Journal of Pharmaceutics. (2017). Design and Optimization of Itraconazole Tablet Employing Solid Dispersion Approach. [Online]. Available: [Link].

  • Asian Journal of Pharmaceutics. (2017). Design and Optimization of Itraconazole Tablet Employing Solid Dispersion Approach. [Online]. Available: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Itraconazole?. [Online]. Available: [Link].

  • Li, Y., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. [Online]. Available: [Link].

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. [Online]. Available: [Link].

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of itraconazole (antifungal medication)?. [Online]. Available: [Link].

  • National Center for Biotechnology Information. (2021). Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. [Online]. Available: [Link].

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Technical Support Center: Propyl Itraconazole Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the identification and characterization of propyl itraconazole degradation products. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that may arise during your experimental workflows. Drawing upon established principles of pharmaceutical analysis and forced degradation studies, this center aims to be a trustworthy and authoritative resource for your research endeavors.

Given that this compound is an analogue of itraconazole, much of the guidance provided herein is based on the well-documented degradation pathways of the parent compound, itraconazole. It is anticipated that this compound will exhibit similar stability characteristics due to its structural similarity. However, experimental verification is always recommended.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the analysis of this compound degradation products.

Q1: What are the expected degradation pathways for this compound?

Based on studies of itraconazole, this compound is likely susceptible to degradation under oxidative, acidic, and photolytic stress conditions.[1][2] The primary degradation pathways are expected to be:

  • Oxidation: This is a significant degradation pathway for itraconazole, often leading to the formation of N-oxides on the piperazine ring.[3] It is highly probable that this compound will also form mono and di-N-oxide degradation products.

  • Hydrolysis: Acidic hydrolysis has been shown to cause degradation of itraconazole, while it is generally more stable under neutral and alkaline conditions.[2][4] The ether linkage and the dioxolane ring are potential sites for hydrolysis.

  • Photodegradation: Exposure to UV light can induce degradation.[1] The extent and nature of photodegradation products should be investigated as part of forced degradation studies.

Q2: I am not seeing any degradation of my this compound sample. What could be the reason?

Several factors could contribute to a lack of observable degradation:

  • Insufficient Stress: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough to induce degradation. Itraconazole has been shown to be relatively stable under certain conditions.[3]

  • Inappropriate Analytical Method: The chosen analytical method (e.g., HPLC wavelength) may not be suitable for detecting the degradation products. It is crucial to use a stability-indicating method.

  • High Stability of the Molecule: this compound, like itraconazole, might be inherently stable under the tested conditions. Consider extending the duration or increasing the intensity of the stress.

Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?

Poor resolution of degradation product peaks is a common challenge. Here are some troubleshooting steps:

  • Optimize the Gradient: If using a gradient HPLC method, adjust the gradient slope to provide better separation of closely eluting peaks.

  • Change the Stationary Phase: A different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) might offer different selectivity for the degradation products.

  • Modify the Mobile Phase: Adjusting the pH of the aqueous portion of the mobile phase or changing the organic modifier (e.g., from acetonitrile to methanol) can significantly impact retention and resolution.

  • Reduce the Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, although it will increase the run time.

Q4: How can I tentatively identify the structures of the degradation products?

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[1][3]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable structural information, helping to pinpoint the site of modification on the parent molecule. By comparing the fragmentation of the parent drug with that of the degradation product, you can often deduce the structural change.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Significant Peak Tailing for the Parent Drug and Degradation Products in HPLC

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic compounds like this compound, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, causing poor peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Solutions:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Add a Competitive Base to the Mobile Phase: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. For basic compounds, a lower pH is often beneficial.

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

Issue 2: Non-Reproducible Retention Times

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially between gradient runs.

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component.

  • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.

Solutions:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Use a Column Oven: A thermostatically controlled column oven will maintain a constant temperature, leading to more reproducible retention times.[5]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

  • Perform Pump Maintenance: Regularly check and maintain the HPLC pump according to the manufacturer's recommendations.

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments in the analysis of this compound degradation.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation, as recommended by ICH guidelines.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24-48 hours.[3][7]

  • Thermal Degradation:

    • Store the solid drug substance at 80°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or HPLC-MS method.

  • Monitor for the appearance of new peaks and a decrease in the parent drug peak area.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Workflow for Degradation Product Identification

The following diagram illustrates a typical workflow for the identification and characterization of degradation products.

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Propyl_Itraconazole This compound (API or Drug Product) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Propyl_Itraconazole->Stress_Conditions HPLC_UV Stability-Indicating HPLC-UV Method Stress_Conditions->HPLC_UV Separation LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Identification Structure_Elucidation Structure Elucidation (HRMS, MS/MS) LC_MS->Structure_Elucidation Data Interpretation Isolation Isolation & Purification (Prep-HPLC) Structure_Elucidation->Isolation Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Definitive Structure

Caption: Workflow for forced degradation, analysis, and characterization of this compound degradation products.

Logical Troubleshooting Flowchart for HPLC Analysis

This diagram provides a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting action_node action_node start_node Start Troubleshooting Peak_Shape Poor Peak Shape? start_node->Peak_Shape end_node end_node Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No action_node_tailing Check for: - Silanol Interactions - Column Overload - pH Issues Peak_Shape->action_node_tailing Yes (Tailing) Resolution Poor Resolution? Retention_Time->Resolution No action_node_rt Check for: - Column Equilibration - Temperature Fluctuation - Mobile Phase - Pump Issues Retention_Time->action_node_rt Yes No_Peaks No Peaks Detected? Resolution->No_Peaks No action_node_res Optimize: - Gradient Profile - Mobile Phase - Stationary Phase Resolution->action_node_res Yes Problem_Solved Problem Solved No_Peaks->Problem_Solved No action_node_no_peaks Check: - Detector Settings - Sample Preparation - Connections No_Peaks->action_node_no_peaks Yes action_node_tailing->Retention_Time action_node_rt->Resolution action_node_res->No_Peaks action_node_no_peaks->Problem_Solved

Caption: A logical flowchart for troubleshooting common HPLC analysis issues.

References

  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry, 12(1), 114-122. Available from: [Link]

  • Shivaranjani, K., et al. (2021). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 11(2), 1-10. Available from: [Link]

  • Jamrógiewicz, M., et al. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by Ultra-Performance Liquid Chromatography/ Tandem Mass Spectrometry. Biomedical Chromatography, 30(11), 1794-1801. Available from: [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. Available from: [Link]

  • Reed, G. D. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(16), 2047-2060. Available from: [Link]

  • Patel, R., et al. (2021). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. GSC Biological and Pharmaceutical Sciences, 15(3), 239-250. Available from: [Link]

  • Patel, R., et al. (2021). Forced degradation studies results of itraconazole and terbinafine HCl. ResearchGate. Available from: [Link]

  • Parikh, S. K., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Pharmaceutical Methods, 2(2), 88-94. Available from: [Link]

  • Jain, N., & Jain, R. (2022). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. JETIR, 9(6). Available from: [Link]

  • Al-Nimry, S. S., & Zalloum, W. A. (2016). Characterization and Stability Testing of Itraconazole Solid Dispersions Containing Crystallization Inhibitors. Science Alert. Available from: [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research, 3(3), 18. Available from: [Link]

  • Waterman, K. C. (2021). Oxidation of Drugs during Drug Product Development: Problems and Solutions. OUCI. Available from: [Link]

  • Patel, P., et al. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7). Available from: [Link]

  • Shimadzu. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Available from: [Link]

  • Paruchuri, S., et al. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Sciences and Research, 4(11), 4276. Available from: [Link]

Sources

Technical Support Center: Challenges in the Enantioselective Synthesis of Itraconazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Chemistry Division

Welcome to the technical support center for the enantioselective synthesis of itraconazole isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of stereocontrolled synthesis for this important antifungal and antiangiogenic agent. Itraconazole possesses three chiral centers, giving rise to eight possible stereoisomers.[1][2][3] The clinically approved drug, Sporanox®, is a 1:1:1:1 racemic mixture of four cis-diastereomers.[1][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in this challenging synthesis.

A Note on Terminology: Propyl vs. sec-Butyl Side Chain

While the prompt refers to "propyl itraconazole," the established structure of itraconazole features a sec-butyl (or 1-methylpropyl) group on the triazolone ring, which itself contains a chiral center.[1][5] This guide will focus on the synthesis of the canonical sec-butyl-containing isomers, as this is overwhelmingly supported by the scientific literature. The principles and troubleshooting steps described herein are directly applicable to the synthesis of analogues with other alkyl side chains, including propyl variants.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the synthesis of itraconazole.

Q1: What are the key stereochemical features of itraconazole that make its synthesis challenging?

A1: Itraconazole has three stereogenic centers, leading to eight stereoisomers (four pairs of enantiomers).[1]

  • C-2 of the Dioxolane Ring: This center bears the 2,4-dichlorophenyl and triazolylmethyl groups.

  • C-4 of the Dioxolane Ring: This center is attached to the aryloxymethyl linker. The relative stereochemistry between C-2 and C-4 defines the crucial cis/trans geometry.

  • C-2' of the sec-Butyl Side Chain: This center is located on the alkyl group attached to the triazolone ring.

The primary challenge lies in controlling the relative (cis) and absolute stereochemistry of the two centers on the dioxolane ring while also controlling the absolute stereochemistry of the side chain.

Q2: Why is controlling the cis-stereochemistry of the dioxolane ring so crucial?

A2: The biological activity of itraconazole is highly dependent on its stereochemistry. The cis-diastereomers, where the triazolylmethyl and aryloxymethyl substituents are on the same face of the dioxolane ring, exhibit significantly higher antifungal and antiangiogenic potency compared to the trans-diastereomers.[1][3] Therefore, achieving a high cis:trans ratio during the synthesis of the dioxolane core is a critical objective for therapeutic relevance.

Q3: What are the primary strategies for achieving an enantiomerically pure itraconazole isomer?

A3: The most successful and common approach is a convergent synthesis utilizing the chiral pool. This involves:

  • Synthesizing the dioxolane core: This is typically achieved via an acid-catalyzed ketalization of a 2-triazolyl-2',4'-dichloroacetophenone derivative with an enantiomerically pure glycerol derivative (e.g., (R)- or (S)-solketal followed by tosylation).[1][6] This strategy sets the absolute stereochemistry at C-4 and influences the formation of the new chiral center at C-2.

  • Synthesizing the triazolone side chain: The second key fragment, the triazolone-piperazine phenol, is prepared separately. The chiral sec-butyl group is often introduced via N-alkylation using an enantiopure 2-bromobutane.[7]

  • Final Coupling: The two fragments are coupled in the final step, typically via a Williamson ether synthesis.[5]

Q4: What analytical techniques are essential for monitoring and validating this synthesis?

A4: A combination of techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. The cis and trans diastereomers of the dioxolane ring can often be distinguished by NMR.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining the diastereomeric ratio (cis:trans) and the enantiomeric excess (e.e.) of the final products. Polysaccharide-based chiral stationary phases are commonly used for these separations.[1][8]

  • Optical Rotation: Measures the rotation of plane-polarized light to provide evidence of enantiomeric purity, complementing chiral chromatography data.[1]

Part 2: Troubleshooting Guide: Common Experimental Challenges

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q5: My dioxolane ring formation yields a poor cis:trans ratio. How can I improve selectivity?

A5: This is a common challenge during the acid-assisted ketalization step. The formation of the cis isomer is generally under thermodynamic control, but kinetic factors can lead to the formation of the undesired trans product.

  • Probable Cause 1: Insufficient Equilibration Time. The reaction may not have reached thermodynamic equilibrium, where the more stable cis isomer predominates.

    • Solution: Increase the reaction time and monitor the cis:trans ratio by HPLC or ¹H NMR at various time points. The reaction should be allowed to proceed until the ratio stabilizes.

  • Probable Cause 2: Incorrect Acid Catalyst or Stoichiometry. The type and amount of acid can influence the rate of both the forward reaction and the equilibration between isomers.

    • Solution: Strong acids like p-toluenesulfonic acid (p-TsOH) are commonly used.[9] Optimize the catalyst loading. Too little acid may result in a slow reaction, while too much can lead to side reactions or degradation. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and adjust as needed.

  • Probable Cause 3: Inappropriate Reaction Temperature. Temperature affects both reaction rate and thermodynamic equilibrium.

    • Solution: While higher temperatures can speed up the reaction, they may negatively impact the equilibrium ratio. Running the reaction at a moderate temperature (e.g., 40-80 °C) is often a good starting point.[9] Consider a temperature optimization study to find the best balance between reaction time and selectivity. Water removal (e.g., using a Dean-Stark apparatus) is critical to drive the equilibrium towards product formation.

Q6: I'm observing racemization or low stereoselectivity during the N-alkylation of the triazolone side chain. What are the causes and solutions?

A6: Introducing the chiral sec-butyl group onto the triazolone nitrogen is a critical Sₙ2 reaction. Low stereoselectivity points to competing reaction pathways or compromised starting materials.

  • Probable Cause 1: Competing Sₙ1 Pathway. The use of protic solvents or conditions that favor carbocation formation can lead to a competing Sₙ1 mechanism, which results in racemization.

    • Solution: Employ a polar aprotic solvent such as DMF or DMSO.[5][7] These solvents solvate the cation but not the nucleophilic anion, accelerating the Sₙ2 reaction while suppressing the Sₙ1 pathway.

  • Probable Cause 2: Insufficient Nucleophilicity of the Triazolone Anion. A weak nucleophile can lead to slow reactions, requiring harsh conditions that may promote side reactions or racemization.

    • Solution: Use a strong, non-nucleophilic base like potassium hydroxide (KOH) or sodium hydride (NaH) to fully deprotonate the triazolone.[5] To further enhance nucleophilicity, consider adding a phase-transfer catalyst like a crown ether (e.g., 18-crown-6). The crown ether sequesters the potassium ion, creating a more reactive "naked" triazolone anion, which promotes a clean and rapid Sₙ2 inversion.[1]

  • Probable Cause 3: Impure Chiral Electrophile. The enantiomeric purity of your starting material (e.g., (R)- or (S)-2-bromobutane) is paramount.

    • Solution: Always verify the enantiomeric purity of your chiral electrophile by chiral GC or other appropriate methods before use. Source from a reputable supplier.

Q7: The final coupling reaction between the dioxolane tosylate and the triazolone phenol has a low yield. How can I optimize it?

A7: This final Williamson ether synthesis is the linchpin of the convergent strategy. Low yields are often due to side reactions or incomplete conversion.

  • Probable Cause 1: Elimination Side Reaction. The tosylate on the dioxolane fragment is a good leaving group, and the phenoxide is a reasonably strong base. This can lead to a competing E2 elimination reaction.

    • Solution: Employ milder reaction conditions. Use a base just strong enough to deprotonate the phenol, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), rather than stronger, bulkier bases.[10] Running the reaction at the lowest feasible temperature (e.g., 60-65 °C) can also favor substitution over elimination.[5]

  • Probable Cause 2: Poor Solubility or Reactivity. The large, complex fragments may have poor solubility in some solvents, leading to a slow, incomplete reaction.

    • Solution: Use a dipolar aprotic solvent like DMSO or DMF to ensure all reactants are fully dissolved.[5] Ensure the base is sufficiently strong and soluble to generate the phenoxide nucleophile effectively.

  • Probable Cause 3: Impure Reactants. Impurities in either the dioxolane tosylate or the triazolone phenol can interfere with the reaction.[]

    • Solution: Ensure both fragments are highly pure before attempting the final coupling. Purify each intermediate thoroughly via column chromatography or recrystallization.

Q8: I'm struggling to separate the final diastereomers. What are the recommended purification and analysis methods?

A8: Due to their similar structures, separating the four cis-diastereomers is non-trivial and requires specialized chromatography.

  • Recommended Method: Chiral Chromatography. Chiral HPLC or SFC are the most effective techniques for both analytical and preparative-scale separation of itraconazole stereoisomers.[8]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with 3,5-dimethylphenylcarbamates, are highly effective.[8]

    • Mobile Phase (HPLC): A normal-phase system (e.g., hexane/ethanol or hexane/isopropanol with a basic additive like diethylamine) often provides the best resolution.

    • Mobile Phase (SFC): Supercritical CO₂ with a co-solvent like methanol or ethanol is used. SFC can offer faster separations and is more environmentally friendly.[8]

    • Optimization: Methodical screening of different chiral columns and mobile phase compositions is essential to achieve baseline separation of all four isomers.

Part 3: Key Methodologies & Protocols

The following protocols represent validated starting points for key steps in the synthesis. Optimization will likely be required based on your specific substrates and laboratory conditions.

Protocol 1: Stereoselective Ketalization for cis-Dioxolane Formation

This protocol is adapted from established syntheses for forming the core dioxolane ring with a preference for the cis isomer.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)ethanone (1.0 eq).

  • Reagents: Add enantiomerically pure glyceryl tosylate (e.g., (R)-1-tosyl-glycerol) (1.1 eq) and toluene (approx. 0.1 M concentration).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (0.15 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or HPLC, checking for the disappearance of the starting ketone. Also, monitor the cis:trans ratio by analyzing aliquots via ¹H NMR or HPLC. Continue reflux until the ratio of isomers is stable (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing a mixture of cis and trans isomers, can be purified by column chromatography on silica gel to isolate the desired cis diastereomers.

Data Table 1: Example Chiral HPLC Separation Conditions for Itraconazole Isomers

The following table provides a starting point for the analytical separation of itraconazole stereoisomers, based on published methods.[1][8]

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 260 nm
Expected Elution Baseline or near-baseline separation of the four cis-diastereomers.

Part 4: Visual Workflow and Decision Diagrams

Diagram 1: Convergent Synthetic Strategy for Itraconazole

This diagram illustrates the overall convergent approach, where two key fragments are synthesized independently before being joined in the final step.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 2',4'-Dichloroacetophenone Derivative A3 Stereoselective Ketalization A1->A3 A2 Chiral Glyceryl Tosylate A2->A3 A4 cis-Dioxolane Tosylate (Key Intermediate A) A3->A4 Final Final Coupling (Williamson Ether Synthesis) A4->Final B1 Piperazine-Phenol Precursor B2 Triazolone Formation B1->B2 B3 Chiral N-Alkylation (e.g., (S)-2-bromobutane) B2->B3 B4 Triazolone Phenol (Key Intermediate B) B3->B4 B4->Final Product Itraconazole Isomers Final->Product

Caption: Convergent synthesis workflow for itraconazole isomers.

Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity

This flowchart provides a logical path for diagnosing and solving poor cis:trans selectivity during the formation of the dioxolane ring.

G Start Problem: Low cis:trans Ratio CheckTime Is reaction monitored until cis:trans ratio is stable? Start->CheckTime CheckCatalyst Is acid catalyst (e.g., p-TsOH) loading optimized (0.1-0.2 eq)? CheckTime->CheckCatalyst Yes Sol_Time Solution: Increase reaction time and monitor to ensure thermodynamic equilibrium. CheckTime->Sol_Time No CheckTemp Is temperature optimized and water effectively removed? CheckCatalyst->CheckTemp Yes Sol_Catalyst Solution: Screen catalyst loading. Too little = slow kinetics. Too much = side reactions. CheckCatalyst->Sol_Catalyst No Sol_Temp Solution: Optimize temperature (e.g., 40-80°C). Ensure efficient water removal (Dean-Stark). CheckTemp->Sol_Temp No Success Selectivity Improved CheckTemp->Success Yes Sol_Time->Success Sol_Catalyst->Success Sol_Temp->Success

Caption: Decision tree for troubleshooting poor cis-selectivity.

Part 5: References

  • Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. [Link]

  • Xu, J., et al. (2012). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry. [Link]

  • Abou-Basha, L. I., et al. (1996). Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • WO2011121594A1 - A process for the preparation of itraconazole. Google Patents.

  • Sun, Y., et al. (2018). Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Isoherranen, N., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (2003). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. ResearchGate. [Link]

  • Isoherranen, N., et al. (2012). Stereospecific metabolism of itraconazole by CYP3A4: Dioxolane ring scission of azole antifungals. Johns Hopkins University. [Link]

  • ResearchGate. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ResearchGate. [Link]

  • Kunze, K. L., et al. (2006). Structures of the four stereoisomers of itraconazole. ResearchGate. [Link]

  • CN106146480B - A kind of preparation method of Itraconazole. Google Patents.

  • CN101012222A - Method of synthesizing Itraconazole. Google Patents.

  • CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof... Google Patents.

  • Wikipedia. Itraconazole. Wikipedia. [Link]

  • Lee, K., et al. (2020). Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent. Applied Chemistry for Engineering. [Link]

  • CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds. Google Patents.

  • Pippin, M., & Dino, A. (2023). Itraconazole. StatPearls - NCBI Bookshelf. [Link]

  • CN101391994B - Synthetic method of itraconazole key intermediate triazole compounds. Google Patents.

  • ResearchGate. The synthesis of itraconazole. ResearchGate. [Link]

  • FDA. (2012). SPORANOX® (itraconazole) Capsules Label. accessdata.fda.gov. [Link]

  • Shadomy, S., et al. (1985). In vitro studies with R 51211 (itraconazole). Antimicrobial Agents and Chemotherapy. [Link]

  • Ipass Telangana. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS. ipass.telangana.gov.in. [Link]

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Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of propyl itraconazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their bioanalytical methods. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy, precision, and robustness of your analytical data.

Understanding the Challenge: Matrix Effects in this compound Analysis

This compound, a derivative and potential metabolite or impurity of the antifungal drug itraconazole, is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates. These matrices are rich in endogenous components like phospholipids, salts, and proteins.[1] During LC-MS/MS analysis, these co-eluting, non-target compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, a phenomenon known as the "matrix effect."[2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification.[1][2][3][5]

The U.S. Food and Drug Administration (FDA) mandates a thorough evaluation of matrix effects during bioanalytical method validation to ensure reliable data for clinical and preclinical studies.[6][7][8] This guide will provide you with the expertise and tools to meet these regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix effects in my this compound analysis?

A1: The most common indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent peak areas for your internal standard, and a lack of linearity in your calibration curve, especially at the lower limit of quantitation (LLOQ).[5] You might also observe significant variations in results when analyzing samples from different individuals or lots of biological matrix.

Q2: Why is this compound particularly susceptible to matrix effects?

A2: Like its parent compound, itraconazole, this compound is a lipophilic molecule. This property can lead to non-specific binding and co-extraction with endogenous lipids and proteins from the biological matrix. These co-extracted components are often the primary culprits behind ion suppression in electrospray ionization (ESI).

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard.[3][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal, thereby improving precision and accuracy.[1]

Q4: Can I use a structural analog as an internal standard?

A4: While a structural analog can be used, it is not ideal. Analogs may have different chromatographic retention times and ionization efficiencies, leading to incomplete compensation for matrix effects. If a SIL-IS is unavailable, select an analog that closely mimics the physicochemical properties and chromatographic behavior of this compound. For itraconazole analysis, compounds like fluconazole have been used as internal standards.[10]

Q5: How do I quantitatively assess matrix effects during method validation?

A5: The most accepted method is the post-extraction spike technique.[1][11] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent and Low Signal Intensity for this compound

  • Potential Cause: Significant ion suppression from co-eluting matrix components.[2][5]

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.[3][11] This will help you determine if your analyte is eluting in a "dirty" part of the chromatogram.

    • Optimize Sample Preparation: Your current sample preparation may not be sufficiently removing interfering matrix components.

      • If using Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids.[12][13][14] Consider switching to a more rigorous technique.

      • Consider Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[15] Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of interferences.

      • Implement Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is very effective at removing phospholipids and other interfering compounds.[2][16] Develop an SPE protocol tailored to the properties of this compound.

    • Enhance Chromatographic Separation:

      • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from the regions of ion suppression identified in your post-column infusion experiment.[12]

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity and improve the resolution between your analyte and matrix interferences.

Issue 2: Poor Reproducibility in Quality Control Samples

  • Potential Cause: Variable matrix effects across different lots of biological matrix or inadequate internal standard correction.

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: During method validation, it is crucial to assess matrix effects in at least six different lots of the biological matrix.[6] This will determine if your method is robust to inter-individual differences in matrix composition.

    • Verify Internal Standard Performance:

      • Use a SIL-IS: If you are not already using a stable isotope-labeled internal standard, this is the most effective way to correct for variability.[9]

      • Check IS Response: Monitor the peak area of your internal standard across all samples. A consistent IS response indicates a stable analytical process. Significant variation in the IS signal suggests that it is not adequately compensating for the matrix effect.

    • Dilution Integrity: If high concentration samples are being diluted, ensure that the dilution matrix does not introduce additional variability. The diluent should ideally be the same blank biological matrix used for the calibration standards.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in your mobile phase at a concentration representative of your low and high QC samples.

  • Prepare Post-Extraction Spiked Samples (B): a. Take at least six different lots of blank biological matrix. b. Process these blank samples using your validated sample preparation method (e.g., PPT, LLE, or SPE). c. After the final extraction step, spike the resulting extracts with this compound to the same final concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the post-extraction spiked samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

The FDA recommends that the precision of the matrix factor across the different lots should be ≤15% CV.[6]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This is a general protocol that should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: a. Pre-treat 0.5 mL of human plasma by adding 0.5 mL of 4% phosphoric acid in water. b. Vortex and centrifuge. c. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of 0.1 M acetic acid. b. Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of your mobile phase. c. Inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound

Sample Preparation MethodMean Matrix Factor (n=6 lots)% CVConclusion
Protein Precipitation (Acetonitrile)0.4525%Significant and variable ion suppression.
Liquid-Liquid Extraction (MTBE)0.7812%Reduced ion suppression, acceptable variability.
Solid-Phase Extraction (Mixed-Mode)0.958%Minimal matrix effect, excellent reproducibility.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting Start Inconsistent/Low Signal or Poor Reproducibility AssessME Quantitatively Assess Matrix Effect (Post-Extraction Spike) Start->AssessME IsME Is Matrix Factor Acceptable? AssessME->IsME OptimizeSP Optimize Sample Preparation (LLE or SPE) IsME->OptimizeSP No End Method Acceptable IsME->End Yes OptimizeChroma Optimize Chromatography (Gradient/Column) OptimizeSP->OptimizeChroma UseSIL_IS Implement Stable Isotope-Labeled IS OptimizeChroma->UseSIL_IS Revalidate Re-evaluate Matrix Effect UseSIL_IS->Revalidate Revalidate->IsME InternalStandardSelection Start Need for Internal Standard (IS) SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available UseSIL Use SIL-IS (Gold Standard) SIL_Available->UseSIL Yes UseAnalog Select a Structural Analog SIL_Available->UseAnalog No AnalogCriteria Criteria: - Similar physicochemical properties - Close chromatographic retention - No isotopic crosstalk UseAnalog->AnalogCriteria ValidateAnalog Thoroughly Validate Analog Performance UseAnalog->ValidateAnalog

Sources

Technical Support Center: Enhancing the Dissolution Rate of Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting for enhancing the dissolution rate of propyl itraconazole, a model BCS Class II compound known for its poor aqueous solubility. This resource is structured in a question-and-answer format to directly address the common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Troubleshooting

Question 1: My initial dissolution studies with micronized this compound show minimal drug release. What is the underlying cause, and what are my primary strategic options?

Answer: The limited dissolution of micronized this compound is primarily due to its high crystallinity and low aqueous solubility, which is a characteristic of BCS Class II drugs.[1][2] While micronization increases the surface area, it is often insufficient to overcome the thermodynamic barrier of the crystal lattice energy for highly insoluble compounds.

Your primary strategic options revolve around disrupting the crystalline structure to create a more energetically favorable state for dissolution or increasing the drug's affinity for the dissolution medium. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state.[3][4][5] This eliminates the crystal lattice energy barrier.

  • Nanosuspensions: Reducing the particle size to the nanometer range, which significantly increases the surface area and saturation solubility.[6][7][8]

  • Complexation: Encapsulating the drug molecule within a host molecule, such as a cyclodextrin, to enhance its apparent solubility.[1][2][9]

The choice of strategy depends on factors like the desired release profile, drug loading, and stability requirements.

Question 2: I am considering creating an amorphous solid dispersion (ASD), but I'm unsure whether to use Hot-Melt Extrusion (HME) or Spray Drying. What are the key decision-making factors?

Answer: Both Hot-Melt Extrusion (HME) and Spray Drying are powerful techniques for producing ASDs, but they are suitable for different circumstances.[4] The choice between them depends on the physicochemical properties of your drug and polymer, as well as your manufacturing scale and equipment availability.

Factor Hot-Melt Extrusion (HME) Spray Drying
Drug Thermal Stability Requires the drug and polymer to be stable at elevated temperatures (typically above the polymer's glass transition temperature).[3][10]Suitable for heat-sensitive drugs as the exposure to high temperature is very brief.[11][12]
Solvent Miscibility A solvent-free process, which is advantageous for drugs and polymers that lack a common volatile solvent.[13]Requires the drug and polymer to be soluble in a common volatile solvent or solvent system.[4][12]
Particle Properties Produces dense granules or pellets that can be milled to the desired particle size.[14]Produces fine, often porous, particles with a narrow size distribution.[11][15]
Process Scalability Continuous process, generally easier to scale up.[4][13]Can be a continuous process, but scalability can be more complex due to large equipment size and solvent handling.

Troubleshooting Tip: If your this compound formulation with a specific polymer degrades during HME, consider lowering the extrusion temperature or increasing the screw speed to reduce residence time.[10] If degradation persists, spray drying is likely a more suitable alternative.

Section 2: Amorphous Solid Dispersions (ASDs) - In-Depth Protocols & Troubleshooting

Question 3: I've successfully created an ASD of this compound with HPMCAS, but the dissolution is still not optimal, and I observe precipitation over time. How can I improve this?

Answer: This is a common challenge with ASDs known as the "spring and parachute" effect. The initial rapid dissolution ("spring") from the high-energy amorphous form can lead to supersaturation, followed by precipitation ("parachute" failure) back to the more stable crystalline form.[16]

Causality & Solutions:

  • Polymer Grade and Ratio: The grade of HPMCAS (e.g., L, M, H grades) and the drug-to-polymer ratio are critical.[16][17] HPMCAS inhibits precipitation by maintaining supersaturation. A higher polymer concentration generally provides a better "parachute." Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) to find the optimal balance between drug loading and stabilization.[4]

  • Presence of a Surfactant: Incorporating a surfactant, such as Poloxamer 407 or Vitamin E TPGS, into your formulation can improve the wettability of the ASD and help stabilize the supersaturated solution by forming micelles.[14][18]

  • Dissolution Medium pH: this compound's solubility is pH-dependent.[17] Ensure your dissolution medium is relevant to the intended site of absorption. For oral delivery, testing in simulated gastric fluid (e.g., pH 1.2) followed by a transfer to simulated intestinal fluid (e.g., pH 6.8) is crucial.[16]

Experimental Workflow: Optimizing ASD Performance

G cluster_0 Initial ASD Formulation cluster_1 Dissolution Testing cluster_2 Troubleshooting Path cluster_3 Outcome A Prepare ASD (e.g., 1:2 Drug:HPMCAS-L) B Perform in vitro dissolution A->B C Precipitation Observed? B->C D Increase Polymer Ratio (e.g., 1:3) C->D Yes G Optimized Formulation C->G No D->B E Incorporate Surfactant (e.g., 1% TPGS) D->E E->B F Change Polymer Grade (e.g., HPMCAS-M) E->F F->B

Caption: Troubleshooting workflow for ASD precipitation.

Protocol: Preparation of this compound ASD by Hot-Melt Extrusion (HME)

  • Pre-blending: Physically mix this compound and the selected polymer (e.g., Soluplus®, HPMCAS) in the desired ratio (e.g., 1:2 w/w).

  • Extruder Setup: Set up a twin-screw extruder with a suitable screw configuration for mixing. Set the temperature profile for the different zones of the extruder barrel. For itraconazole and Soluplus®, a temperature profile ranging from 150°C to 180°C is a good starting point.[3][19]

  • Extrusion: Feed the pre-blend into the extruder at a controlled rate. The molten extrudate should be clear, indicating a homogenous molecular dispersion.

  • Cooling and Pelletizing: Cool the extrudate on a conveyor belt and pelletize it.

  • Milling: Mill the pellets to a uniform particle size to facilitate subsequent processing and dissolution testing.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for itraconazole, which indicates an amorphous state.[3][20][21]

    • Powder X-ray Diffraction (PXRD): Verify the absence of characteristic crystalline peaks of itraconazole.[3][12]

Section 3: Nanosuspensions & Cyclodextrin Complexation

Question 4: I am interested in forming a nanosuspension of this compound. What are the critical process parameters for preparation by pearl milling?

Answer: Pearl milling, a top-down wet milling technique, is a robust method for producing drug nanosuspensions.[7][22] The critical parameters that you need to control to achieve a stable nanosuspension with the desired particle size are:

  • Milling Media: The size and type of milling beads (e.g., zirconium oxide) are crucial. Smaller beads lead to smaller drug nanoparticles but may be harder to separate from the suspension.

  • Stabilizer Selection and Concentration: A stabilizer (e.g., Poloxamer 407) is essential to prevent particle aggregation (Ostwald ripening).[22] The concentration must be sufficient to cover the newly created particle surfaces.

  • Milling Time and Speed: These parameters determine the energy input into the system. Longer milling times and higher speeds generally result in smaller particle sizes, but there is a point of diminishing returns.[7]

Troubleshooting Tip: If you observe rapid particle size increase after milling, it indicates insufficient stabilization. Increase the stabilizer concentration or consider a combination of stabilizers (e.g., an ionic and a non-ionic surfactant) for better steric and electrostatic stabilization.

Logical Relationship of Nanosuspension Parameters

G MillingTime Milling Time EnergyInput Energy Input MillingTime->EnergyInput MillingSpeed Milling Speed MillingSpeed->EnergyInput StabilizerConc Stabilizer Conc. Stabilization Stabilization StabilizerConc->Stabilization BeadSize Bead Size BeadSize->EnergyInput ParticleSize Final Particle Size EnergyInput->ParticleSize PhysicalStability Physical Stability Stabilization->PhysicalStability ParticleSize->PhysicalStability

Caption: Interplay of parameters in nanosuspension formulation.

Question 5: When should I consider cyclodextrin complexation for this compound, and how do I select the right cyclodextrin?

Answer: Cyclodextrin complexation is an excellent choice when you need to achieve a high apparent solubility of the drug, often for liquid formulations or for rapid initial dissolution from a solid dosage form.[9][23] The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the poorly soluble itraconazole, while the hydrophilic exterior interacts with water, effectively solubilizing the drug.[2]

Selection of Cyclodextrin:

  • Beta-Cyclodextrins (β-CD): The cavity size of β-CD and its derivatives is generally well-suited for itraconazole.

  • Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD/Captisol®) are highly recommended over native β-CD due to their significantly higher aqueous solubility and lower toxicity.[1][24] HP-β-CD is a key component in the commercial oral solution of itraconazole (Sporanox®).[9][23]

Phase solubility studies are essential to determine the stoichiometry of the complex (e.g., 1:1, 1:2 drug:cyclodextrin) and the stability constant (Kc). [1] An AL-type phase solubility diagram, showing a linear increase in drug solubility with cyclodextrin concentration, is typically desired and indicates the formation of a soluble complex.[1]

Cyclodextrin Derivative Key Advantage Typical Molar Ratio (ITR:CD)
Hydroxypropyl-β-CD (HP-β-CD) High water solubility, well-established safety profile.[24]1:2 has shown significant dissolution enhancement.[24]
Sulfobutyl ether-β-CD (SBE-β-CD) Very high water solubility, often used for injectable formulations.1:2 and 1:3 have been shown to be effective.
Randomly methylated-β-CD (RAMEB) High solubilizing capacity.1:2 has shown to increase solubility significantly.[1]

Protocol: Preparation of this compound-HP-β-CD Complex by Kneading

  • Molar Ratio Calculation: Determine the weights of this compound and HP-β-CD required for a specific molar ratio (e.g., 1:2).

  • Initial Mixing: Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.

  • Drug Incorporation: Gradually add the this compound to the paste and knead thoroughly for 30-45 minutes.

  • Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Characterization: Use DSC and FTIR to confirm the formation of the inclusion complex. The disappearance or shifting of the drug's characteristic peaks suggests successful complexation.[1][25]

References

  • Jung, J.Y., Yoo, S.D., Lee, S.H., Kim, K.H., Yoon, D.S., & Lee, K.H. (1999). Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique. International Journal of Pharmaceutics, 187(2), 209-218. [Link]

  • Al-Obaidi, H., & Bucko, M. (2022). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. MDPI. [Link]

  • Özdemir, N., & Ordu, S. (2009). Enhancement of Solubility of Itraconazole by Complexation with β Cyclodextrin Derivatives. FABAD Journal of Pharmaceutical Sciences, 34(4), 205-213. [Link]

  • Healy, A.M., et al. (2003). Increasing the dissolution rate of itraconazole processed by gas antisolvent techniques using polyethylene glycol as a carrier. Journal of Pharmacy and Pharmacology, 55(9), 1191-1197. [Link]

  • Pharma Times. (2024). Enhancing itraconazole solubility via spray drying with Pluronic F-68. Pharma Times. [Link]

  • Jadhav, N.R., et al. (2022). Solubility Enhancement of Itraconazole by Centrifugal Melt Spinning Technique. Impactfactor. [Link]

  • Al-Ghazawi, M., et al. (2023). Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. MDPI. [Link]

  • Gao, Y.N., et al. (2012). Spray drying of a poorly water-soluble drug nanosuspension for tablet preparation: formulation and process optimization with bioavailability evaluation. AAPS PharmSciTech, 13(3), 919-927. [Link]

  • Gherman, S., et al. (2024). Host-Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. Pharmaceutics, 16(4), 560. [Link]

  • Konno, H., & Taylor, L.S. (2008). Mechanism of Amorphous Itraconazole Stabilization in Polymer Solid Dispersions: Role of Molecular Mobility. ACS Publications. [Link]

  • Kumar, R., & Singh, B. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 81-87. [Link]

  • Nagarsenker, M.S., & Joshi, V.S. (2005). Studies on complexation of itraconazole with α,β,γ and hydroxy propyl β-cyclodextrins. Indian Journal of Pharmaceutical Sciences, 67(1), 50-55. [Link]

  • Li, D.X., et al. (2012). Enhanced solubility and oral bioavailability of itraconazole by combining membrane emulsification and spray drying technique. International Journal of Pharmaceutics, 434(1-2), 340-347. [Link]

  • Pandey, S., et al. (2010). Itraconazole Nanosuspension Meant for Oral Use: Development of Formulation, Characterization and In Vitro Comparison with Some Marketed Formulations. Der Pharmacia Lettre, 2(1), 162-171. [Link]

  • Prasad, R.S., et al. (2011). Preparation and characterization of Itraconazole solid dispersions for improved oral bioavailability. International Journal of Pharmaceutical Sciences and Research, 2(7), 1738-1745. [Link]

  • Vo, A.Q., et al. (2017). Bioavailability enhancement of itraconazole-based solid dispersions produced by hot melt extrusion in the framework of the Three Rs rule. European Journal of Pharmaceutical Sciences, 99, 1-8. [Link]

  • Patel, V.R., & Agrawal, Y.K. (2011). Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 19(5), 339-347. [Link]

  • Goyal, M., et al. (2011). Preparation and characterization of solid dispersion of Itraconazole. International Journal of Drug Development and Research, 3(4), 219-226. [Link]

  • Patel, J., et al. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Liu, Y. (2009). solid molecular dispersions of itraconazole for enhanced dissolution and controlled drug delivery. University of Toronto. [Link]

  • Zhang, F., et al. (2014). Dissolution enhancement of itraconazole by hot-melt extrusion alone and the combination of hot-melt extrusion and rapid freezing--effect of formulation and processing variables. Molecular Pharmaceutics, 11(1), 186-196. [Link]

  • Zhang, F., et al. (2014). Dissolution Enhancement of Itraconazole by Hot-Melt Extrusion Alone and the Combination of Hot-Melt Extrusion and Rapid Freezing—Effect of Formulation and Processing Variables. Molecular Pharmaceutics. [Link]

  • Zhang, F., et al. (2014). Dissolution Enhancement of Itraconazole by Hot-Melt Extrusion Alone and the Combination of Hot-Melt Extrusion and Rapid Freezing—Effect of Formulation and Processing Variables. Molecular Pharmaceutics. [Link]

  • Vanbever, R., et al. (2007). Solid dispersions of itraconazole for inhalation with enhanced dissolution, solubility and dispersion properties. CNGBdb. [Link]

  • Shinde, G.V., et al. (2015). Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Horizon Research Publishing. [Link]

  • Kim, M.S., et al. (2015). Itraconazole solid dispersion prepared by a supercritical fluid technique for enhanced dissolution and bioavailability. Dove Medical Press. [Link]

  • Gherman, S., et al. (2024). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. MDPI. [Link]

  • Gherman, S., et al. (2024). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. ResearchGate. [Link]

  • Patel, J.R., & Patel, K. (2014). Spray-Dried Redispersible Emulsion to Improve Oral Bioavailability of Itraconazole. ResearchGate. [Link]

  • Lopez, F.L., et al. (2021). Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. Molecular Pharmaceutics. [Link]

  • Patel, V.R., & Agrawal, Y.K. (2011). Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation. DARU Journal of Pharmaceutical Sciences, 19(5), 339-347. [Link]

  • Gao, Y. (2020). Study On Preparation Of Itraconazole Solid Dispersion By Hot Melt Extrusion Technology. Global ETD. [Link]

  • Saffoon, N., et al. (2013). ENHANCING THE SOLUBILITY AND DISSOLUTION RATE OF ITRACONAZOLE BY SOLID DISPERSION TECHNIQUE. Indo American Journal of Pharmaceutical Research. [Link]

  • Kolli, S., et al. (2018). Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. RJPT. [Link]

  • Patel, M.M., & Patel, J.K. (2012). Solubility enhancement and physicochemical characterization of inclusion complexes of itraconazole. Scholars Research Library. [Link]

  • Douroumis, D. (2012). Efficient Enhancement in Itraconazole Solubility through its Cyclodextrin-Water Soluble Polymer Ternary Inclusion Complexes. ResearchGate. [Link]

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Technical Support Center: Preventing Precipitation of Itraconazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions to a common yet significant challenge in cell culture experiments: the precipitation of itraconazole. Our goal is to equip you with the scientific understanding and technical expertise to ensure the stability and efficacy of this compound in your in vitro studies.

Understanding the Challenge: Why Does Itraconazole Precipitate?

Itraconazole is a potent antifungal and anticancer agent, but its utility in cell culture is often hampered by its physicochemical properties. It is a lipophilic, weakly basic compound with extremely low aqueous solubility, classified under the Biopharmaceutics Classification System (BCS) as a Class II drug (low solubility, high permeability)[1][2][3]. This inherent poor solubility is the primary reason for its precipitation in aqueous cell culture media.

When a concentrated stock solution of itraconazole, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of the cell culture medium, the solvent rapidly dilutes. This sudden shift in solvent polarity causes the itraconazole to "crash out" of the solution, forming a visible precipitate[4][5]. This precipitation significantly reduces the bioavailable concentration of the drug, leading to inconsistent and unreliable experimental results.

Several factors can exacerbate this issue, including the final concentration of itraconazole, the pH of the medium, the presence of salts, and temperature fluctuations[4][6][7]. Understanding these contributing factors is the first step toward preventing precipitation and ensuring the success of your experiments.

Troubleshooting Guide: A-to-Z Solutions for Itraconazole Precipitation

This section is designed in a question-and-answer format to directly address the most common issues encountered when working with itraconazole in cell culture.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I've just diluted my itraconazole DMSO stock into my cell culture media, and it immediately turned cloudy. What went wrong?

Answer: This is a classic case of the compound "crashing out" due to rapid dilution and exceeding its aqueous solubility limit. Here’s a systematic approach to resolve this:

Step-by-Step Troubleshooting:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of itraconazole in your media. It's crucial to work below the maximum aqueous solubility of the compound.

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. A step-wise reduction in the solvent concentration allows the itraconazole molecules to better accommodate the aqueous environment.

  • Pre-warm the Media: Always use media pre-warmed to 37°C. Itraconazole's solubility, like that of many compounds, increases with temperature[8][9]. Adding the stock to cold media will decrease its solubility and promote precipitation[4].

  • Slow and Steady Addition: Add the itraconazole stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This gradual introduction helps to avoid localized high concentrations of the compound and solvent, which are triggers for precipitation.

  • Control the Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically not exceeding 0.5%, to minimize solvent-induced cytotoxicity and precipitation[10].

Issue 2: Delayed Precipitation in the Incubator

Question: My itraconazole-containing media looked fine initially, but after a few hours/days in the incubator, I see a crystalline precipitate. Why is this happening?

Answer: Delayed precipitation often points to issues with the stability of your itraconazole solution over time under incubator conditions. Several factors could be at play:

Step-by-Step Troubleshooting:

  • pH Instability: Itraconazole's solubility is highly pH-dependent. As a weak base, it is more soluble in acidic conditions[2][6]. Cellular metabolism can alter the pH of the culture medium over time, potentially causing the pH to rise and itraconazole to precipitate. Monitor the pH of your media and consider more frequent media changes for dense cultures.

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including itraconazole, pushing it beyond its solubility limit[4]. Ensure your incubator has proper humidification and use culture plates with low-evaporation lids.

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the stable environment of the incubator can cause temperature cycling, which can affect the solubility of the compound[4]. Minimize the time your cultures spend outside the incubator.

  • Interactions with Media Components: Certain components in the media, such as salts, can interact with itraconazole and reduce its solubility. If you are preparing your own media, ensure that components like calcium salts are added in the correct order to prevent the formation of insoluble molecules[7].

Advanced Solution: Utilizing Solubilizing Agents

For experiments requiring higher concentrations of itraconazole, using a solubilizing agent can be a highly effective strategy.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like itraconazole, effectively increasing their aqueous solubility[3][11][12]. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in pharmaceutical formulations and has been shown to significantly enhance itraconazole solubility[12][13].

Experimental Protocol: Preparing Itraconazole with HPβCD

  • Prepare an HPβCD Solution: Dissolve HPβCD in your cell culture medium to a desired concentration (e.g., 1-5% w/v). Gentle warming and stirring can aid dissolution.

  • Prepare Itraconazole Stock: Prepare a concentrated stock of itraconazole in a suitable organic solvent like DMSO.

  • Complexation: Slowly add the itraconazole stock solution to the HPβCD-containing medium while stirring. The formation of the inclusion complex will help to keep the itraconazole in solution.

  • Equilibration: Allow the solution to stir for a period (e.g., 1-2 hours) at room temperature to ensure complete complexation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve itraconazole for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of itraconazole for in vitro studies[10][14]. It is important to use anhydrous, cell culture grade DMSO and to keep the final concentration in the media below 0.5% to avoid toxicity[10].

Q2: What is a safe starting concentration for itraconazole in cell culture?

A2: The effective concentration of itraconazole varies depending on the cell type and the biological question being investigated. For antifungal activity, Minimum Inhibitory Concentrations (MICs) can be as low as ≤ 0.08 µg/mL[10]. For anticancer studies, the half-maximal inhibitory concentration (IC50) can range from the low micromolar (µM) to higher concentrations[10]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Can I use serum in my cell culture medium when working with itraconazole?

A3: Yes, and it can be beneficial. Serum proteins, such as albumin, can bind to hydrophobic drugs like itraconazole, which can help to increase their solubility and stability in the culture medium[15][16][17]. However, be aware that this binding can also affect the free concentration of the drug available to the cells[18].

Q4: How should I store my itraconazole stock solution?

A4: Itraconazole stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles[10].

Q5: My media contains phenol red. Can this affect itraconazole solubility?

A5: While phenol red itself is unlikely to directly affect itraconazole solubility, it serves as a pH indicator. A color change from red to yellow indicates a drop in pH, which would favor itraconazole solubility. Conversely, a change to a purplish-pink color indicates a more alkaline pH, which could promote precipitation.

Data Presentation & Visualizations

Table 1: Solubility of Itraconazole in Various Solvents
SolventSolubilityReference
WaterExtremely low (~1-4 ng/mL)[6][19]
DMSO~0.5 mg/mL[20]
EthanolInsoluble[21]
Ethyl AcetateInsoluble[21]
Diagram 1: The "Crashing Out" Phenomenon

This diagram illustrates the process of precipitation when a DMSO stock of a hydrophobic compound is added to an aqueous medium.

G cluster_0 DMSO Stock Solution cluster_1 Aqueous Cell Culture Medium cluster_2 Result: Precipitation a Itraconazole molecules (solvated by DMSO) c Itraconazole Precipitate (aggregated molecules) a->c Rapid Dilution b Water molecules b->c Poor Solubility d Free Itraconazole (low concentration)

Caption: The process of itraconazole precipitation upon rapid dilution in aqueous media.

Diagram 2: Experimental Workflow for Preparing a Stable Itraconazole Working Solution

This workflow outlines the recommended steps to minimize precipitation.

G A Prepare concentrated Itraconazole stock in DMSO C Perform serial dilution of stock solution in pre-warmed medium A->C B Pre-warm cell culture medium to 37°C B->C D Add final dilution drop-wise to bulk medium while gently vortexing C->D E Visually inspect for any signs of precipitation D->E F Stable Itraconazole working solution E->F Clear G Precipitation observed E->G Cloudy

Caption: A step-by-step workflow for preparing a stable itraconazole solution.

References

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - mmcop. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed. [Link]

  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies - MDPI. [Link]

  • Enhancing itraconazole solubility via spray drying with Pluronic F-68. [Link]

  • Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC - PubMed Central. [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - NIH. [Link]

  • Stabilizer choice for rapid dissolving high potency itraconazole particles formed by evaporative precipitation into aqueous solution - PubMed. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - Semantic Scholar. [Link]

  • Dissolution (%) of Itraconazole Determined at Various pH Values from the Asd Tablets and Sporanox Capsules (n 3-4) pH - ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Characterization of Solid Dispersion of Itraconazole Prepared by Solubilization in Concentrated Aqueous Solutions of Weak Organic Acids and Drying - PubMed. [Link]

  • Enhancement of Solubility of Itraconazole by Complexation with β Cyclodextrin Derivatives - FABAD Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of the solubility of itraconazole in different solvents. - ResearchGate. [Link]

  • Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]

  • Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC - NIH. [Link]

  • Comparative study of itraconazole-cyclodextrin inclusion complex and its commercial product - ResearchGate. [Link]

  • Characterization of itraconazole/2-hydroxypropyl-beta-cyclodextrin inclusion complex in aqueous propylene glycol solution - PubMed. [Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC - NIH. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs | Request PDF - ResearchGate. [Link]

  • Cell Culture Question -- Send Help : r/labrats - Reddit. [Link]

  • Characterization and pharmacokinetic study of itraconazole solid dispersions prepared by solvent-controlled precipitation and spray-dry methods - PubMed. [Link]

  • Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC - NIH. [Link]

  • Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC - NIH. [Link]

  • Clinical impact of serum proteins on drug delivery - PubMed. [Link]

  • Development of Human Serum Albumin-Based Hydrogels for Potential Use as Wound Dressings - MDPI. [Link]

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Technical Support Center: Optimization of Mobile Phase for Itraconazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of itraconazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot HPLC/UHPLC methods for impurity profiling. Here, we will address common challenges and questions through a series of FAQs and in-depth troubleshooting guides, grounding our advice in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial stages of method development for itraconazole.

Q1: What is a good starting point for a mobile phase to separate itraconazole and its impurities?

A good starting point for a reversed-phase HPLC method is a gradient elution using a C18 column. A common mobile phase combination includes an acidic aqueous phase and an organic modifier like acetonitrile (ACN).[1][2]

  • Aqueous Phase (Solvent A): An acidic buffer is crucial because itraconazole is a weakly basic compound (pKa ≈ 3.7).[3] An acidic mobile phase (pH 2.0-3.0) ensures that itraconazole and its basic impurities are in their protonated, ionic form, leading to sharper peaks and consistent retention. A good starting buffer is 0.025 M Ammonium Acetate or 5.8 g/L of monobasic ammonium phosphate, with the pH adjusted using phosphoric acid.[4][5]

  • Organic Phase (Solvent B): Acetonitrile is the most common organic modifier. A typical starting gradient might be from 30-40% ACN to 60-70% ACN over 20-30 minutes.[1][2]

Q2: Why is controlling the mobile phase pH so critical for this separation?

Itraconazole is a complex molecule with multiple basic nitrogen atoms, making its retention highly sensitive to pH.[3]

  • Mechanism: At a pH below its pKa of ~3.7, itraconazole is protonated and carries a positive charge. On a standard C18 column, which has residual acidic silanol groups, this can lead to undesirable ionic interactions, causing significant peak tailing.

  • Solution: By maintaining a low mobile phase pH (e.g., pH 2.0-3.0), two things are achieved:

    • Consistent Ionization: The analyte and its basic impurities are kept in a single, stable, protonated form, preventing peak splitting or broadening that can occur if the pH is near the pKa.

    • Silanol Suppression: The low pH suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary ionic interactions and dramatically improving peak shape.[6]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact the selectivity (i.e., the spacing between peaks) of your separation.

  • Acetonitrile (ACN): Generally, ACN is a stronger solvent for itraconazole analysis and often provides sharper peaks and lower backpressure compared to methanol. It is the most commonly used solvent in published methods.[1][2][4][7]

  • Methanol (MeOH): While less common, methanol can offer different selectivity due to its protic nature and different interaction mechanisms (hydrogen bonding). If you are struggling to separate a critical pair of impurities with ACN, substituting it with or mixing it with methanol is a valuable strategy to explore.[8]

Q4: What are ion-pairing reagents and should I consider them for itraconazole analysis?

Ion-pairing reagents are additives used in reversed-phase HPLC to improve the retention and peak shape of ionic compounds. For itraconazole, an alkyl sulfate like tetrabutylammonium hydrogen sulfate (TBAHS) is sometimes used.[2][9][10]

  • Mechanism: The negatively charged sulfate head of TBAHS pairs with the positively charged protonated itraconazole molecule. The hydrophobic alkyl tail of the TBAHS then interacts strongly with the C18 stationary phase, increasing the retention of the ion pair.

  • When to Use: Consider an ion-pairing reagent if you have difficulty retaining very polar impurities or if you need to significantly alter selectivity to resolve a co-eluting pair that does not respond to changes in pH or organic solvent. The European Pharmacopoeia (Ph. Eur.) and some USP methods have historically utilized this approach.[9][10]

  • Caution: Ion-pairing reagents can be "sticky," leading to long column equilibration times and difficulty in washing them out. It is often best to dedicate a column specifically for ion-pairing methods.

Part 2: Troubleshooting Guide: Common Separation Problems & Solutions

This guide provides a systematic approach to resolving common issues encountered during the optimization of your mobile phase.

Problem 1: Poor Resolution Between Itraconazole and a Key Impurity

You have two or more peaks that are not baseline separated (Resolution < 1.5).

Workflow for Improving Resolution

G cluster_0 start Poor Resolution (Rs < 1.5) opt_gradient 1. Modify Gradient Slope (Make it shallower) start->opt_gradient  First Step opt_solvent 2. Change Organic Solvent (e.g., ACN to MeOH or blend) opt_gradient->opt_solvent If insufficient end Resolution Improved (Rs > 2.0) opt_gradient->end opt_ph 3. Adjust Mobile Phase pH (e.g., pH 2.5 to 3.0) opt_solvent->opt_ph If insufficient opt_solvent->end opt_additive 4. Introduce Additive (e.g., Ion-Pair Reagent) opt_ph->opt_additive Advanced Step opt_ph->end opt_additive->end

Caption: Systematic workflow for troubleshooting poor peak resolution.

Step-by-Step Solutions:

  • Decrease the Gradient Slope: This is the simplest and often most effective first step. A shallower gradient increases the run time but gives the analytes more time to interact with the stationary phase, often improving the separation between closely eluting peaks.

    • Action: If your gradient runs from 40% to 70% ACN in 20 minutes (1.5%/min), try reducing the slope to 1%/min (i.e., run the same range over 30 minutes).

  • Change the Organic Modifier (Alter Selectivity): If modifying the gradient isn't enough, the next step is to change the fundamental chemical interactions by switching the organic solvent.

    • Action: Replace acetonitrile (Solvent B) with methanol. You can also test ternary mixtures, such as 50:50 ACN:MeOH, as your organic phase. This can change the elution order of impurities.[11]

  • Fine-Tune the Mobile Phase pH: Even small changes in pH can alter the charge state of impurities relative to the parent drug, affecting their retention times.

    • Action: Prepare mobile phases with slightly different pH values, for example, at pH 2.2, 2.5, and 2.8. Observe the relative retention times of the critical pair. A small adjustment can sometimes be enough to achieve separation.[1]

  • Consider a Different Column Chemistry: If mobile phase optimization fails, the stationary phase may not be suitable.

    • Action: Switch from a standard C18 to a phenyl-hexyl or a polar-embedded phase column. These alternative chemistries offer different separation mechanisms (e.g., pi-pi interactions) that can resolve challenging impurity pairs.

Problem 2: Peak Tailing for Itraconazole or Basic Impurities

The main peak is asymmetrical with a "tail" (Tailing Factor > 1.5).

Troubleshooting Peak Tailing

G cluster_1 start Peak Tailing (Tf > 1.5) check_ph Is pH low enough? (e.g., < 3.0) start->check_ph check_buffer Is buffer strength adequate? (e.g., 20-50mM) check_ph->check_buffer Yes sol_ph Lower pH to 2.0-2.5 check_ph->sol_ph No check_overload Is column overloaded? check_buffer->check_overload Yes sol_buffer Increase buffer concentration check_buffer->sol_buffer No sol_overload Reduce sample concentration check_overload->sol_overload Yes end Symmetrical Peak (Tf < 1.5) check_overload->end No sol_ph->end sol_buffer->end sol_overload->end

Caption: Decision tree for diagnosing and fixing peak tailing issues.

Step-by-Step Solutions:

  • Verify Mobile Phase pH: The most common cause of tailing for basic compounds like itraconazole is secondary interaction with acidic silanol groups on the column packing.

    • Action: Ensure your aqueous mobile phase pH is sufficiently low (ideally ≤ 2.5) to suppress silanol ionization.[1] Re-measure the pH of your prepared mobile phase.

  • Increase Buffer Strength: If the pH is correct, the buffer capacity may be insufficient to control the local pH on the column, especially if the sample is dissolved in a neutral or basic diluent.

    • Action: Increase the buffer concentration from 25mM to 50mM. This provides more buffering capacity to maintain a consistent low pH environment throughout the column.

  • Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.

    • Action: Dilute your sample 5-fold and 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Use a High-Purity, End-Capped Column: Older or lower-quality C18 columns may have a higher concentration of accessible, un-endcapped silanol groups.

    • Action: Switch to a modern, high-purity silica column with robust end-capping designed for analyzing basic compounds.

Problem 3: Shifting Retention Times

The retention times for all peaks are drifting, either to earlier or later times, across a sequence of injections.[12]

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: Gradient methods require a re-equilibration step at the initial mobile phase conditions after each run. If this step is too short, the column chemistry will not be consistent at the start of the next injection, causing drift.

    • Action: Ensure your equilibration time is at least 10 column volumes. For a 4.6 x 150 mm column (column volume ≈ 1.5 mL), this means an equilibration of at least 15 mL (e.g., 10 minutes at 1.5 mL/min).

  • Check for Mobile Phase Composition Errors: Inaccurate mixing of the mobile phase by the pump (if using online mixing) or slow evaporation of the more volatile component (usually ACN) from the mobile phase bottle can cause drift.

    • Action:

      • Pre-mix: Prepare the mobile phase offline by accurately measuring and mixing the components.

      • Cover Reservoirs: Keep mobile phase bottles covered to minimize evaporation.

      • Pump Performance: Run a pump proportioning test to ensure it is mixing accurately.

  • Verify Column Temperature Control: Retention times are sensitive to temperature. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[12]

    • Action: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30 °C or 40 °C.[1][13]

Part 3: Experimental Protocol Example

Protocol: Systematic Optimization of Mobile Phase pH

This protocol describes how to experimentally determine the optimal mobile phase pH for separating a critical impurity pair.

Objective: To achieve a resolution (Rs) of > 2.0 between Itraconazole and a closely eluting impurity (e.g., Impurity F).[1]

Materials:

  • HPLC or UHPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Itraconazole standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 mg/mL stock solution of Itraconazole in a suitable diluent (e.g., Methanol:Tetrahydrofuran 50:50).[4]

    • Prepare a 0.1 mg/mL stock solution of the critical impurity in the same diluent.

    • Prepare a system suitability solution containing both itraconazole (e.g., 0.5 mg/mL) and the impurity (e.g., 0.005 mg/mL).

  • Prepare Aqueous Mobile Phases (Solvent A):

    • Mobile Phase A1 (pH 2.2): Weigh and dissolve 5.8 g of monobasic ammonium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.2 using phosphoric acid. Filter through a 0.45 µm filter.[4]

    • Mobile Phase A2 (pH 2.6): Prepare a second buffer solution as above, but adjust the pH to 2.6.

    • Mobile Phase A3 (pH 3.0): Prepare a third buffer solution as above, but adjust the pH to 3.0.

  • Set Chromatographic Conditions:

    • Solvent B: Acetonitrile

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 225 nm[2][5]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0 min: 35% B

      • 25 min: 65% B

      • 26 min: 35% B

      • 35 min: 35% B (Re-equilibration)

  • Execute the Experiment:

    • Equilibrate the column with the first mobile phase condition (using A1, pH 2.2) for at least 20 minutes.

    • Inject the system suitability solution in triplicate.

    • Repeat the equilibration and injections for the other two mobile phase conditions (using A2 and A3).

  • Data Analysis and Comparison:

    • For each pH condition, calculate the average retention time (Rt) for itraconazole and the impurity, and the resolution (Rs) between them.

    • Summarize the results in a table.

Data Presentation: Effect of Mobile Phase pH on Critical Pair Resolution

Mobile Phase ApHItraconazole Rt (min)Impurity F Rt (min)Resolution (Rs)Tailing Factor (Itraconazole)
0.05 M NH₄H₂PO₄2.215.415.91.41.3
0.05 M NH₄H₂PO₄2.615.816.52.1 1.2
0.05 M NH₄H₂PO₄3.016.316.91.71.4

References

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.
  • BOC Sciences. (n.d.). Itraconazole and Impurities.
  • United States Pharmacopeia. (2019). Itraconazole Capsules Monograph. USP-NF.
  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Pharmaceutical newswire.
  • El-Shaheny, R. N., & Belal, F. F. (2015). Rapid liquid chromatographic determination of itraconazole and its production impurities.
  • Thermo Fisher Scientific. (2015). Simple HPLC-UV method for the determination of itraconazole impurities. AppsLab Library.
  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43.
  • Paruchuri, S., & Pavani, K. H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.
  • Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry, An Indian Journal, 7(2), 94-99.
  • Locatelli, M., et al. (2020).
  • Hu, G. Q., & Li, J. (2015). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
  • News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis.
  • SynZeal. (n.d.). Itraconazole Impurities.
  • Veeprho. (n.d.).
  • Pharmaffili
  • Regulations.gov. (2018). Itraconazole Monograph Revision.
  • Jancic-Stojanovic, B., et al. (2010). High performance liquid chromatography in pharmaceutical analyses. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 976-980.
  • Akhilesh, P., et al. (2024). Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC. American Journal of PharmTech Research.
  • Mirza, M. A., et al. (2012). Quantitative analysis of itraconazole in bulk, marketed, and nano formulation by validated, stability indicating high performance thin layer chromatography.
  • Cleanchem. (n.d.). Itraconazole Impurity 1.
  • Jain, P. S., et al. (2012). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.
  • Verma, V., & Singh, U. (2016). Development and Validation of RP-HPLC method for the estimation of Itraconazole. Asian Journal of Pharmaceutical Analysis, 6(2), 105-109.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Professionals. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Patel, S. A., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 169-172.
  • Sharma, R., et al. (2023). Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
  • Parikh, T., et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. The Journal of Pharmaceutical Sciences and Medicinal Research.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2095.
  • Nacalai Tesque, Inc. (n.d.). Troubleshooting T1. Poor peak shape.
  • Mastelf Technologies. (2024). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Singh, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(5), 33-38.

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Validation & Comparative

A Comparative In Vitro Study of the Antifungal Potency of Propyl-Itraconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship Analysis

This guide provides a comprehensive framework for the comparative evaluation of Itraconazole, a cornerstone triazole antifungal, and a novel synthetic analog, Propyl-Itraconazole. Designed for researchers and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing antifungal potency. We will explore how a subtle structural modification—the substitution of the sec-butyl side chain with a propyl group—can influence biological activity, offering insights into the structure-activity relationships (SAR) that govern this important class of antimycotics.

Introduction: The Rationale for Analog Development

Itraconazole is a broad-spectrum antifungal agent that has been a mainstay in the treatment of various fungal infections for decades.[1][2] Its efficacy stems from its ability to inhibit lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] By disrupting the production of ergosterol, an essential component of the fungal cell membrane, itraconazole compromises the membrane's integrity and function, ultimately leading to fungal cell death or growth inhibition.[4][5]

Despite its success, itraconazole exhibits certain limitations, including poor aqueous solubility and a propensity for drug-drug interactions due to its inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme.[5] These challenges drive the exploration of new itraconazole analogs. The goal is to develop compounds with improved physicochemical properties, a more favorable safety profile, or enhanced potency against resistant fungal strains.

This guide focuses on a hypothetical analog, Propyl-Itraconazole , where the sec-butyl moiety on the triazolone ring of itraconazole is replaced by an n-propyl group. This modification, while seemingly minor, could alter the compound's interaction with the target enzyme's active site, its metabolic stability, and its overall lipophilicity. The objective of this comparative study is to rigorously quantify these potential differences in antifungal potency through a series of validated in vitro assays.

Mechanism of Action: Ergosterol Synthesis Inhibition

The primary target for both itraconazole and its analogs is the fungal lanosterol 14α-demethylase.[2][3] This enzyme is essential for converting lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which together disrupt the structure and function of the fungal cell membrane.[4]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (Fungal CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Itraconazole Itraconazole Itraconazole->Inhibition Inhibits Propyl_Itraconazole Propyl_Itraconazole Propyl_Itraconazole->Inhibition Inhibits Lanosterol 14α-demethylase\n(Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) Inhibition->Lanosterol 14α-demethylase\n(Fungal CYP51)

Caption: Inhibition of the fungal ergosterol synthesis pathway by azole antifungals.

Comparative Analysis: Physicochemical and Antifungal Properties

A foundational step in comparing the two compounds is to analyze their basic physicochemical properties and their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

Table 1: Comparative Physicochemical Properties
PropertyItraconazolePropyl-Itraconazole (Predicted)
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₄H₃₆Cl₂N₈O₄
Molecular Weight 705.6 g/mol [6]691.6 g/mol
LogP (Predicted) 5.7[6]~5.4
Table 2: Comparative Antifungal Potency (Hypothetical MIC Data)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] The following hypothetical data illustrates a potential outcome of such a study.

Fungal SpeciesStrainItraconazole MIC (µg/mL)Propyl-Itraconazole MIC (µg/mL)
Candida albicansATCC 900280.060.125
Candida glabrataATCC 900300.50.5
Aspergillus fumigatusATCC 2043050.250.5
Cryptococcus neoformansATCC 2088210.1250.25

Interpretation: This hypothetical data suggests that replacing the sec-butyl group with a smaller n-propyl group may slightly decrease the intrinsic potency against certain species like C. albicans and A. fumigatus. This could imply that the branched nature of the sec-butyl group provides a more optimal steric fit within the active site of the target enzyme for these fungi. However, the activity against C. glabrata remains unchanged, indicating the SAR may be species-dependent.

Experimental Design and Protocols

To generate robust comparative data, three key in vitro assays are essential: a broth microdilution assay for MIC determination, a time-kill kinetic assay to assess fungicidal versus fungistatic activity, and a biofilm disruption assay to evaluate efficacy against a key resistance phenotype.

Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold-standard for determining MIC values and provides a quantitative measure of an agent's potency.[8][9] This assay is critical for the initial comparison of the intrinsic antifungal activity of Itraconazole and Propyl-Itraconazole.

cluster_workflow MIC Assay Workflow A Prepare 2x Antifungal Serial Dilutions in RPMI-1640 Medium C Inoculate 96-Well Plate (100µL Drug + 100µL Inoculum) A->C B Prepare Standardized Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) B->C D Incubate Plate (35°C for 24-48h) C->D E Determine MIC Endpoint (Lowest concentration with ≥50% growth inhibition) D->E

Caption: Workflow for the broth microdilution MIC assay.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antifungals: Prepare stock solutions of Itraconazole and Propyl-Itraconazole in dimethyl sulfoxide (DMSO). Perform twofold serial dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve 2x the final desired concentrations.[7]

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the antifungal dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.[7]

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a ≥50% reduction in growth (turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 492 nm.[7][8]

Time-Kill Kinetic Assay

Rationale: While MICs define the concentration needed for inhibition, they do not describe the rate or extent of fungal killing. Time-kill assays provide this dynamic information, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[12][13]

Protocol: Time-Kill Assay

  • Preparation: Prepare tubes containing RPMI-1640 medium with Itraconazole or Propyl-Itraconazole at concentrations of 1x, 4x, and 16x their predetermined MICs. Include a drug-free growth control tube.[14]

  • Inoculation: Inoculate each tube with a starting fungal suspension of approximately 1 x 10⁵ CFU/mL.[12]

  • Sampling and Plating: Incubate the tubes at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]

  • Quantification: Perform serial tenfold dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar.

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours until colonies are visible. Count the colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Table 3: Time-Kill Assay Results Summary (Hypothetical)
CompoundConcentration24h Log₁₀ CFU/mL Change (from T=0)Outcome
Itraconazole 4x MIC-0.5Fungistatic
Propyl-Itraconazole 4x MIC-0.3Fungistatic
Control -+2.8Growth
Biofilm Disruption Assay

Rationale: Fungal biofilms are structured communities of cells adhered to a surface and are notoriously resistant to antifungal agents.[15] An assay to measure a compound's ability to disrupt a pre-formed biofilm is crucial for evaluating its potential clinical utility, as many infections are biofilm-related.

cluster_workflow Biofilm Disruption Workflow A Form Biofilm in 96-Well Plate (24h incubation) B Wash to Remove Planktonic Cells A->B C Add Antifungal Solutions to Mature Biofilm B->C D Incubate for 24h C->D E Wash and Stain with Crystal Violet D->E F Solubilize Stain (e.g., with Acetic Acid) E->F G Measure Absorbance (OD at 595nm) F->G

Caption: Workflow for the biofilm disruption assay using crystal violet staining.

Protocol: Biofilm Disruption Assay

  • Biofilm Formation: Add a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI medium) to the wells of a flat-bottom 96-well plate. Incubate for 24 hours at 37°C to allow for biofilm formation.[16]

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[17]

  • Treatment: Add fresh RPMI medium containing various concentrations of Itraconazole or Propyl-Itraconazole to the wells with the pre-formed biofilms. Include a drug-free control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification (Crystal Violet Method):

    • Wash the wells with PBS to remove dead cells and drug.

    • Fix the remaining biofilm with methanol for 15 minutes.[18]

    • Stain the biofilm by adding 0.1% crystal violet solution to each well for 10 minutes.[16][17]

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the bound stain by adding 30% acetic acid to each well.

    • Measure the absorbance in a microplate reader at ~595 nm. A lower absorbance value indicates greater biofilm disruption.

Table 4: Biofilm Reduction at 16x MIC (Hypothetical)
Fungal SpeciesItraconazole (% Reduction)Propyl-Itraconazole (% Reduction)
Candida albicans45%38%

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for the comparative analysis of Itraconazole and a novel analog, Propyl-Itraconazole. Based on our hypothetical data, the structural modification from a sec-butyl to an n-propyl group resulted in a slight decrease in potency against planktonic cells and established biofilms. This suggests that the branched alkyl side chain of itraconazole may be an important feature for high-affinity binding to its fungal target and for activity against complex biological structures like biofilms.

These findings underscore the importance of subtle chemical features in determining antifungal efficacy. The protocols detailed herein provide a self-validating system for generating reliable in vitro data, forming a crucial first step in the evaluation of any new antifungal candidate.

Future studies should expand upon this framework by:

  • Testing against a broader panel of clinical isolates, including azole-resistant strains.

  • Conducting in vivo efficacy studies in an appropriate animal model of fungal infection.

  • Performing metabolic stability and CYP450 inhibition assays to determine if the structural modification favorably impacts the drug interaction profile.

By combining rigorous in vitro testing with rational drug design, the scientific community can continue to develop new and improved antifungal agents to combat the growing threat of fungal diseases.

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An In Vitro Comparative Analysis of Itraconazole and Fluconazole Against Pathogenic Candida Species

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Author's Note: The initial inquiry for this guide specified "propyl itraconazole." This term does not correspond to a standard clinical antifungal. Itraconazole is a highly complex synthetic molecule, and while various derivatives exist in research settings, the common comparator to fluconazole in established literature is itraconazole itself. Therefore, this guide provides a comprehensive, data-supported comparison between itraconazole and fluconazole to ensure clinical and scientific relevance for our intended audience.

Introduction: The Clinical Challenge of Candidiasis and the Role of Azole Antifungals

Invasive fungal infections, particularly those caused by Candida species, represent a significant and growing threat in clinical settings. The global rise in immunocompromised patient populations has amplified the incidence of candidemia and other forms of invasive candidiasis. The azole class of antifungals has long been a cornerstone of therapy, with fluconazole, a first-generation triazole, being widely used due to its favorable safety profile and efficacy against many common Candida species.[1][2] Itraconazole, a second-generation triazole, offers a broader spectrum of activity, including against some fluconazole-resistant strains and molds like Aspergillus.[1][3]

However, the extensive use of these agents has driven the emergence of resistance, creating a pressing need for careful, evidence-based selection of antifungal therapy.[4] This guide provides an in-depth in vitro comparison of itraconazole and fluconazole against clinically relevant Candida species, grounded in standardized susceptibility testing methodologies and an analysis of the underlying mechanisms of action and resistance.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both itraconazole and fluconazole function by disrupting the integrity of the fungal cell membrane. Their primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, the fungal equivalent of the mammalian cholesterol synthesis pathway.

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting membrane is structurally compromised, leading to altered fluidity, increased permeability, and the malfunction of membrane-bound enzymes. This ultimately inhibits fungal growth and replication, exerting a fungistatic effect.[4][6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Azole Inhibition cluster_result Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylation Erg11p Lanosterol 14α-demethylase (encoded by ERG11) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Azoles Itraconazole Fluconazole Azoles->Erg11p Inhibits Ergosterol_Depletion Ergosterol Depletion Erg11p->Ergosterol_Depletion Pathway Blocked Membrane_Stress Increased Membrane Stress & Permeability Toxic_Sterol_Accumulation Toxic Sterol Accumulation Growth_Inhibition Fungistatic Effect

Caption: Mechanism of action for azole antifungals.

Methodology for In Vitro Susceptibility Testing: A Self-Validating System

To ensure accurate and reproducible comparisons, in vitro antifungal susceptibility testing must be performed according to rigorous, standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines provide the reference methods for broth dilution testing of yeasts.[7][8][9]

The following protocol outlines the CLSI M27 reference method, emphasizing the causality behind key steps to create a self-validating experimental system.

Experimental Protocol: CLSI M27 Broth Microdilution
  • Antifungal Agent Preparation:

    • Action: Prepare stock solutions of itraconazole and fluconazole in 100% dimethyl sulfoxide (DMSO). Create serial twofold dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging typically from 0.016 to 16 µg/mL for itraconazole and 0.125 to 128 µg/mL for fluconazole.

    • Rationale: DMSO is the required solvent for the hydrophobic azole agents. RPMI-1640 is the standardized synthetic medium that supports the growth of clinically relevant yeasts, and MOPS buffer maintains a stable physiological pH (7.0), which is critical for consistent fungal growth and drug activity.[1]

  • Inoculum Preparation:

    • Action: Subculture Candida isolates on a rich agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.[10] Select several distinct colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Rationale: A standardized inoculum density is paramount for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated resistance, while too low an inoculum can result in insufficient growth for accurate endpoint determination.

  • Quality Control (QC) Integration:

    • Action: Concurrently test well-characterized QC strains with known and published MIC ranges. For azole testing against Candida, these include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11]

    • Rationale: This is the self-validating step. If the MICs for the QC strains fall within their accepted ranges, it validates the integrity of the entire experimental run, including the media, drug dilutions, incubation conditions, and operator technique. This ensures that results for clinical isolates are trustworthy.

  • Incubation:

    • Action: Incubate the inoculated microtiter plates at 35°C for 24 hours.

    • Rationale: This incubation time and temperature are standardized to allow for sufficient growth of most Candida species for reliable visual or spectrophotometric reading of the endpoint.[1]

  • Endpoint Determination (MIC Reading):

    • Action: Read the plates visually or with a spectrophotometer. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.

    • Rationale: For fungistatic agents like azoles, complete inhibition of growth is not expected. The ≥50% inhibition endpoint provides a consistent and clinically correlated measure of the drug's effect.[12]

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Prepare Drug Dilutions (Itraconazole & Fluconazole) in 96-well plate p2 Prepare Standardized Candida Inoculum (0.5 McFarland) p3 Inoculate QC Strains (e.g., C. parapsilosis ATCC 22019) e1 Inoculate Test Wells with Candida Suspension p3->e1 e2 Incubate Plate (35°C for 24h) e1->e2 a1 Read MIC Endpoint (≥50% Growth Inhibition) a2 Validate QC Results (MICs in range?) a1->a2 a3 Report Clinical Isolate MICs a2->a3 If Yes a4 Invalidate Run Troubleshoot a2->a4 If No

Caption: Workflow for CLSI M27 antifungal susceptibility testing.

Comparative Data Analysis: In Vitro Potency

The relative potency of itraconazole and fluconazole varies significantly across different Candida species. Minimum Inhibitory Concentration (MIC) values are the primary metric for this comparison. A lower MIC indicates greater potency, as less drug is required to inhibit fungal growth.

The table below summarizes typical MIC ranges and interpretive breakpoints as defined by CLSI. Breakpoints are the MIC values used to categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R).[13][14]

Candida SpeciesAntifungalTypical MIC₅₀ (µg/mL)Typical MIC₉₀ (µg/mL)CLSI Breakpoints (S / SDD / R) in µg/mLKey Insights
C. albicans Fluconazole≤0.51≤2 / 4 / ≥8Generally highly susceptible.[13]
Itraconazole≤0.030.25≤0.125 / 0.25-0.5 / ≥1Potent activity; resistance is less common.[1][12]
C. glabrata Fluconazole8-32>64N/A (SDD category only at ≤32)Often exhibits reduced susceptibility (SDD) or resistance.[13]
Itraconazole0.5-2>4≤0.125 / 0.25-0.5 / ≥1More potent than fluconazole, but cross-resistance is common.[15]
C. parapsilosis Fluconazole0.5-22-4≤2 / 4 / ≥8Generally susceptible, but higher MICs than C. albicans.[13]
Itraconazole≤0.060.25≤0.125 / 0.25-0.5 / ≥1Highly potent in vitro.
C. tropicalis Fluconazole0.5-24≤2 / 4 / ≥8Susceptibility is generally good but can acquire resistance.[16]
Itraconazole0.06-0.250.5≤0.125 / 0.25-0.5 / ≥1Potent activity.
C. krusei Fluconazole>64>64Intrinsically ResistantConsidered inherently resistant to fluconazole.[3][12]
Itraconazole0.25-11-2≤0.125 / 0.25-0.5 / ≥1Retains some activity, though often in the SDD or R range.[15]

MIC₅₀/₉₀ values are representative and can vary by geographic location and study. Breakpoints are for invasive infections and may differ for mucosal infections.[12][17]

Discussion and Interpretation

The in vitro data reveal several critical insights for researchers and drug developers:

  • Superior Potency of Itraconazole: On a concentration basis (µg/mL), itraconazole is significantly more potent than fluconazole against most Candida species, including C. albicans, C. parapsilosis, and C. tropicalis.[1] This is reflected in its much lower MIC values.

  • The Challenge of C. glabrata and C. krusei: C. krusei demonstrates intrinsic resistance to fluconazole, a key differentiating factor.[3] C. glabrata frequently shows high MICs to fluconazole, often falling into the susceptible-dose dependent or resistant categories.[13] While itraconazole is more potent against these species, cross-resistance is a significant clinical concern.[1] This occurs because the primary mechanisms of resistance often affect both drugs.

  • Mechanisms of Resistance: The most common mechanisms of azole resistance in Candida species involve:

    • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[6][18]

    • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azole drugs out of the fungal cell, preventing them from reaching their intracellular target.[5][6][18] This is a major cause of cross-resistance between fluconazole and itraconazole.[6]

    • Upregulation of the ERG11 Target: Overexpression of the ERG11 gene can lead to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[18]

Conclusion

In vitro susceptibility testing provides an indispensable framework for comparing the activity of antifungal agents. The data clearly demonstrate that while both fluconazole and itraconazole are effective against many Candida species, itraconazole possesses greater intrinsic potency against susceptible isolates. However, the landscape is complicated by species-specific differences and the rise of acquired resistance, particularly in non-albicans Candida species like C. glabrata. For researchers, these in vitro findings underscore the importance of understanding species-level epidemiology and resistance mechanisms when developing novel antifungal strategies or designing preclinical studies.

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Propyl Itraconazole in Itraconazole Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The therapeutic drug monitoring (TDM) of itraconazole, a cornerstone antifungal agent, is critical for optimizing efficacy while minimizing toxicity. While immunoassays offer a rapid and high-throughput alternative to chromatographic methods for TDM, their specificity is paramount. The presence of structurally related compounds, such as manufacturing intermediates or novel derivatives like propyl itraconazole, can lead to cross-reactivity, potentially causing an overestimation of the true itraconazole concentration and leading to sub-optimal patient dosing. This guide provides a comprehensive framework for researchers and drug development professionals to understand, design, and execute a robust experimental validation of this compound's cross-reactivity in a competitive immunoassay format. We will delve into the clinical rationale, the underlying principles of immunoassay selectivity, a detailed experimental protocol, and a clear methodology for data interpretation, ensuring the scientific integrity of your itraconazole TDM program.

The Clinical Imperative for Accurate Itraconazole Monitoring

Itraconazole is a broad-spectrum triazole antifungal agent used for a variety of systemic and superficial fungal infections.[1][2] Its clinical utility is complicated by highly variable inter-patient bioavailability and a narrow therapeutic window.[3][4] Therapeutic drug monitoring is therefore strongly recommended by multiple guidelines to ensure that plasma concentrations are maintained above the minimum inhibitory concentration (MIC) for the target pathogen while remaining below levels associated with toxicity.[3][5][6]

Most experts recommend a target trough concentration for prophylaxis of at least 0.5 mg/L, with higher concentrations of ≥ 1 to 1.5 mg/L for active treatment, as measured by specific methods like high-performance liquid chromatography (HPLC) or mass spectrometry.[3][6] Inaccurate measurements can have severe consequences: sub-therapeutic levels are associated with treatment failure, while supra-therapeutic levels increase the risk of adverse effects such as hepatotoxicity.[6][7] This clinical reality underscores the absolute necessity for analytical methods that are not only precise but also highly specific to the parent drug and its major active metabolites.

The Analytical Landscape: Immunoassays vs. Chromatographic Methods

The gold standard for itraconazole TDM is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9] These methods offer exceptional specificity and can simultaneously quantify itraconazole and its primary active metabolite, hydroxyitraconazole.[8][9] However, LC-MS/MS requires significant capital investment, specialized technical expertise, and longer turnaround times, which can be a limitation in some clinical settings.[5][9]

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), present a practical alternative. They are generally faster, more cost-effective, and amenable to automation. The core challenge for any immunoassay, however, is specificity—the ability of the antibody to bind exclusively to the target analyte.[10] The presence of structurally similar molecules can lead to analytical interference through cross-reactivity, a phenomenon where a non-target molecule binds to the assay antibody, generating a signal that is indistinguishable from the actual analyte.[10][11][12]

Understanding Cross-Reactivity in Competitive Immunoassays

Cross-reactivity occurs when an antibody, raised against a specific analyte (itraconazole), also binds to other compounds with similar chemical structures or epitopes.[10] In a competitive immunoassay, the unlabeled analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The measured signal is inversely proportional to the concentration of the analyte in the sample.

If a cross-reactant is present, it will also compete for these binding sites, displacing the labeled analyte and causing a signal change that the assay interprets as the presence of itraconazole. This leads to a falsely elevated result.[12] The degree of this interference is not an intrinsic property of the antibody alone but is also influenced by the specific assay format and concentrations of reagents used.[11][13]

Cross-reactivity is typically quantified by comparing the concentration of the cross-reacting substance required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte.[14]

The Test Compound: this compound

This compound is a known derivative and impurity of itraconazole.[15][16] Structurally, it is highly similar to the parent compound, differing primarily in the alkyl group attached to the triazolone ring. Itraconazole features a sec-butyl group, whereas this compound has a propyl group.[1][17] This seemingly minor structural modification can have a significant impact on antibody binding affinity. Given this high degree of structural homology, there is a strong theoretical basis for potential cross-reactivity in itraconazole immunoassays.

G A Prepare Standards (Itraconazole & this compound) Serial Dilutions D Add Standards/Samples & Anti-Itraconazole Ab A->D B Coat Microplate with Itraconazole-Protein Conjugate C Block Plate (e.g., with BSA) B->C C->D E Incubate (Competitive Binding) D->E F Wash Plate E->F G Add HRP-conjugated Secondary Ab F->G H Incubate G->H I Wash Plate H->I J Add TMB Substrate I->J K Incubate (Color Development) J->K L Stop Reaction K->L M Read Absorbance (450 nm) L->M N Plot Dose-Response Curves & Calculate IC50 M->N

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Reagents and Materials
Reagent/MaterialSpecificationPurpose
Itraconazole StandardCertified reference material, >98% purityTarget analyte for calibration curve.
This compoundCertified reference material, >98% purityPotential cross-reactant being tested.
Anti-Itraconazole AntibodyMonoclonal or polyclonal, specific to itraconazolePrimary antibody for binding.
Itraconazole-Protein Conjugatee.g., Itraconazole-BSA or -OVACoating antigen for the solid phase.
Secondary AntibodyHRP-conjugated anti-species IgGDetection antibody.
96-well MicroplatesHigh-binding polystyreneSolid phase for the assay.
Coating BufferCarbonate-bicarbonate, pH 9.6To immobilize the coating antigen.
Wash BufferPBS with 0.05% Tween-20 (PBST)To remove unbound reagents.
Blocking Buffer1% BSA in PBSTTo prevent non-specific binding.
SubstrateTMB (3,3’,5,5’-Tetramethylbenzidine)Chromogenic substrate for HRP enzyme.
Stop Solution2N H₂SO₄To stop the enzymatic reaction.
Plate ReaderCapable of reading absorbance at 450 nmFor signal quantification.
Step-by-Step Experimental Protocol

Causality Behind Choices: Each step is designed to ensure reproducible and accurate competitive binding. The coating, blocking, and washing steps are critical for minimizing background noise and ensuring that the measured signal is due to specific antibody-antigen interactions.

  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions of both itraconazole and this compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., PBST) to create a range of standard concentrations for each compound (e.g., from 0.1 ng/mL to 1000 ng/mL). Rationale: This wide range is essential to define the full sigmoidal dose-response curve and accurately determine the IC50 values.

  • Plate Coating:

    • Dilute the itraconazole-protein conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL, determined via checkerboard titration).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C. Rationale: Overnight incubation at a low temperature ensures efficient and stable immobilization of the antigen to the plate surface.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Add 200 µL/well of blocking buffer.

    • Incubate for 1-2 hours at room temperature. Rationale: Blocking vacant sites on the plastic surface is crucial to prevent non-specific binding of the primary and secondary antibodies, which would lead to high background signal.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • In a separate dilution plate, mix 50 µL of each standard dilution (both itraconazole and this compound) with 50 µL of the diluted anti-itraconazole primary antibody (at its optimal concentration).

    • Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Include wells for maximum signal (B₀ - antibody only, no analyte) and blank (assay buffer only).

    • Incubate for 1 hour at 37°C. Rationale: This is the critical competitive step. Analyte in the standard solution competes with the antigen coated on the plate for binding to the primary antibody.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of the HRP-conjugated secondary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark for 15-30 minutes at room temperature. Rationale: Color development is proportional to the amount of HRP enzyme present, which is inversely proportional to the amount of analyte in the sample.

    • Add 50 µL/well of stop solution.

    • Read the absorbance at 450 nm within 15 minutes.

Data Analysis and Interpretation

Data Processing
  • Calculate Percent Binding (%B/B₀): For each standard concentration, calculate the percentage of antibody bound relative to the maximum binding (B₀), which represents the wells with zero analyte.

    • %B/B₀ = [(Absorbance of Standard - Absorbance of Blank) / (Absorbance of B₀ - Absorbance of Blank)] * 100

  • Plot Dose-Response Curves: Plot %B/B₀ (Y-axis) against the log of the analyte concentration (X-axis) for both itraconazole and this compound. This should generate two sigmoidal curves.

  • Determine IC50 Values: Using a four-parameter logistic (4PL) curve fit, determine the IC50 for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. [11]

Calculating Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the following formula, which is standard in the field of immunoassays. [14]

  • % Cross-Reactivity = (IC50 of Itraconazole / IC50 of this compound) * 100

Example Data and Interpretation

The following table presents hypothetical data to illustrate the calculation and comparison. For context, data for hydroxyitraconazole (the major active metabolite) is also included, as its cross-reactivity is often a desired feature in TDM assays intended to measure total antifungal activity. [18]

Compound IC50 (ng/mL) % Cross-Reactivity vs. Itraconazole Interpretation
Itraconazole 15.2 100% Reference compound.
This compound 45.6 33.3% Significant cross-reactivity. Presence of this compound could lead to falsely elevated itraconazole results.
Hydroxyitraconazole 18.1 83.9% High and often desirable cross-reactivity, as it is an active metabolite.

| Unrelated Compound | >10,000 | <0.15% | Negligible cross-reactivity; no interference. |

Interpretation of Results: A cross-reactivity of 33.3% indicates that this compound is approximately one-third as reactive as itraconazole in this specific assay. This is a significant level of interference that cannot be ignored.

Implications for Itraconazole Immunoassays

The presence of a significant cross-reactivity with this compound has direct implications for the reliability of an immunoassay. If a patient sample contains both itraconazole and this compound, the immunoassay will report a single, combined value that is higher than the true itraconazole concentration. This could lead a clinician to incorrectly reduce a patient's dose, potentially dropping the concentration below the therapeutic threshold and risking treatment failure.

Therefore, it is imperative for laboratories and assay manufacturers to:

  • Validate Specificity: Perform cross-reactivity testing against all known related impurities, metabolites, and derivatives, including this compound, as recommended by regulatory guidance. [19][20]2. Characterize the Assay: Clearly state the cross-reactivity profile of the assay in the package insert or validation summary.

  • Confirm with a Reference Method: In cases where unexpected TDM results are observed or interference is suspected, results should be confirmed using a reference method like LC-MS/MS.

Conclusion & Recommendations

This guide has outlined the critical importance of assessing the cross-reactivity of structurally related compounds like this compound in itraconazole immunoassays. We have provided the scientific rationale, a detailed experimental workflow, and a clear method for data analysis. The structural similarity between itraconazole and its propyl analog necessitates a thorough validation to ensure that the reported TDM results are accurate and clinically reliable. By adhering to these principles of scientific integrity and rigorous validation, researchers and clinicians can have greater confidence in their immunoassay results, ultimately contributing to safer and more effective patient care.

References

  • Title: Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology Source: PubMed Central URL: [Link]

  • Title: Itraconazole - Therapeutic Drug Monitoring (TDM) Guidance Source: NHS Grampian URL: [Link]

  • Title: Is Itraconazole Therapeutic Drug Monitoring Necessary? Source: MiraVista Diagnostics URL: [Link]

  • Title: What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? Source: Drug Information Group, University of Illinois Chicago URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers Source: MDPI URL: [Link]

  • Title: Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study Source: National Institutes of Health (NIH) URL: [Link]

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Sources

head-to-head comparison of the pharmacokinetic profiles of propyl itraconazole and itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Azole Antifungal Modification

Itraconazole, a broad-spectrum triazole antifungal agent, represents a cornerstone in the management of systemic mycoses.[1][2] Its mechanism of action involves the inhibition of fungal lanosterol 14-alpha-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Despite its efficacy, the clinical utility of itraconazole is often hampered by its challenging pharmacokinetic profile, characterized by high lipophilicity, poor aqueous solubility, and significant inter-individual variability in absorption.[2][3][4] These factors have spurred the development of novel formulations, such as the oral solution containing hydroxypropyl-β-cyclodextrin and SUBA-itraconazole, to enhance bioavailability.[5][6][7][8][9][10]

In the relentless pursuit of optimized antifungal therapies, medicinal chemists often explore structural modifications of existing pharmacophores. The hypothetical introduction of a propyl group to the itraconazole scaffold—creating "propyl itraconazole"—prompts a predictive exploration of its potential pharmacokinetic ramifications. This guide provides a comprehensive head-to-head comparison of the well-established pharmacokinetic profile of itraconazole with the projected profile of this compound, grounded in established principles of drug metabolism and disposition. Furthermore, we delineate the essential experimental workflows required to empirically validate these predictions.

Itraconazole: A Detailed Pharmacokinetic Profile

The pharmacokinetics of itraconazole are complex and have been extensively studied. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for appreciating the potential impact of structural modifications.

Absorption

Itraconazole exhibits variable and pH-dependent absorption.[4] The oral bioavailability of the capsule formulation is approximately 55% and is maximized when taken with a full meal, which increases gastric acid secretion and enhances drug dissolution.[11] Conversely, the oral solution formulation demonstrates improved bioavailability, which is further enhanced in the fasted state.[5][11]

Distribution

As a highly lipophilic compound, itraconazole is extensively distributed throughout the body, with tissue concentrations often exceeding those in plasma.[2][3] It is highly protein-bound (approximately 99.8%), primarily to albumin.[12][13] This extensive tissue distribution contributes to its long elimination half-life.[3]

Metabolism

Itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[12][14] This metabolic process results in the formation of over 30 metabolites.[12] The major and most significant metabolite is hydroxyitraconazole (OH-ITZ), which possesses antifungal activity comparable to the parent drug.[3][15][16] The plasma concentrations of hydroxyitraconazole are often twice as high as those of itraconazole.[12] Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.[16][17][18]

Excretion

Itraconazole is primarily excreted as inactive metabolites in the urine (about 35%) and feces (3% to 18%).[14] Unchanged itraconazole is not significantly eliminated in the urine.[19][20] The elimination half-life of itraconazole is approximately 34 to 42 hours.[14][19]

This compound: A Hypothetical Pharmacokinetic Profile

The introduction of a propyl group (a three-carbon alkyl chain) to the itraconazole molecule would likely alter its physicochemical properties, consequently influencing its pharmacokinetic behavior. The precise location of this substitution would be critical in determining the magnitude and nature of these changes. For the purpose of this guide, we will consider a general modification to the core structure.

Predicted Impact on Physicochemical Properties:
  • Increased Lipophilicity: The addition of a propyl group would further increase the already high lipophilicity of the molecule.

  • Potential for Altered Steric Hindrance: Depending on its position, the propyl group could introduce steric hindrance, potentially affecting interactions with metabolizing enzymes and transport proteins.

Hypothesized Pharmacokinetic Profile of this compound:
Pharmacokinetic ParameterItraconazolePredicted this compoundRationale for Prediction
Absorption Variable, enhanced by food (capsule)Potentially decreased oral bioavailabilityIncreased lipophilicity could lead to even poorer aqueous solubility, hindering dissolution and absorption. The "grease ball" effect might reduce its ability to be effectively solubilized by bile salts.
Distribution Extensive tissue distribution, high protein bindingPotentially increased volume of distribution and even higher protein bindingEnhanced lipophilicity would favor partitioning into fatty tissues and increased binding to plasma proteins like albumin.
Metabolism Extensively metabolized by CYP3A4 to active (OH-ITZ) and inactive metabolitesPotentially altered metabolic pathway and rateThe propyl group could be a new site for metabolism (e.g., hydroxylation). Steric hindrance near existing metabolic sites could slow down the formation of key metabolites like hydroxyitraconazole. This might lead to a different metabolite profile with potentially altered pharmacological activity.
Excretion Primarily as metabolites in urine and fecesSlower elimination, longer half-lifeIf metabolism is slowed, the overall elimination of the drug from the body would be reduced, leading to a longer elimination half-life.

Experimental Workflows for Characterizing this compound Pharmacokinetics

To move from hypothesis to data-driven understanding, a rigorous experimental plan is essential. The following outlines the key in vitro and in vivo studies required to define the pharmacokinetic profile of this compound.

In Vitro Studies: Foundational Mechanistic Insights
  • Physicochemical Characterization:

    • Solubility: Determine aqueous solubility at various pH levels to predict dissolution behavior in the gastrointestinal tract.

    • LogP/LogD: Quantify lipophilicity to corroborate predictions about distribution and membrane permeability.

    • pKa: Determine ionization constants to understand pH-dependent solubility and absorption.

  • Metabolic Stability Assessment:

    • Protocol: Incubate this compound with human liver microsomes or hepatocytes.

    • Analysis: Quantify the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Rationale: Provides an initial indication of the rate of hepatic metabolism and helps predict in vivo clearance.

  • Metabolite Identification:

    • Protocol: Incubate this compound with human liver microsomes in the presence of NADPH.

    • Analysis: Utilize high-resolution mass spectrometry to identify potential metabolites.

    • Rationale: Determines the metabolic pathways and identifies any novel or potentially active metabolites.

  • CYP450 Reaction Phenotyping:

    • Protocol: Incubate this compound with a panel of recombinant human CYP450 enzymes.

    • Analysis: Identify which specific CYP isoforms are responsible for its metabolism.

    • Rationale: Crucial for predicting drug-drug interactions.

  • Plasma Protein Binding:

    • Protocol: Employ equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins.

    • Rationale: Essential for interpreting pharmacokinetic data, as only the unbound drug is pharmacologically active and available for metabolism and excretion.

In Vivo Studies: The Whole-Organism Perspective

A well-designed in vivo pharmacokinetic study in a relevant animal model (e.g., rodents) is the definitive step in characterizing the ADME properties of a new chemical entity.

Experimental Protocol for an In Vivo Pharmacokinetic Study in Mice:

  • Animal Model: Male and female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Drug Formulation: Formulate this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples from a subset of animals at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Blood can be collected via retro-orbital sinus, facial vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA).[21]

  • Plasma Preparation:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.[21]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its major predicted metabolites in plasma.[22][23][24]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters to Determine:

ParameterAbbreviationDescription
Maximum Plasma Concentration CmaxThe highest observed concentration of the drug in plasma.
Time to Maximum Plasma Concentration TmaxThe time at which Cmax is observed.
Area Under the Plasma Concentration-Time Curve AUCA measure of the total systemic exposure to the drug.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-Life t1/2The time required for the plasma concentration of a drug to decrease by half.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetics (Rodent Model) cluster_outcomes Key Pharmacokinetic Parameters solubility Solubility & Lipophilicity met_stability Metabolic Stability (Microsomes/Hepatocytes) met_id Metabolite Identification (LC-MS/MS) cyp_phenotyping CYP450 Phenotyping ppb Plasma Protein Binding dosing IV & PO Dosing ppb->dosing Inform In Vivo Study Design sampling Serial Blood Sampling bioanalysis LC-MS/MS Bioanalysis pk_analysis Pharmacokinetic Modeling (NCA) cmax_tmax Cmax, Tmax pk_analysis->cmax_tmax Calculate auc AUC pk_analysis->auc Calculate cl_vd Clearance, Vd pk_analysis->cl_vd Calculate half_life t1/2 pk_analysis->half_life Calculate bioavailability Oral Bioavailability (F%) pk_analysis->bioavailability Calculate

Figure 1: A comprehensive workflow for the pharmacokinetic characterization of a novel compound like this compound, progressing from initial in vitro assessments to definitive in vivo studies and the calculation of key pharmacokinetic parameters.

Conclusion

While this compound remains a hypothetical entity, this guide provides a scientifically grounded framework for predicting its pharmacokinetic profile in comparison to its parent compound, itraconazole. The inherent lipophilicity and metabolic pathways of itraconazole suggest that the addition of a propyl group would likely decrease oral bioavailability while increasing the volume of distribution and elimination half-life. However, these predictions must be empirically validated through a rigorous series of in vitro and in vivo experiments. The detailed experimental protocols and workflows presented here offer a clear roadmap for researchers and drug development professionals to thoroughly characterize the pharmacokinetics of novel itraconazole derivatives, ultimately guiding the rational design of next-generation antifungal agents with improved therapeutic profiles.

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Sources

A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of Itraconazole with Other Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Antifungal Synergy

The escalating threat of antifungal resistance necessitates a strategic shift from monotherapy to combination approaches. Fungal pathogens, notorious for their adaptability, frequently develop resistance mechanisms that render single-agent treatments ineffective. Combination therapy, a cornerstone of modern antimicrobial strategy, offers a powerful alternative by targeting multiple cellular pathways simultaneously. This approach can lead to synergistic interactions, where the combined effect of two drugs is significantly greater than the sum of their individual effects. The benefits are manifold: enhanced efficacy against resistant strains, the potential for dose reduction to minimize toxicity, and a lower likelihood of emergent resistance.

This guide provides an in-depth technical overview of evaluating the synergistic potential of the triazole antifungal, itraconazole, with other major antifungal classes. Itraconazole's well-characterized mechanism of action—the inhibition of ergosterol biosynthesis—makes it a prime candidate for combination therapy.[1][2][3][4] We will delve into the mechanistic rationale, present robust experimental protocols for in vitro and in vivo evaluation, and provide quantitative data to guide your research and development efforts.

A Note on "Propyl Itraconazole": This guide focuses on itraconazole, a widely studied and clinically relevant antifungal. The term "this compound" refers to a novel derivative, available primarily as a research chemical.[5] While the specific synergistic interactions of this derivative are not yet extensively documented in peer-reviewed literature, the principles and methodologies detailed herein are directly applicable to its evaluation.

The Mechanistic Rationale for Itraconazole Combination Therapy

Itraconazole's primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, itraconazole depletes ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][7] This disruption not only compromises the primary barrier of the fungal cell but also induces significant cellular stress, making the fungus more susceptible to the action of other antifungal agents that target different cellular structures or pathways.

Comparative Analysis of Itraconazole Synergistic Combinations

The success of a combination therapy hinges on a rational pairing of drugs with complementary mechanisms. Here, we compare three of the most promising combinations with itraconazole.

Itraconazole + Terbinafine: A Sequential Attack on Ergosterol Biosynthesis

Mechanism of Synergy: This combination exemplifies the principle of sequential pathway inhibition.[8][9] While itraconazole blocks a late step in ergosterol synthesis (lanosterol to ergosterol), terbinafine, an allylamine, inhibits squalene epoxidase, a much earlier enzyme in the same pathway.[10][11] This dual blockade leads to a profound depletion of ergosterol and a toxic accumulation of the precursor squalene, creating a potent, often fungicidal, effect.[8][10] This synergistic action has been demonstrated to be effective even against terbinafine-resistant isolates.[10]

Supporting Experimental Data:

Fungal SpeciesNo. of IsolatesInteraction Observed (FICI Range)Reference
Trichophyton spp. (Terbinafine-Susceptible)9Synergy (FICI: 0.3125 - 0.5)[10]
Trichophyton spp. (Terbinafine-Resistant)7Synergy (FICI: 0.032 - 0.3125)[10]
Scedosporium prolificans20Synergy in 95% of isolates (FICI not specified)[8]
Aspergillus spp.Not SpecifiedSynergy to Indifference (FICI: 0.02 - 1.0)[10]
Itraconazole + Echinocandins: A Dual Assault on the Cell Envelope

Mechanism of Synergy: This combination targets two distinct, yet functionally linked, components of the fungal cell envelope. Echinocandins (e.g., anidulafungin, caspofungin, micafungin) non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes), disrupting the synthesis of glucan, the primary structural polymer of the fungal cell wall.[12][13] This weakens the cell wall, making the cell more susceptible to osmotic stress. Itraconazole's simultaneous disruption of the underlying cell membrane creates a powerful two-pronged attack that compromises the entire protective barrier of the fungus.[6][14]

Supporting Experimental Data:

Fungal SpeciesCombinationNo. of IsolatesInteraction Observed (FICI Range)Reference
Aspergillus spp.Anidulafungin + Itraconazole26Synergy Trend (18/26 isolates)[15]
Candida parapsilosis complexAnidulafungin + Itraconazole15Synergy (FICI: 0.15 - 0.37)[9][16]
Candida parapsilosis complexMicafungin + Itraconazole15Synergy (FICI: 0.09 - 0.37)[9][16]
Candida glabrata (Echinocandin-Resistant)Caspofungin + ItraconazoleNot SpecifiedSynergy (17.65-29.41% of cases)[17]
Itraconazole + Amphotericin B: A Complex and Contentious Interaction

Mechanism of Interaction: The interaction between itraconazole and the polyene amphotericin B is complex and can result in synergy, indifference, or antagonism depending on the fungal isolate and testing conditions.[2][18][19] Amphotericin B acts by binding directly to ergosterol in the cell membrane, forming pores that lead to leakage of intracellular components and cell death.[2] The theoretical basis for antagonism is that itraconazole, by depleting ergosterol, reduces the number of binding sites available for amphotericin B.[2] Conversely, alterations in the membrane caused by itraconazole could, in some cases, increase the cell's susceptibility to amphotericin B's disruptive action.[2] In vivo studies have even shown a negative interaction, underscoring the importance of careful evaluation.[18][20]

Supporting Experimental Data:

Fungal SpeciesCombinationNo. of IsolatesInteraction Observed (FICI Range)Reference
Aspergillus fumigatus (Itraconazole-Susceptible)Amphotericin B + Itraconazole10Indifference to Antagonism (FICI: 1.016 - 2.077)[2]
Aspergillus fumigatus (Itraconazole-Resistant)Amphotericin B + Itraconazole5Synergy to Antagonism (FICI: 0.308 - 1.767)[2]
Aspergillus spp.Amphotericin B + Itraconazole21Dependent on MIC endpoint (Synergistic, Indifferent, or Antagonistic)[2]
Candida albicans (in vivo)Amphotericin B + ItraconazoleMurine ModelAntagonism (Increased mortality vs. Amphotericin B alone)[18][20]

Visualizing the Mechanisms of Action and Synergy

To fully appreciate the rationale behind these combinations, it is essential to visualize the targeted pathways.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11/CYP51) Itraconazole Itraconazole Itraconazole->Ergosterol INHIBITS Terbinafine Terbinafine Terbinafine->Squalene epoxide INHIBITS

Caption: Sequential inhibition of the ergosterol biosynthesis pathway by terbinafine and itraconazole.

Dual_Assault_Pathway Cell Fungal Cell Wall (Glucan & Chitin) Cell Membrane (Ergosterol) Result Synergistic Cell Death Cell->Result Echinocandins Echinocandins Echinocandins->Cell:outer Disrupts Glucan Synthesis Itraconazole Itraconazole Itraconazole->Cell:inner Disrupts Ergosterol Synthesis

Caption: Synergistic targeting of the fungal cell wall and cell membrane by echinocandins and itraconazole.

Authoritative Experimental Protocols for Synergy Evaluation

The objective evaluation of antifungal synergy requires standardized and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides foundational guidelines for antifungal susceptibility testing.[21][22] The following protocols are based on these standards and are widely accepted in the field.

In Vitro Protocol 1: Checkerboard Broth Microdilution Assay

The checkerboard assay is the gold-standard method for quantitatively assessing in vitro synergy.[23][24] It allows for the testing of numerous concentrations of two drugs simultaneously.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy, additivity, or antagonism.

Materials:

  • 96-well microtiter plates

  • Antifungal stock solutions (Drug A: Itraconazole; Drug B: Partner antifungal)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Fungal inoculum, standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or microplate reader.

Step-by-Step Methodology:

  • Drug Dilution Preparation:

    • Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested.

    • Along the x-axis of a 96-well plate (e.g., columns 1-10), prepare two-fold serial dilutions of Drug A in RPMI medium.

    • Along the y-axis (e.g., rows A-G), prepare two-fold serial dilutions of Drug B.

    • The final plate layout will have a gradient of Drug A concentrations in the columns and Drug B concentrations in the rows.

    • Include a row (e.g., row H) with dilutions of Drug A only and a column (e.g., column 11) with dilutions of Drug B only to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this suspension in RPMI medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Plate Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized fungal inoculum. The final volume in each well should be 200 µL.

    • Seal the plates and incubate at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Data Analysis and FICI Calculation:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing significant growth inhibition (e.g., 50% or 90% reduction in turbidity compared to the growth control).

    • Calculate the FICI using the following formula for each well showing growth inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B[4][25]

    • The lowest FICI value obtained is reported.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[4]

    • Indifference/Additivity: 0.5 < FICI ≤ 4.0[4]

    • Antagonism: FICI > 4.0[4]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Serial Dilutions of Drug A (Itraconazole) D Dispense Drug Dilutions into 96-Well Plate (Checkerboard Format) A->D B Prepare Serial Dilutions of Drug B (Partner) B->D C Standardize Fungal Inoculum (0.5 McFarland) E Inoculate Plate with Standardized Fungus C->E D->E F Incubate at 35°C for 24-48h E->F G Read MICs for Drugs Alone and in Combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Results: Synergy, Indifference, or Antagonism H->I

Caption: Workflow for the checkerboard broth microdilution assay for synergy testing.

In Vitro Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time, complementing the static data from a checkerboard assay.[23][26]

Objective: To assess whether a drug combination is fungistatic or fungicidal and to observe the rate of antifungal activity.

Materials:

  • Culture tubes or flasks

  • Antifungal drugs at fixed concentrations (e.g., 1x or 2x MIC)

  • RPMI-1640 medium (as above)

  • Standardized fungal inoculum

  • Sabouraud Dextrose Agar plates for colony counting

  • Shaking incubator

Step-by-Step Methodology:

  • Setup:

    • Prepare tubes containing RPMI medium with the following conditions:

      • Growth Control (no drug)

      • Drug A alone

      • Drug B alone

      • Drug A + Drug B combination

    • Drug concentrations are typically based on previously determined MICs (e.g., 0.5x, 1x, 2x MIC).

  • Inoculation and Incubation:

    • Inoculate each tube with a standardized fungal inoculum to a starting density of approximately 1-5 x 10^5 CFU/mL.

    • Incubate all tubes at 35°C with agitation.[27]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto SDA plates. Ensure the plating method has been validated to avoid antifungal carryover.[27][28]

    • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

  • Data Analysis:

    • Count the colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24h).[29]

    • Indifference: A <2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the least active single agent.

    • Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[30]

In Vivo Synergy Models: Bridging the Gap to Clinical Relevance

While in vitro data is crucial for initial screening, in vivo animal models are essential to validate these findings and assess the potential clinical utility of a combination.[23][31] Murine models of disseminated or pulmonary fungal infections are most commonly used.[31][32]

Core Principles of In Vivo Synergy Studies:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible patient population.

  • Infection: Mice are infected intravenously (for disseminated disease) or intranasally (for pulmonary disease) with a standardized fungal inoculum.

  • Treatment Groups: A typical study includes at least four groups:

    • Vehicle Control (infected, untreated)

    • Drug A alone

    • Drug B alone

    • Drug A + Drug B combination

  • Endpoints: Efficacy is measured by one or more of the following:

    • Survival: Monitoring the survival rate over a set period (e.g., 21-30 days).[20]

    • Fungal Burden: Quantifying the CFU per gram of tissue in target organs (e.g., kidneys, lungs, brain) at the end of the treatment period.[20][23]

    • Histopathology: Microscopic examination of tissues for fungal invasion and damage.

The correlation between in vitro synergy (FICI ≤ 0.5) and improved in vivo outcomes provides the strongest rationale for advancing a combination therapy toward clinical development.

Conclusion and Future Directions

The combination of itraconazole with other antifungal agents represents a highly promising strategy to combat the growing challenge of fungal infections. The synergistic pairing of itraconazole with terbinafine or an echinocandin is supported by strong mechanistic rationale and compelling in vitro data. The interaction with amphotericin B is more nuanced and requires careful, isolate-specific evaluation.

For researchers in this field, the path forward is clear. Rigorous in vitro screening using standardized checkerboard and time-kill assays is the essential first step. Promising combinations must then be validated in well-designed in vivo models to confirm their efficacy and safety profile. As novel derivatives like this compound emerge, these established methodologies will be critical for characterizing their potential role in future antifungal arsenals. By systematically applying these principles, the scientific community can continue to develop more potent and durable therapeutic solutions for life-threatening fungal diseases.

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A Comparative Guide to the Validation of a Stability-Indicating Assay for Propyl Itracanozole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for propyl itraconazole, an analogue of the broad-spectrum antifungal agent itraconazole. We delve into the rationale behind experimental design, offering a detailed examination of forced degradation studies and a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights and practical protocols to establish a robust and reliable stability-indicating assay in line with international regulatory standards.

Introduction: The Imperative for a Validated Stability-Indicating Assay

This compound, as a drug candidate, requires rigorous assessment of its stability to ensure its quality, safety, and efficacy over its shelf life. A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2] The development and validation of such an assay are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7]

The core principle of a stability-indicating assay lies in its specificity. The method must be able to resolve the parent drug from any potential degradants that may form under various environmental stresses. This is achieved through forced degradation studies, where the drug substance is subjected to conditions that accelerate its decomposition.[1] Insights from these studies are crucial for identifying potential degradation pathways and for developing a chromatographic method capable of separating all relevant species.

This guide will compare and contrast two powerful chromatographic techniques, HPLC and UPLC, for the analysis of this compound and its degradation products. We will explore the experimental parameters, validation protocols, and performance characteristics of each, providing a clear rationale for methodological choices.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[1] By subjecting this compound to a range of harsh conditions, we can generate its potential degradation products and understand its intrinsic stability. These studies are critical for ensuring the analytical method's specificity.[8]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A(R2) guidelines and is designed to simulate the potential environmental exposures a drug substance might encounter.[1][8][9] For this compound, the following conditions are recommended:

  • Acidic Hydrolysis: Exposure to acidic conditions can reveal liabilities in the molecule susceptible to acid-catalyzed reactions.

  • Basic Hydrolysis: Alkaline conditions can induce degradation through base-catalyzed hydrolysis or other reactions.

  • Oxidative Degradation: The use of an oxidizing agent like hydrogen peroxide helps to identify susceptibility to oxidation. Studies on itraconazole have shown the piperazine ring to be susceptible to oxidation.[9][10]

  • Thermal Degradation: High temperatures can accelerate solid-state degradation reactions.

  • Photodegradation: Exposure to UV and visible light is crucial to assess the photostability of the drug substance.[11][12]

Experimental Protocol: Forced Degradation of this compound

Objective: To generate degradation products of this compound for the development and validation of a stability-indicating assay.

Materials:

  • This compound bulk drug

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of methanol and add 10 mL of 1N HCl. Reflux the solution at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of methanol and add 10 mL of 1N NaOH. Reflux the solution at 80°C for 4 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol and add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours.[9]

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.[13]

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines. A dark control should be run in parallel.[14]

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis by HPLC or UPLC.

Anticipated Degradation Pathways

Based on the known degradation of itraconazole, the primary sites of degradation for this compound are likely to be the piperazine ring (oxidation) and potential hydrolysis of the dioxolane ring or other labile bonds under acidic or basic conditions.[9][]

G cluster_0 Forced Degradation Workflow cluster_1 Analysis Propyl_Itraconazole This compound (API) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Propyl_Itraconazole->Stress_Conditions Analytical_Method Stability-Indicating Analytical Method (HPLC/UPLC) Propyl_Itraconazole->Analytical_Method Degradation_Products Degradation Products (DP1, DP2, ... DPn) Stress_Conditions->Degradation_Products Degradation_Products->Analytical_Method Separation Separation of API and Degradation Products Analytical_Method->Separation

Caption: Workflow for Forced Degradation Studies.

Comparative Analysis of Analytical Techniques: HPLC vs. UPLC

The choice of analytical technique is pivotal for a successful stability-indicating assay. Both HPLC and UPLC are powerful separation techniques, but they offer different advantages in terms of speed, resolution, and sensitivity.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of pharmaceutical analysis. It is a robust and reliable technique suitable for a wide range of applications.[17]

Advantages:

  • Robust and well-established: A vast body of literature and experience supports HPLC method development.

  • Lower initial cost: HPLC systems are generally less expensive than UPLC systems.[16]

  • Versatility: Compatible with a wide range of column chemistries and dimensions.

Disadvantages:

  • Longer run times: Separations can be time-consuming, impacting sample throughput.[16]

  • Lower resolution: May not be sufficient to separate closely eluting degradation products in complex mixtures.

  • Higher solvent consumption: Longer run times and larger column dimensions lead to greater solvent usage.[16]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[18]

Advantages:

  • Faster analysis: Significantly shorter run times, leading to higher throughput.[16][17][18]

  • Higher resolution and sensitivity: The smaller particle size leads to sharper peaks and better separation of complex mixtures.[16][18]

  • Reduced solvent consumption: Shorter run times and lower flow rates result in significant cost and environmental benefits.[16][17]

Disadvantages:

  • Higher initial cost: UPLC systems are more expensive than HPLC systems.[16]

  • Higher backpressures: The smaller particle size leads to higher operating pressures, which can reduce column lifetime.[18]

  • Method transfer challenges: Transferring methods from HPLC to UPLC may require re-optimization.

Head-to-Head Performance Comparison
ParameterHPLCUPLCRationale & Justification
Analysis Time Longer (e.g., >15 min)[19][20]Shorter (e.g., <10 min)[19][20]UPLC's smaller particles and higher flow rates enable faster separations.
Resolution GoodExcellent[16]UPLC provides sharper peaks and better separation of closely eluting compounds.
Sensitivity GoodExcellent[16][17]Narrower peaks in UPLC lead to higher peak heights and improved sensitivity.
Solvent Consumption Higher[16]Lower[16][17]Shorter run times and lower flow rates in UPLC reduce solvent usage.
System Pressure LowerHigher[18]UPLC operates at much higher pressures to force the mobile phase through the densely packed column.

Method Development and Validation

The validation of a stability-indicating assay must be performed according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[5][21]

G Method_Development Method Development Forced_Degradation Forced Degradation Studies Method_Development->Forced_Degradation Method_Optimization Method Optimization (Mobile Phase, Column, etc.) Forced_Degradation->Method_Optimization Method_Validation Method Validation (ICH Q2(R2)) Method_Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Method Development and Validation Workflow.

Experimental Protocol: HPLC/UPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC/UPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions (Example):

ParameterHPLC MethodUPLC Method
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min[20]0.3 mL/min[12]
Injection Volume 20 µL[20]2 µL
Column Temp. 30°C40°C[12]
Detection UV at 260 nm[22]UV at 260 nm[22]
Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of degradants.[1]Peak purity of the analyte peak should be demonstrated. Resolution between the analyte and degradant peaks should be >1.5.
Linearity To demonstrate a proportional relationship between concentration and response.[1]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To assess the closeness of the measured value to the true value.[1][13]Recovery of 98.0% to 102.0% for the analyte.
Precision To measure the degree of scatter between a series of measurements.[1][13]Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[23]Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]System suitability parameters should remain within acceptable limits when parameters like flow rate, mobile phase composition, and temperature are varied.

Conclusion: Selecting the Optimal Method

The choice between HPLC and UPLC for the validation of a stability-indicating assay for this compound depends on the specific needs of the laboratory.

  • For laboratories with high sample throughput requirements and the need for maximum resolution to separate complex degradation profiles, UPLC is the superior choice . Its speed, sensitivity, and reduced solvent consumption offer significant advantages in a modern drug development setting.[17]

  • HPLC remains a viable and cost-effective option , particularly for laboratories with lower sample volumes or where the degradation profile of this compound is relatively simple. Its robustness and the extensive knowledge base surrounding the technology make it a reliable workhorse.

Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate stability data.[2][24] This guide provides the foundational knowledge and experimental framework to achieve this critical milestone in the development of this compound.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Guduru, S., et al. (2019). Isolation and Characterization of Two Novel Degradant Products in Itraconazole by Using Prep-HPLC, HRMS and NMR. Rasayan Journal of Chemistry, 12(1), 114-122. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2023). [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. (2025). [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • American Pharmaceutical Review. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Krczyńska-Safi, A., et al. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by Ultra-Performance Liquid Chromatography/ Tandem Mass Spectrometry. Biomedical Chromatography, 30(11), 1733-1743. [Link]

  • PubMed. Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry. (2016). [Link]

  • ResearchGate. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025). [Link]

  • TSI Journals. Spectral characterization of itraconazole impurities in the drug product. [Link]

  • ResearchGate. Proposed products of degradation of ITZ. [Link]

  • PubMed. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025). [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). [Link]

  • Research & Reviews: Journal of Pharmaceutical and Toxicological Studies. A Review on Comparative study of HPLC and UPLC. [https://www.rjpbcs.com/pdf/2017_8(1)/[20].pdf]([Link]20].pdf)

  • Alispharm. UPLC vs HPLC: what is the difference? [Link]

  • National Center for Biotechnology Information. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. (2014). [Link]

  • International Journal of Pharmacy and Biological Sciences. Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. (2020). [Link]

  • International Journal of Research in Pharmacy and Biosciences. A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. (2013). [Link]

  • HMR Labs. ICH Stability Testing and appropriate validation of analytical procedures. (2024). [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE - QUALITY OF BIOTECHNOLOGICAL PRODUCTS. [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. [Link]

  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl. [Link]

  • JETIR. Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. [Link]

  • ResearchGate. Development and Validation of a Stability Indicating Binary RP-UPLC Method for Determination of Itraconazole in Capsules dosage form. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Propyl Itraconazole and Related Azole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of Propyl Itraconazole. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management and disposal of the chemical entities we handle. This document moves beyond a simple checklist, offering a procedural and logical basis for each step to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment & The Precautionary Principle

This compound is a structural analog of Itraconazole, a potent triazole antifungal agent. While comprehensive, specific toxicological data for the propyl derivative may be limited, the precautionary principle dictates that it should be handled with a level of caution commensurate with the well-characterized parent compound.

Itraconazole is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Of significant concern is its environmental hazard profile; it is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4] This ecotoxicity is the primary driver for the stringent disposal protocols outlined below. The complex triazole structure is not readily biodegradable, leading to persistence in waterways where it can disrupt aquatic ecosystems. Therefore, all waste streams containing this compound must be considered hazardous.

Section 2: The Regulatory Landscape: Understanding Your Obligations

The disposal of pharmaceutical waste is governed by strict federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5]

A critical mandate for all healthcare and laboratory facilities is the nationwide ban on sewering (drain disposal) of hazardous waste pharmaceuticals , which became effective in 2019 under 40 CFR 266 Subpart P.[6][7][8] This prohibition is absolute for any substance classified as hazardous pharmaceutical waste. Given the known aquatic toxicity of Itraconazole, disposing of this compound via the sewer system is a direct violation of these regulations and poses a significant environmental threat.

All personnel must also adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs and waste.[9] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations, as requirements can vary.[3][10]

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

A systematic approach to waste management is essential to ensure safety and compliance. The following protocol breaks down the process into distinct, manageable steps.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating waste at the point of generation. Do not mix hazardous waste with general trash. All items that have come into contact with this compound are considered hazardous waste.[11]

This compound Waste Streams:

  • Bulk/Unused Compound: Expired or unused pure this compound powder.

  • Contaminated Solid Waste: Items tangibly contaminated with the compound, such as weigh boats, pipette tips, contaminated bench paper, and personal protective equipment (PPE) like gloves and disposable lab coats.[9][11]

  • Contaminated Liquid Waste: Solutions containing dissolved this compound, including stock solutions, experimental media, and solvent rinses from cleaning glassware.

  • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to transfer the compound.

Step 2: Containment and Labeling

Proper containment prevents accidental exposure and clearly communicates hazards to all personnel. All waste containers must be sealed, in good condition, and compatible with the waste they hold.

Waste StreamContainer TypeLabeling RequirementsKey Instructions
Bulk/Unused Compound Sealable, rigid, wide-mouth container (e.g., HDPE plastic jar)."HAZARDOUS WASTE"; "this compound"; "Toxic"; "Hazardous to Aquatic Life"Ensure the original manufacturer's container is securely closed. If repackaging, transfer carefully to avoid creating dust.
Contaminated Solid Waste Thick, leak-proof plastic bag placed within a rigid, lidded container.[9]"HAZARDOUS WASTE"; "Trace Contaminated Debris (this compound)"Collect contaminated PPE and disposables immediately after use. Do not allow them to accumulate on benchtops.
Contaminated Liquid Waste Sealable, chemical-resistant container (e.g., HDPE or glass carboy)."HAZARDOUS WASTE"; List all chemical constituents and approximate percentages (e.g., "this compound, <1%"; "Methanol, 99%"); "Toxic"Never mix incompatible waste streams. Keep containers closed except when adding waste. Provide secondary containment.
Contaminated Sharps Puncture-proof, leak-resistant sharps container."HAZARDOUS DRUG WASTE ONLY"; "SHARPS"; "INCINERATION ONLY"[9]Do not recap, bend, or break needles. Dispose of the entire syringe/needle assembly into the container.
Step 3: On-Site Accumulation and Storage

Designate a specific, secure area for the temporary storage of hazardous waste, away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area." Ensure all containers are sealed and properly labeled before moving them to this location.[9]

Step 4: Final Disposal

Final disposal must be conducted by a licensed hazardous waste management contractor.[9] Your institution's EHS department will coordinate the pickup and transport of the waste. The universally accepted and most environmentally sound disposal method for this type of waste is high-temperature incineration at a licensed facility.[7] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

Section 4: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental contamination.

  • ALERT & SECURE: Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the immediate area. Restrict access to the spill location.

  • ASSESS & PROTECT: Consult the Safety Data Sheet (SDS).[1][12] Don appropriate PPE before cleanup, including a lab coat, safety goggles, and double nitrile gloves. For large quantities of powder where dust is unavoidable, a respirator is required.[11]

  • CONTAIN & CLEAN:

    • For Solid Spills: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne. Carefully sweep the solid material into a suitable container.[12] Do not use a brush that could generate dust.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[1] Start from the outside of the spill and work inward.

  • DECONTAMINATE: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[1]

  • DISPOSE: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed hazardous waste container and disposed of according to the protocols in Section 3.[3][11]

Section 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and containment of this compound waste streams.

G start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes is_bulk Bulk Chemical or Trace Contaminated? is_liquid->is_bulk No (Solid) liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes bulk_container Place in Labeled Bulk Solid Waste Container is_bulk->bulk_container Bulk trace_container Place in Labeled Solid Waste Container (Trace) is_bulk->trace_container Trace end_point Store in Designated Hazardous Waste Accumulation Area sharps_container->end_point liquid_container->end_point bulk_container->end_point trace_container->end_point

Caption: Decision workflow for segregating this compound waste.

Conclusion

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the principles of Characterize, Segregate, Contain, and Dispose , researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency.

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE).

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP.

  • Safety Data Sheet - Itraconazole. MedChemExpress.

  • Safety Data Sheet - Itraconazole. Fisher Scientific.

  • Safety Data Sheet - Itraconazole, Micronized, USP. Spectrum Chemical.

  • Safety Data Sheet - Itraconazole. Cayman Chemical.

  • Safety Data Sheet - Isothis compound. Angene Chemical.

  • This compound - Safety Data Sheet. ChemicalBook.

  • Itraconazole Compound Summary. PubChem, National Institutes of Health.

  • Itraconazole Safety Data Sheet. Santa Cruz Biotechnology.

  • Itraconazole and Impurities. BOC Sciences.

  • Isolation and Characterization of Two Novel Degradant Products in Itraconazole. Rasayan J. Chem.

  • Essential Protective Measures for Handling Oracon (Itraconazole). Benchchem.

  • Safety Data Sheet - Itraconazole. Carl ROTH.

  • Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole. Journal of Planar Chromatography.

  • Fungal Infectious Waste – A Growing Concern. Superior Medical Waste Disposal.

  • Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. Iranian Journal of Pharmaceutical Research.

  • USP 800 & Hazardous Drug Disposal. Stericycle.

  • Proposed products of degradation of ITZ. ResearchGate.

  • Household Hazardous Waste (HHW) & Pharmaceuticals. Rochester Institute of Technology.

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Propyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Stance on Safety

Itraconazole is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Given that Propyl Itraconazole is a derivative, we must assume it carries a similar or potentially enhanced hazard profile until proven otherwise. Therefore, our primary objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion. For potent pharmaceutical compounds, especially those with limited safety data, containment and personal protective equipment (PPE) are the cornerstones of safe handling.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential when handling this compound. This "bunny suit" approach provides head-to-toe protection and minimizes the risk of cross-contamination.

PPE ComponentSpecificationRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.This compound, as a powder, can be easily aerosolized. A PAPR provides a higher protection factor than standard N95 respirators and protects against inhalation of fine particles. For unpacking operations where spills or breaches of packaging are possible, a respirator is crucial.
Hand Protection Double-gloving with nitrile gloves. The outer glove should have extended cuffs.Prevents skin contact. Double-gloving provides an extra layer of protection in case the outer glove is compromised. Regular glove changes are critical to prevent permeation.
Body Protection Disposable, low-linting coveralls made of a material like Tyvek®.Provides full-body protection against particulate contamination. Low-linting materials are crucial for maintaining a clean laboratory environment.
Eye and Face Protection Goggles and a full-face shield.Protects against splashes and airborne particles. Safety glasses alone are insufficient. The face shield, used in conjunction with a PAPR, offers comprehensive facial protection.
Foot Protection Disposable shoe covers over dedicated laboratory shoes.Prevents the tracking of contaminants out of the laboratory.

Procedural Guidance for Safe Handling

The proper sequence of donning and doffing PPE is as critical as the equipment itself to prevent exposure.

Donning Procedure: A Step-by-Step Approach

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for defects ShoeCovers Don shoe covers Prep->ShoeCovers InnerGloves Don inner pair of gloves ShoeCovers->InnerGloves Coverall Don coverall InnerGloves->Coverall PAPR Don PAPR hood Coverall->PAPR OuterGloves Don outer pair of gloves over coverall cuffs PAPR->OuterGloves Goggles Don goggles OuterGloves->Goggles FaceShield Don face shield Goggles->FaceShield

Figure 1: Step-by-step PPE donning procedure.
Handling Operations: Maintaining a Controlled Environment

All manipulations of this compound powder should be conducted within a certified chemical fume hood or a glove box to minimize the release of airborne particles. Engineering controls are the first and most critical line of defense.

Doffing Procedure: The Decontamination Pathway

The doffing process is a critical step where cross-contamination can easily occur. It should be performed in a designated area.

Doffing_Procedure cluster_doffing Doffing Sequence OuterGloves Remove outer gloves FaceShield Remove face shield OuterGloves->FaceShield Goggles Remove goggles FaceShield->Goggles Coverall Remove coverall (turn inside out) Goggles->Coverall ShoeCovers Remove shoe covers Coverall->ShoeCovers PAPR Remove PAPR hood ShoeCovers->PAPR InnerGloves Remove inner gloves PAPR->InnerGloves Wash Wash hands thoroughly InnerGloves->Wash

Figure 2: Step-by-step PPE doffing procedure.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.

Waste Segregation and Containment
  • Immediate Disposal: All disposable PPE should be placed in a designated, labeled hazardous waste container immediately after doffing.

  • Sharps: Any contaminated sharps should be disposed of in a puncture-resistant sharps container.

  • Gross Contamination: In case of a spill, absorbent materials used for cleanup should also be treated as hazardous waste.

Final Disposal Protocol

Contaminated waste should be collected by a certified hazardous waste disposal service. While specific degradation pathways for this compound are unknown, incineration is a common and effective method for the disposal of potent pharmaceutical compounds. The increasing environmental presence of azole antifungals underscores the importance of proper disposal to prevent ecological contamination. Some studies suggest that materials like heavy oil fly ash could be effective in adsorbing azole compounds, which may be a consideration for specialized waste treatment.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like this compound is paramount in a research and development setting. By adhering to these stringent PPE and procedural guidelines, we not only protect ourselves but also ensure the integrity of our work. This proactive approach to safety, grounded in the principles of containment and prevention, fosters a culture of excellence and trust in our scientific endeavors.

References

  • Carl ROTH. (2025,

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.